Isophysalin A
Description
Properties
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18S,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,14-15,17-19,29,34-35H,1,7-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26+,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACVUYYDSXFEJW-HFEQLSJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=O)CC=CC7=CC6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@]5(C(=O)O3)O)[C@]7(C(=O)CC=CC7=C[C@H]6O)C)O)C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isophysalin A: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A is a naturally occurring steroid belonging to the withanolide class of compounds. These intricate molecules, isolated from various members of the Solanaceae family, have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological effects, with a focus on its impact on key cellular signaling pathways.
Natural Source of this compound
The primary natural source of this compound is the plant Physalis alkekengi L. var. franchetii (Mast.) Makino, commonly known as the Chinese lantern.[1][2] This perennial plant, belonging to the Solanaceae family, is characterized by its bright orange-red, lantern-like calyces that enclose the fruit. While various parts of the plant contain physalins, the calyces are the most abundant source.[1][3]
A study involving the analysis of a physalin-rich extract from the dried calyces of P. alkekengi var. franchetii revealed the presence of this compound, among other physalins.[1]
Quantitative Data
The concentration of individual physalins can vary depending on the plant's geographical origin, stage of maturity, and the specific extraction and purification methods employed. One study quantified the relative abundance of major physalins in an extract from the calyces of P. alkekengi var. franchetii.
| Compound | Relative Percentage in Extract (%) |
| Physalin O | 52.06 |
| Physalin A | 26.03 |
| Physalin L | 12.92 |
| Physalin G | 2.66 |
| This compound | 1.33 |
| Table 1: Relative percentage of major physalins in a dichloromethane fraction of an ethanolic extract from the calyces of Physalis alkekengi var. franchetii, as determined by UPLC-MS.[1] |
Experimental Protocols
General Extraction of Physalins from Physalis alkekengi
This protocol describes a general method for obtaining a physalin-rich extract from the calyces of P. alkekengi.
Materials:
-
Dried calyces of Physalis alkekengi var. franchetii
-
95% Ethanol (EtOH)
-
Petroleum ether
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Reflux apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dried calyces (10 kg) are subjected to reflux extraction with an eight-fold volume of 95% EtOH three times.[1]
-
The combined ethanolic extracts are concentrated under vacuum to yield a crude extract (approximately 830 g).[1]
-
The crude extract is redissolved in 1 L of water and then partitioned successively with petroleum ether (3 x 1 L) and dichloromethane (3 x 1 L).[1]
-
The dichloromethane fraction, which is enriched with physalins, is collected and concentrated to yield the final extract (approximately 160 g).[1]
Chromatographic Separation and Isolation of this compound (Proposed Method)
Further purification of this compound from the physalin-rich extract requires chromatographic techniques. While a specific protocol for this compound is not detailed in the reviewed literature, a combination of chromatographic methods is typically employed for the separation of individual physalins.[4][5]
Materials:
-
Physalin-rich dichloromethane extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
High-performance liquid chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)
Procedure:
-
Silica Gel Column Chromatography: The dichloromethane extract is subjected to silica gel column chromatography. Elution is performed with a gradient of increasing polarity, for instance, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient. Fractions are collected and monitored by TLC.
-
Fraction Pooling: Fractions with similar TLC profiles, particularly those showing a spot corresponding to the expected polarity of this compound, are pooled together.
-
Preparative HPLC: The pooled fractions are further purified by preparative or semi-preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used for elution.
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Physalins, including the closely related Physalin A, have demonstrated significant anti-inflammatory properties.[6][7] This activity is primarily attributed to their ability to modulate key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Physalin A has been shown to block the degradation of IκBα and the nuclear translocation of p65, thereby inhibiting the NF-κB signaling pathway.[6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades involving p38, JNK, and ERK, is another critical regulator of cellular responses to external stimuli, including inflammation. Some studies suggest that the anti-inflammatory effects of physalins may also involve the suppression of the JNK and p38 signaling pathways.[7][8] However, other evidence indicates that the primary anti-inflammatory action of Physalin A is independent of the MAPK pathway.[6] Further research is needed to fully elucidate the specific effects of this compound on this pathway.
Conclusion
This compound, a withanolide sourced from the calyces of Physalis alkekengi, represents a promising natural compound for further investigation in the field of drug discovery. Its ability to modulate key inflammatory pathways, such as the NF-κB pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this guide provide a foundation for the isolation and further characterization of this compound, paving the way for more extensive preclinical and clinical evaluation. Future research should focus on optimizing isolation procedures to improve yields and conducting comprehensive studies to fully delineate its mechanism of action and therapeutic potential.
References
- 1. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and quantitative analysis of physalin D in the fruit and calyx of Physalis alkekengi L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physalin A attenuates inflammation through down-regulating c-Jun NH2 kinase phosphorylation/Activator Protein 1 activation and up-regulating the antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isophysalin A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Isophysalin A, a naturally occurring physalin found in plants of the Physalis genus. It details the discovery, methods of isolation and purification, physicochemical properties, and known mechanisms of action, with a focus on its impact on cellular signaling pathways.
Introduction to this compound
This compound is a member of the physalin family, a group of highly oxygenated C28 seco-steroids characterized by a unique 13,14-seco-16,24-cycloergostane skeleton. These compounds are predominantly found in the Physalis genus (Solanaceae family) and are known for a wide array of potent biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. This compound, like other physalins, has garnered interest in the scientific community for its potential as a therapeutic agent, particularly in oncology and inflammatory diseases.
Discovery and Natural Occurrence
This compound is a recognized constituent of several Physalis species, most notably Physalis alkekengi L. var. franchetii (Mast.) Makino. It is one of over 58 different physalin metabolites that have been isolated from the calyxes and berries of this plant. While the broader class of physalins was first isolated in the mid-20th century, this compound has been identified in subsequent phytochemical investigations aiming to characterize the full spectrum of withanolides within these plants. It is often isolated alongside other major components like physalin A, physalin O, and physalin L.
Physicochemical and Quantitative Data
The structural elucidation of this compound has been primarily accomplished through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS). The quantitative yield can vary based on the plant part, maturity, and extraction method.
| Property | Data | Source |
| Molecular Formula | C₂₈H₃₂O₁₁ | [1] |
| Exact Mass | 567.1834 g/mol | [1] |
| Typical Yield | ~1.33% of the dichloromethane fraction of an ethanolic extract from P. alkekengi var. franchetii calyces. | [2] |
| Spectroscopic Data | Characterized by ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC). Specific chemical shift data is available in specialized phytochemical literature. | [3][4] |
Experimental Protocols: Isolation and Purification
The following is a representative multi-stage protocol for the isolation and purification of this compound from Physalis plant material, synthesized from established methodologies for physalin extraction.
Stage 1: Extraction
-
Plant Material Preparation : Air-dry the calyces of Physalis alkekengi var. franchetii and grind them into a coarse powder.
-
Solvent Extraction :
-
Weigh 10 kg of the dried powder.
-
Place the powder in a large vessel and add an eight-fold volume of 95% ethanol (EtOH).
-
Heat the mixture under reflux for 2 hours.
-
Filter the mixture while hot and collect the ethanolic extract.
-
Repeat the reflux extraction process two more times with fresh 95% EtOH on the plant residue to ensure exhaustive extraction.
-
-
Concentration : Combine the three ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract (approx. 830 g).[2]
Stage 2: Solvent Partitioning
-
Redissolve : Suspend the crude extract in 1 L of distilled water.
-
Petroleum Ether Wash : Perform a liquid-liquid extraction with 1 L of petroleum ether three times to remove non-polar constituents like fats and chlorophyll. Discard the petroleum ether fractions.
-
Dichloromethane (DCM) Extraction : Extract the remaining aqueous layer three times with 1 L of dichloromethane (CH₂Cl₂). Physalins will partition into the organic DCM layer.
-
Concentration : Combine the DCM fractions and evaporate the solvent under vacuum to yield the DCM fraction enriched with physalins (approx. 160 g).[2]
Stage 3: Chromatographic Purification
-
Silica Gel Column Chromatography :
-
Subject the DCM fraction to column chromatography on a silica gel (100-200 mesh) column.
-
Elute the column with a gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 100% CHCl₃ and gradually increasing the polarity by adding MeOH.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH 95:5).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
-
Pool fractions containing this compound (as identified by TLC comparison with a standard, if available).
-
Further purify these pooled fractions using a C18 reverse-phase preparative HPLC column.
-
Use a mobile phase gradient, typically consisting of acetonitrile (ACN) and water.
-
Monitor the elution at a suitable wavelength (e.g., 220 nm) to isolate the pure compound.
-
-
Final Step : Lyophilize the purified fraction to obtain this compound as a solid. Confirm purity and structure using analytical HPLC, HRMS, and NMR.
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, particularly in the context of cancer biology. Its mechanism of action involves the modulation of key cellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
Inhibition of the STAT3/IL-6 Pathway in Cancer Stem Cells
Recent research has highlighted this compound as a potent inhibitor of breast cancer stem cells (BCSCs).[1][5] This activity is primarily mediated through the disruption of the STAT3 and Interleukin-6 (IL-6) signaling axis, which is a crucial pathway for the self-renewal and survival of cancer stem cells.
The key mechanisms include:
-
Reduction of STAT3 Phosphorylation : this compound decreases the levels of both total and, more importantly, phosphorylated STAT3 (p-STAT3) in the cytosol and nucleus.[1][5] STAT3 is a transcription factor that, when activated by phosphorylation, translocates to the nucleus to promote the expression of genes involved in cell survival and proliferation.
-
Inhibition of STAT3 DNA Binding : By reducing p-STAT3 levels, this compound effectively prevents the transcription factor from binding to its target DNA sequences.[1]
-
Downregulation of IL-6 : The compound reduces both the mRNA and secreted protein levels of IL-6.[1][6] Since IL-6 is a primary upstream activator of the JAK/STAT3 pathway, this action creates a negative feedback loop, further suppressing STAT3 activation.
This targeted inhibition leads to a reduction in the BCSC population (specifically the CD44high/CD24low subpopulation), decreased mammosphere formation, and induction of apoptosis in these cells.[1]
Putative Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Many physalins are potent inhibitors of this pathway.[7][8] While studies specifically detailing this compound's effect on NF-κB are less common than for other physalins like Physalin A and B, its established anti-inflammatory properties strongly suggest it also targets this pathway.[9] The likely mechanism involves:
-
Inhibition of IκBα Degradation : Physalins can prevent the phosphorylation and subsequent ubiquitination of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Prevention of NF-κB Nuclear Translocation : By stabilizing the NF-κB/IκBα complex, the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus is blocked, preventing the transcription of pro-inflammatory genes like TNF-α, IL-1β, and COX-2.[7]
Conclusion and Future Perspectives
This compound is a bioactive steroid from the Physalis genus with significant therapeutic potential. Its well-defined mechanism of inhibiting the STAT3/IL-6 signaling pathway makes it a compelling candidate for further investigation in the development of targeted therapies against cancer stem cells. The detailed isolation protocols available allow for its consistent procurement for research purposes. Future studies should focus on completing the physicochemical characterization, exploring its specific effects on the NF-κB pathway, and evaluating its efficacy and safety in preclinical animal models to pave the way for potential clinical applications.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Physalis alkekengi var. franchetii Extracts Exert Antitumor Effects on Non-Small Cell Lung Cancer and Multiple Myeloma by Inhibiting STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino [mdpi.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products from Physalis alkekengi L. var. franchetii (Mast.) Makino: A Review on Their Structural Analysis, Quality Control, Pharmacology, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Isophysalin A: A Technical Deep Dive into its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a naturally occurring steroidal lactone, has emerged as a compound of interest in oncology research. Extracted from plants of the Physalis genus, this molecule has demonstrated potent anti-cancer properties, particularly against cancer stem cells (CSCs), which are implicated in tumor recurrence and metastasis. This technical guide provides a comprehensive overview of the known mechanism of action of this compound in cancer cells, with a focus on its impact on key signaling pathways. The information presented herein is intended to support further research and drug development efforts.
Core Mechanism of Action: Targeting Cancer Stem Cell Pathways
Current research indicates that this compound's primary anticancer activity stems from its ability to inhibit the stemness of cancer cells. This is achieved through the modulation of critical signaling pathways that govern self-renewal, proliferation, and survival of CSCs.
Inhibition of the STAT3/IL-6 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) and Interleukin-6 (IL-6) signaling axis is a cornerstone of cancer stem cell maintenance. This compound has been shown to effectively disrupt this pathway.[1][2][3][4]
-
STAT3 Inactivation: this compound reduces the total and nuclear protein levels of both STAT3 and its activated, phosphorylated form (p-STAT3).[1][2][3][4] This leads to a decrease in the DNA binding activity of STAT3, a critical step for the transcription of its target genes.[1][2][3][4]
-
Downregulation of IL-6 and IL-8: The compound also decreases the mRNA and secreted levels of IL-6 and IL-8, which are upstream activators of the STAT3 pathway, thus breaking a key feedback loop that promotes CSC self-renewal.[1][2][3][4]
The inhibition of the STAT3/IL-6 pathway by this compound leads to a cascade of anti-cancer effects, including the induction of apoptosis in breast cancer stem cells (BCSCs) and the suppression of CSC-specific gene expression, such as c-myc, Oct4, and Nanog.[1][2]
Caption: this compound's inhibition of the STAT3/IL-6 signaling pathway in cancer stem cells.
Potential Involvement of Other Signaling Pathways
While the inhibitory effect of this compound on the STAT3/IL-6 pathway is well-documented, research on related physalin compounds suggests that other key cancer-related pathways may also be affected.
-
NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, which is closely linked to cancer progression. This compound is suggested to inhibit the IL-6/STAT3/NF-κB signaling feedback loop.[1] Furthermore, a related compound, Physalin F, has been shown to suppress NF-κB activation in renal carcinoma cells.[1][5]
-
PI3K/Akt and MAPK Pathways: Physalin F has also been demonstrated to down-regulate the PI3K/Akt and MAPK signaling pathways in non-small cell lung cancer cells.[2] Physalin A has been shown to inhibit MAPK signaling and block the PI3K/AKT/mTOR signaling pathway in certain contexts.
-
Induction of Reactive Oxygen Species (ROS): Physalin F and Physalin A have been reported to induce the generation of Reactive Oxygen Species (ROS) in cancer cells.[1][5] Elevated ROS levels can lead to oxidative stress and trigger apoptotic cell death.[1][5]
Further investigation is required to definitively determine the direct effects of this compound on these pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (24h) |
| MDA-MB-231 | Breast Cancer | 351 µM[1][2] |
| MCF-7 | Breast Cancer | 355 µM[1][2] |
Table 2: Effects of this compound on Breast Cancer Stem Cell (BCSC) Properties
| Parameter | Cell Line | Treatment | Result |
| CD44high/CD24low Population | MDA-MB-231 | This compound | Reduction from 90.4% to 67.6%[1] |
| Late Apoptotic Cell Population | MDA-MB-231 derived mammospheres | This compound | Increase from 9.8% to 36.9%[1] |
| Colony Formation | MDA-MB-231, MCF-7 | 150 µM this compound | Reduced[1][2] |
| Cell Migration | MDA-MB-231, MCF-7 | 150 µM this compound | Reduced[1][2] |
| Mammosphere Formation | MDA-MB-231, MCF-7 | This compound | Inhibited[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Procedure:
-
Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 300, and 400 µM) for 24 hours.[1][2]
-
Add MTS reagent to each well and incubate for a specified period (typically 1-4 hours).
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Mammosphere Formation Assay
-
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
-
Procedure:
-
Culture single-cell suspensions of breast cancer cells in ultra-low attachment plates.
-
Use serum-free medium supplemented with growth factors (e.g., EGF, bFGF) and B27 supplement.
-
Treat the cells with this compound.
-
Incubate for 5-10 days to allow for mammosphere formation.
-
Count the number of mammospheres (typically >50 µm in diameter) under a microscope.
-
Calculate the sphere-forming efficiency.
-
Caption: Workflow for the mammosphere formation assay.
Western Blotting
-
Objective: To determine the protein expression levels of STAT3 and p-STAT3.
-
Procedure:
-
Lyse this compound-treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against STAT3, p-STAT3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of CSC-related genes (c-myc, Oct4, Nanog) and IL-6.
-
Procedure:
-
Isolate total RNA from cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To assess the DNA-binding activity of STAT3.
-
Procedure:
-
Prepare nuclear extracts from this compound-treated and untreated cells.
-
Synthesize and label a DNA probe containing the STAT3 binding consensus sequence with a radioactive or fluorescent tag.
-
Incubate the nuclear extracts with the labeled probe in a binding buffer.
-
For supershift assays, add a STAT3-specific antibody to the reaction mixture.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography or fluorescence imaging. A "shifted" band indicates protein-DNA binding.
-
Conclusion
This compound demonstrates significant anti-cancer potential, primarily through the inhibition of the STAT3/IL-6 signaling pathway in cancer stem cells. This leads to reduced CSC self-renewal and proliferation, and induction of apoptosis. While its effects on other cancer-related pathways such as NF-κB, PI3K/Akt, and MAPK are plausible based on studies of related compounds, further direct investigation is warranted. The data and protocols presented in this guide provide a solid foundation for continued research into the therapeutic applications of this compound.
References
- 1. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin F Inhibits Cell Viability and Induces Apoptosis in Non-small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Isophysalin A: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophysalin A, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary molecular targets of this compound include key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). By modulating these pathways, this compound effectively reduces the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a critical component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound, a member of the withanolide class of steroids, has emerged as a compound of interest due to its significant anti-inflammatory activities. This guide will detail the scientific evidence supporting the anti-inflammatory effects of this compound.
Mechanism of Action: Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling pathways: the NF-κB and MAPK pathways. These pathways are critical regulators of the expression of a wide array of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.
This compound has been shown to directly target the IKKβ subunit, a critical component of the IKK complex. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and suppressing the expression of its target genes.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases leads to the phosphorylation and activation of various transcription factors, which in turn regulate the expression of inflammatory mediators. While the direct targets of this compound within the MAPK pathway are still under investigation, studies on related physalins suggest that it may inhibit the phosphorylation and activation of key MAPK components, thereby contributing to its overall anti-inflammatory effect.
Figure 2: Potential modulation of the MAPK signaling pathway by this compound.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the available quantitative data.
| Inflammatory Mediator | Assay Type | Cell Line | Stimulant | This compound Concentration | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) | Griess Assay | Macrophages | LPS | 20 µM | Inhibition observed | |
| Interleukin-6 (IL-6) | ELISA | Breast Cancer Stem Cells | - | Not specified | Reduction observed | [1] |
| Interleukin-8 (IL-8) | ELISA | Breast Cancer Stem Cells | - | Not specified | Reduction observed | [2] |
Note: Specific IC50 values for this compound's anti-inflammatory effects are not yet widely reported in the literature. Further research is required to establish a more comprehensive quantitative profile.
Detailed Experimental Protocols
This section provides an overview of the key experimental protocols used to evaluate the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) are commonly used to model inflammation in vitro.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Cell Viability Assay
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.
-
Principle: Viable cells with active metabolism reduce MTT to a purple formazan product. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Figure 3: Workflow for the MTT cell viability assay.
Nitric Oxide (NO) Production Assay
-
Method: The Griess assay is a colorimetric method used to measure nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Method: Sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated on a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the cytokine. A substrate is added that is converted by the enzyme into a colored product, and the absorbance is measured.
-
Procedure:
-
Coat a 96-well plate with a capture antibody.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Incubate and wash.
-
Add a biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance.
-
Western Blot Analysis for Signaling Proteins
-
Method: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.
-
Procedure:
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-inflammatory agent by targeting key signaling pathways, particularly the NF-κB pathway. The available data indicates its ability to reduce the production of pro-inflammatory mediators. However, to fully elucidate its therapeutic potential, further research is warranted. Future studies should focus on:
-
Comprehensive Quantitative Analysis: Determining the IC50 values of this compound for a wider range of inflammatory mediators in various cell types.
-
In-depth Mechanistic Studies: Identifying the specific molecular targets of this compound within the MAPK and other relevant signaling pathways.
-
In Vivo Efficacy and Safety: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases and assessing its pharmacokinetic and toxicological profiles.
A more complete understanding of the anti-inflammatory properties of this compound will be crucial for its potential development as a novel therapeutic for inflammatory conditions.
References
Technical Guide: The Inhibitory Effect of Isophysalin A on the STAT3/IL-6 Signaling Pathway in Breast Cancer Stem Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isophysalin A, a natural compound, has demonstrated significant potential as an inhibitor of breast cancer stem cells (BCSCs) by targeting the STAT3/IL-6 signaling pathway.[1][2] Research indicates that this compound effectively suppresses the proliferation, migration, and stem-like characteristics of breast cancer cells.[1] This technical document provides a comprehensive overview of the mechanism of action, quantitative effects, and the experimental methodologies used to determine the impact of this compound on the crucial STAT3/IL-6 signaling axis. The information presented herein is intended to support further research and drug development initiatives in oncology, particularly in the context of targeting cancer stem cells.
The STAT3/IL-6 Signaling Pathway and this compound's Mechanism of Action
The Interleukin-6 (IL-6) signaling cascade is a critical pathway in numerous cellular processes, including immune response, inflammation, and cell proliferation.[3][4] In the context of oncology, the aberrant activation of this pathway, particularly through the Signal Transducer and Activator of Transcription 3 (STAT3), is linked to tumor progression and the maintenance of cancer stem cells.[3][5]
The signaling process is initiated when IL-6 binds to its receptor, leading to the activation of Janus kinases (JAKs).[3][6] JAKs then phosphorylate STAT3, prompting its dimerization and translocation into the nucleus, where it acts as a transcription factor for genes involved in cell survival, proliferation, and angiogenesis.[3][5]
This compound exerts its anti-cancer effects by intervening in this pathway. Evidence strongly suggests that this compound inhibits the STAT3/IL-6 signaling cascade, leading to the suppression of BCSC properties.[1] The compound has been shown to reduce the total and nuclear protein levels of both STAT3 and its phosphorylated form (p-STAT3), decrease the DNA binding activity of STAT3, and lower the messenger RNA (mRNA) and secretion levels of IL-6.[1]
Caption: this compound inhibits the IL-6/STAT3 pathway at multiple points.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various assays, primarily using the MDA-MB-231 and MCF-7 human breast cancer cell lines.[1] The key findings are summarized below.
Table 1: Cytotoxicity and Anti-Stemness Effects of this compound
| Parameter | Cell Line | Result | Concentration / Condition | Citation |
| IC₅₀ Value | MDA-MB-231 | 351 µM | 24-hour treatment | [1] |
| MCF-7 | 355 µM | 24-hour treatment | [1] | |
| Colony Formation | MDA-MB-231 & MCF-7 | Reduction | 150 µM | [1] |
| Cell Migration | MDA-MB-231 & MCF-7 | Reduction | 150 µM | [1] |
| Mammosphere Formation | MDA-MB-231 & MCF-7 | Inhibition | Not specified | [1] |
| CD44high/CD24low Population | MDA-MB-231 | Decrease from 90.4% to 67.6% | 24-hour treatment | [1] |
| Apoptosis (Late Stage) | MDA-MB-231 Mammospheres | Increase from 9.8% to 36.9% | Not specified |
Table 2: Molecular Effects of this compound on the STAT3/IL-6 Pathway
| Target Molecule / Process | Effect Observed | Citation |
| STAT3 (Total Protein) | Reduction in total and nuclear levels | [1] |
| p-STAT3 (Phosphorylated) | Reduction in total and nuclear levels | [1] |
| STAT3 DNA Binding | Reduced | [1] |
| IL-6 mRNA Levels | Reduced | [1] |
| IL-6 Secretion Levels | Reduced | [1] |
| IL-8 mRNA & Secretion | Reduced | [1] |
| c-myc, Oct4, Nanog (CSC Genes) | Inhibited gene expression |
Experimental Protocols
The following section details the key methodologies employed to investigate the effects of this compound. These protocols are based on the study "this compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling".[1][2]
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6-induced JAK2/STAT3 signaling pathway in endothelial cells is suppressed by hemodynamic flow - PubMed [pubmed.ncbi.nlm.nih.gov]
Isophysalin A: A Technical Guide to its Interaction with the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophysalin A, a steroidal lactone belonging to the physalin family of natural products, has emerged as a molecule of significant interest in the field of inflammation research. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action. The evidence presented herein highlights the potential of this compound as a modulator of NF-κB-mediated inflammation and a candidate for further investigation in the development of novel anti-inflammatory therapeutics.
Introduction to this compound and the NF-κB Signaling Pathway
This compound is a naturally occurring seco-steroid isolated from plants of the Physalis genus. Like other physalins, it possesses a unique cage-shaped structure that is believed to be crucial for its biological activities. The NF-κB family of transcription factors are central mediators of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.
The aberrant activation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases, making it a prime target for therapeutic intervention. This compound has demonstrated potent anti-inflammatory properties, and its mechanism of action is primarily attributed to its ability to suppress the NF-κB signaling pathway.
Quantitative Data on the Inhibition of NF-κB Signaling
While specific quantitative data for this compound's direct inhibition of the NF-κB pathway is still emerging in the scientific literature, studies on closely related physalins provide valuable insights into the potential potency of this class of compounds. The following tables summarize the available quantitative data for physalins that share structural similarities with this compound.
Table 1: Inhibition of NF-κB Activation by Physalins
| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |
| Physalin A | HeLa | TNF-α | Luciferase Reporter | - | [1] |
| Physalin B | HeLa | TNF-α | Luciferase Reporter | 6.07 | [1] |
Note: Specific IC50 value for Physalin A was not provided in the cited source, but it was shown to have inhibitory activity.
Table 2: Inhibition of IκBα Phosphorylation by Physalins
| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |
| Physalin A | HeLa | TNF-α | ELISA | - | [1] |
| Physalin B | HeLa | TNF-α | ELISA | >100 | [1] |
Note: Specific IC50 value for Physalin A was not provided in the cited source, but it was shown to have weak inhibitory activity on IκBα phosphorylation.
Table 3: Inhibition of Nitric Oxide (NO) Production by this compound and Related Physalins
| Compound | Cell Line | Stimulus | Assay | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | Griess Assay | - | [2] |
| Physalin A | RAW 264.7 | LPS | Griess Assay | - | [2] |
| Physalin O | RAW 264.7 | LPS | Griess Assay | - | [2] |
Note: While the study demonstrated significant inhibition of NO production by this compound, Physalin A, and Physalin O, specific IC50 values were not reported.
Mechanism of Action: Targeting the IKK Complex
The primary mechanism by which this compound is proposed to inhibit the NF-κB signaling pathway is through the direct alkylation of the IκB kinase β (IKKβ) subunit.[2] This covalent modification is thought to occur via a Michael addition reaction, a characteristic of compounds possessing an α,β-unsaturated ketone moiety, which is present in this compound.[2] By alkylating key cysteine residues on IKKβ, this compound can allosterically inhibit its kinase activity. This prevents the phosphorylation of IκBα, thereby blocking its subsequent degradation and consequently sequestering NF-κB in the cytoplasm.
The diagram below illustrates the proposed mechanism of this compound's interaction with the canonical NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the interaction of this compound with the NF-κB signaling pathway. These protocols are based on standard techniques employed in the field.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control, typically DMSO) for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired duration.
Western Blot Analysis for IκBα Degradation and p65 Phosphorylation
This technique is used to quantify the protein levels of IκBα and phosphorylated p65.
Caption: A typical workflow for Western blot analysis.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bradford or BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), total p65, and a loading control (e.g., β-actin or GAPDH) at appropriate dilutions.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.
Immunofluorescence Staining for p65 Nuclear Translocation
This method visualizes and quantifies the movement of the p65 subunit from the cytoplasm to the nucleus.
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound and/or LPS as described in section 4.1.
-
Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Cells are blocked with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Cells are incubated with an anti-p65 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence or confocal microscope.
-
Quantification: The percentage of cells with nuclear p65 staining is determined by counting at least 100 cells per condition in multiple random fields.
Luciferase Reporter Gene Assay for NF-κB Transcriptional Activity
This assay measures the transcriptional activity of NF-κB.
-
Transfection: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, cells are treated with this compound and/or LPS.
-
Cell Lysis: Cells are lysed using a passive lysis buffer.
-
Luciferase Assay: Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Conclusion and Future Directions
This compound demonstrates significant potential as an inhibitor of the NF-κB signaling pathway. The proposed mechanism of action, involving the direct alkylation and subsequent inhibition of the IKKβ subunit, provides a solid foundation for its anti-inflammatory effects. While quantitative data for this compound is still emerging, the information available for structurally related physalins suggests a potent inhibitory capacity.
Future research should focus on several key areas:
-
Quantitative Characterization: Determining the precise IC50 values of this compound for the inhibition of NF-κB activation, IκBα degradation, and p65 nuclear translocation is crucial for a comprehensive understanding of its potency.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases will be essential to translate the in vitro findings to a physiological context.
-
Target Specificity: Further studies are needed to confirm the direct interaction between this compound and IKKβ and to investigate potential off-target effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound will help to identify the key structural features responsible for its activity and could lead to the development of even more potent and selective inhibitors.
References
A Technical Guide to the Biological Activities of Isophysalin A and its Comparison with Other Physalins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of Isophysalin A, a naturally occurring seco-steroid, in comparison to other prominent members of the physalin family. Physalins, isolated primarily from plants of the Physalis genus, are known for their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antiparasitic effects.[1][2][3] This document collates quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the therapeutic potential of these compounds.
Comparative Anticancer Activity
Physalins have demonstrated significant cytotoxic activity across a range of cancer cell lines.[1] this compound, in particular, has been identified as a potent inhibitor of breast cancer stem cells (BCSCs), a subpopulation of cells responsible for tumor initiation, metastasis, and therapeutic resistance.[4]
Cytotoxicity and Proliferation Inhibition
This compound inhibits the proliferation of breast cancer cells, with IC50 values of 351 µM for MDA-MB-231 and 355 µM for MCF-7 cells after 24 hours of treatment.[4] It also effectively reduces colony formation and cell migration. In comparison, other physalins, such as B, D, and F, have shown potent cytotoxic activities, often at lower micromolar concentrations, against various cancer cell lines including lung, breast, and colon cancer.[1][5][6] For instance, Physalin B and F exhibited IC50 values ranging from 0.4 to 1.92 µM in large cell lung carcinoma (CORL23) and human breast cancer (MCF-7) cells.[1] Physalin D has also been shown to be more active than Physalin B in certain cancer cell lines.[5][7]
Table 1: Comparative Cytotoxicity (IC50) of this compound and Other Physalins in Cancer Cell Lines
| Physalin | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | MDA-MB-231 | Breast Cancer | 351 µM | [4] |
| MCF-7 | Breast Cancer | 355 µM | [4] | |
| Physalin A | A549, H292, H1975, H358, H460 | Non-small cell lung cancer | Not specified, but showed antiproliferative effect | [1][8] |
| Physalin B | MCF-7, MDA-MB-231, T-47D | Breast Cancer | Significant reduction in viability | [9] |
| HGC-27 | Gastric Cancer | Significant inhibition of proliferation | [10] | |
| Various | Various | 0.58 to 15.18 µg/mL | [5] | |
| Physalin D | Various | Various | 0.28 to 2.43 µg/mL | [5] |
| Five tumor cell lines | Various | Superior to cisplatin | [11] | |
| Physalin F | A498, ACHN, UO-31 | Renal Carcinoma | Significant cytotoxicity | [12] |
| CORL23, MCF-7 | Lung, Breast Cancer | 0.4–1.92 µM | [1] |
Mechanisms of Anticancer Action & Signaling Pathways
The anticancer effects of physalins are mediated through various signaling pathways, often leading to apoptosis, cell cycle arrest, and inhibition of cancer stemness.
This compound: The primary mechanism of this compound in breast cancer involves the inhibition of Breast Cancer Stem Cell (BCSC) properties. It achieves this by suppressing the STAT3/IL-6 signaling pathway .[4] this compound reduces the total and nuclear protein levels of STAT3 and its phosphorylated form, inhibits STAT3 DNA binding, and decreases the levels of IL-6 and IL-8. This leads to a reduction in the CD44high/CD24low BCSC subpopulation, inhibition of mammosphere formation, and induction of apoptosis.[4]
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin - Wikipedia [en.wikipedia.org]
- 3. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 5. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Three New Physalins from Physalis Alkekengi L. var. franchetii (Mast.) Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Isophysalin A in Targeting Breast Cancer Stem Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents that can effectively target the root of cancer malignancy and recurrence—cancer stem cells (CSCs)—is a paramount challenge in oncology. Emerging evidence has highlighted the potential of natural compounds in this arena. This technical guide delves into the anticancer properties of Isophysalin A, a steroidal lactone, against breast cancer stem cells (BCSCs). It provides a comprehensive summary of the current scientific findings, detailing the experimental methodologies, presenting quantitative data, and illustrating the molecular pathways involved.
Introduction to this compound and its Anticancer Activity
This compound is a naturally occurring physalin extracted from plants of the Physalis genus. Recent studies have illuminated its role as a potent inhibitor of cancer stem cells, particularly in the context of breast cancer.[1][2] Research indicates that this compound can suppress the key characteristics of BCSCs, including their self-renewal capacity and tumorigenicity, thereby offering a promising avenue for the development of novel breast cancer therapies.[1][2]
In Vitro Efficacy of this compound against Breast Cancer Cells and Stem Cells
A series of in vitro experiments have demonstrated the inhibitory effects of this compound on both bulk breast cancer cells and the BCSC subpopulation. These effects are dose-dependent and impact several critical cellular processes.
2.1. Inhibition of Cell Viability and Colony Formation
This compound has been shown to inhibit the viability of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for different cell lines. Furthermore, the ability of this compound to suppress the long-term proliferative potential of these cells has been confirmed through colony formation assays.[3]
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 351 |
| MCF-7 | 355 |
Data extracted from in vitro studies on the effect of this compound on breast cancer cell viability.
2.2. Suppression of Breast Cancer Stem Cell Properties
The hallmark of CSCs is their ability to form three-dimensional spherical clusters in non-adherent culture conditions, known as mammospheres. This compound has demonstrated a significant ability to inhibit the formation and growth of these mammospheres, indicating its potential to target the self-renewal capacity of BCSCs.
Moreover, this compound treatment leads to a reduction in the proportion of cells expressing the characteristic BCSC surface markers, CD44high/CD24low.[2] This specific cell population is widely recognized to be enriched with BCSCs. Treatment with this compound was found to decrease the CD44high/CD24low subpopulation in MDA-MB-231 cells from 90.4% to 67.6%.[2]
This compound also induces programmed cell death, or apoptosis, in BCSCs. Studies have shown an increase in the late apoptotic cell subpopulation of MDA-MB-231-derived mammospheres from 9.8% to 36.9% following treatment with this compound.[2]
Table 2: Effect of this compound on Breast Cancer Stem Cell Properties
| Parameter | Effect of this compound | Quantitative Change |
| Mammosphere Formation | Inhibition | Significant reduction in number and size |
| CD44high/CD24low Population | Reduction | From 90.4% to 67.6% |
| Apoptosis | Induction | Increase in late apoptotic cells from 9.8% to 36.9% |
Summary of the key findings on the impact of this compound on BCSC characteristics.[2]
Molecular Mechanism of Action: Targeting the Stat3/IL-6 Signaling Pathway
The anticancer effects of this compound in BCSCs are attributed to its ability to modulate specific intracellular signaling pathways. The Signal Transducer and Activator of Transcription 3 (Stat3) and Interleukin-6 (IL-6) signaling axis has been identified as a key target.[1][2]
This compound has been shown to inhibit the total and nuclear protein levels of both Stat3 and its phosphorylated, active form (p-Stat3).[1][2] This inhibition, in turn, reduces the DNA binding activity of Stat3, a critical step for the transcription of its target genes.[1][2] Furthermore, this compound treatment leads to a decrease in the mRNA and protein levels of IL-6 and IL-8, which are cytokines known to promote cancer stemness through the activation of the Stat3 pathway.[1][2]
Diagram 1: Proposed Signaling Pathway of this compound in Breast Cancer Stem Cells
Caption: this compound inhibits the Stat3/IL-6 signaling pathway in BCSCs.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of these findings, detailed methodologies for the key experiments are outlined below.
4.1. Cell Culture and Reagents
Human breast cancer cell lines MDA-MB-231 and MCF-7 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
4.2. Cell Viability Assay (MTS Assay)
Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24 hours. Cell viability is assessed using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay, where the absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to a control group.
4.3. Colony Formation Assay
A low number of cells are seeded in 6-well plates and treated with this compound. The cells are allowed to grow for an extended period (e.g., 1-2 weeks), after which the colonies are fixed, stained with crystal violet, and counted.
4.4. Mammosphere Formation Assay
Single cells are plated in ultra-low attachment plates with a serum-free mammosphere culture medium. Cells are treated with this compound, and the formation of mammospheres is monitored. The number and size of the mammospheres are quantified after a set incubation period.
4.5. Flow Cytometry for CD44/CD24 Analysis
Cells are treated with this compound for 24 hours, harvested, and then stained with fluorescently labeled antibodies against CD44 and CD24. The percentage of CD44high/CD24low cells is determined using a flow cytometer.[2]
4.6. Apoptosis Assay (Annexin V/PI Staining)
Apoptosis is evaluated using an Annexin V-FITC and Propidium Iodide (PI) staining kit. Following treatment with this compound, cells are stained and analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
4.7. Western Blotting
Protein lysates from treated and untreated cells are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against Stat3, p-Stat3, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system.
4.8. Quantitative Real-Time PCR (qRT-PCR)
Total RNA is extracted from cells, and complementary DNA (cDNA) is synthesized. qRT-PCR is performed using specific primers for IL-6, IL-8, and housekeeping genes (e.g., β-actin) to quantify the relative mRNA expression levels.[5]
4.9. Electrophoretic Mobility Shift Assay (EMSA)
Nuclear extracts are prepared from treated and untreated cells. The extracts are incubated with a labeled DNA probe containing the Stat3 binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized to assess the DNA binding activity of Stat3.
Diagram 2: General Experimental Workflow for a Pre-clinical study
Caption: Workflow for evaluating this compound's effect on BCSCs.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a promising natural compound with the ability to target breast cancer stem cells. Its mechanism of action, centered on the inhibition of the Stat3/IL-6 signaling pathway, provides a solid foundation for its further development as a therapeutic agent. Future research should focus on in vivo studies to validate these findings in animal models of breast cancer. Additionally, structure-activity relationship studies could lead to the synthesis of more potent and specific derivatives of this compound. The ultimate goal is to translate these preclinical findings into effective clinical strategies for the treatment of breast cancer, particularly for preventing recurrence and metastasis driven by the resilient population of breast cancer stem cells.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isophysalin A as a potential therapeutic agent for inflammatory diseases
Isophysalin A: A Potential Therapeutic Agent for Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or toxic compounds.[1] While acute inflammation is a vital defense mechanism for healing and tissue repair, its dysregulation can lead to chronic inflammatory conditions, which are implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1][2] Key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes.[1][3][4] The search for novel therapeutic agents that can safely and effectively modulate these pathways is a cornerstone of modern drug discovery.
This compound, a naturally occurring secosteroid isolated from plants of the Physalis genus, has emerged as a compound of interest due to the established anti-inflammatory properties of the broader physalin family.[5][6] Physalins have demonstrated significant immunomodulatory and anti-inflammatory effects in various preclinical models.[6][7] This technical guide provides a comprehensive overview of the current understanding of this compound and related physalins as potential anti-inflammatory agents, focusing on their mechanisms of action, relevant quantitative data, and detailed experimental protocols for their evaluation.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of physalins, including the potential action of this compound, are primarily attributed to their ability to suppress the NF-κB and MAPK signaling cascades. These pathways are commonly activated by inflammatory stimuli like bacterial lipopolysaccharide (LPS).[5][8]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses.[9] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[10] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11][12] This frees NF-κB to translocate to the nucleus, where it binds to DNA and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS).[3][9]
Physalins have been shown to exert their anti-inflammatory effects by blocking this cascade. They can suppress the degradation of IκBα, which consequently prevents the nuclear translocation of the active NF-κB p65 subunit.[6] This blockade effectively shuts down the downstream production of key inflammatory mediators.
Caption: this compound potentially inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The MAPK family, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), represents another critical set of signaling pathways in inflammation.[4] These kinases are activated by phosphorylation in response to extracellular stimuli and regulate the production of inflammatory cytokines and mediators.[4][8] Inhibition of MAPK phosphorylation is a key strategy for controlling inflammation. Physalin A has been shown to inhibit the IL-1β-induced activation of MAPK pathways, suggesting a similar mechanism may be employed by this compound.[8][13]
Caption: this compound may inhibit the phosphorylation of key MAPK proteins.
Quantitative Data on Anti-Inflammatory Activity
While extensive quantitative data specifically for this compound's anti-inflammatory activity is still emerging, studies on closely related physalins provide valuable benchmarks. The following table summarizes key findings for physalins in relevant in vitro models.
| Assay/Model | Cell Line | Parameter Measured | Compound | Concentration / IC50 | Result | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | NO Levels | Cajanin (positive control) | IC50 = 19.38 µM | Potent Inhibition | [14] |
| Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 | NO Levels | Physalin Analogs | IC50 = 0.32–4.03 µM | Significant Inhibition | [15] |
| Cytokine Production | LPS-stimulated RAW264.7 | IL-6 Levels | Cajanin (positive control) | IC50 = 7.78 µM | Potent Inhibition | [14] |
| Cytokine Production | LPS-stimulated RAW264.7 | TNF-α Levels | Cajanin (positive control) | IC50 = 26.82 µM | Potent Inhibition | [14] |
| Cytotoxicity Assay | MDA-MB-231 cells | Cell Viability | This compound | IC50 = 351 µM | Moderate Cytotoxicity | [16][17] |
| Cytotoxicity Assay | MCF-7 cells | Cell Viability | This compound | IC50 = 355 µM | Moderate Cytotoxicity | [16][17] |
| NF-κB Inhibition | HeLa cells | NF-κB Activity | Physalin B | 16 µM | Inhibition Observed | [15] |
| NF-κB Inhibition | HeLa cells | NF-κB Activity | Physalin F | 8 µM | Inhibition Observed | [15] |
Note: Data for Cajanin is included as a reference from a study evaluating isoflavonoids in a similar experimental system. Data for physalin analogs from reference[15] indicates the potent activity within this compound class. The cytotoxicity data for this compound provides context for determining appropriate concentrations for anti-inflammatory assays.
Experimental Protocols
Detailed and reproducible protocols are critical for evaluating potential therapeutic agents. The following sections outline standard methodologies for assessing the anti-inflammatory effects of this compound in vitro.
General Experimental Workflow
A typical workflow for in vitro screening involves culturing an appropriate cell line, pre-treating with the test compound, inducing an inflammatory response, and subsequently measuring key inflammatory markers and cell viability.
Caption: A standard workflow for in vitro anti-inflammatory screening.
Protocol 1: Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a standard model for LPS-induced inflammation.[5]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Plate cells at a density of 1 x 10⁶ cells/well in 6-well plates for protein/RNA analysis or 5 x 10⁴ cells/well in 96-well plates for viability and NO assays. Allow cells to adhere overnight.
-
Pre-treatment: Replace the medium with fresh serum-free DMEM containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for the desired period (e.g., 24 hours for cytokine/NO measurement, shorter times for signaling protein phosphorylation).[18]
Protocol 2: Cell Viability (MTS/MTT Assay)
-
Purpose: To determine the cytotoxic concentration range of this compound and ensure that observed anti-inflammatory effects are not due to cell death.[19]
-
Procedure: Following the treatment period, add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells.
Protocol 3: Nitric Oxide (NO) Production Assay
-
Purpose: To quantify the production of NO, a key inflammatory mediator produced by iNOS.
-
Reagent: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Procedure: After the 24-hour LPS stimulation, collect 50-100 µL of cell culture supernatant from each well.
-
Reaction: Mix the supernatant with an equal volume of Griess Reagent and incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Protocol 4: Western Blot Analysis
-
Purpose: To measure the levels and phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways.[14]
-
Cell Lysis: After a short stimulation period (e.g., 15-60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound, as part of the broader physalin family of natural secosteroids, holds considerable promise as a lead compound for the development of novel anti-inflammatory therapeutics. The primary mechanism of action for this class of molecules involves the potent inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. While direct and extensive research on this compound is needed to fully elucidate its specific activity and therapeutic window, the existing data on related physalins provides a strong rationale for its investigation.
Future research should focus on generating robust quantitative data for this compound in various in vitro and in vivo models of inflammation.[20][21][22] Head-to-head comparisons with established anti-inflammatory agents and other physalins will be crucial for determining its relative potency and potential advantages. Furthermore, structure-activity relationship (SAR) studies could identify key chemical moieties responsible for its activity, paving the way for the synthesis of even more potent and specific derivatives. Ultimately, a thorough investigation into the pharmacokinetics, safety profile, and in vivo efficacy of this compound will be necessary to translate its preclinical promise into a viable therapeutic agent for the treatment of inflammatory diseases.
References
- 1. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of the anti-inflammatory effects of the natural secosteroids physalins in a model of intestinal ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 17. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. researchgate.net [researchgate.net]
- 22. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro studies of Isophysalin A cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxic effects of Isophysalin A, a natural compound with potential as an anticancer agent. The data and protocols presented herein are collated from peer-reviewed scientific literature to support further research and development in oncology.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The following tables summarize the key quantitative data on the cytotoxic and anti-cancer stem cell (CSC) effects of this compound on human breast cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Assay |
| MDA-MB-231 | 351 | 24 hours | MTS |
| MCF-7 | 355 | 24 hours | MTS |
Table 2: Effect of this compound on Breast Cancer Stem Cell (BCSC) Properties in MDA-MB-231 Cells
| Parameter | Control | This compound Treated | Notes |
| CD44high/CD24low Subpopulation | 90.4% | 67.6% | A marker for BCSCs. |
| Late Apoptotic Cell Subpopulation | 9.8% | 36.9% | Indicative of induced programmed cell death. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
This compound
-
MDA-MB-231 and MCF-7 breast cancer cell lines
-
96-well plates
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 and MCF-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 300, and 400 µM) for 24 hours.
-
MTS Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis in breast cancer stem cells treated with this compound.
Materials:
-
This compound
-
MDA-MB-231-derived mammospheres (as a source of BCSCs)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat MDA-MB-231-derived mammospheres with this compound at a predetermined concentration.
-
Cell Harvesting: Gently dissociate the mammospheres into single cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for STAT3 and Phospho-STAT3
This protocol is for assessing the effect of this compound on the STAT3 signaling pathway.
Materials:
-
This compound
-
Breast cancer stem cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
STAT3 (e.g., sc-8019; Santa Cruz Biotechnology)
-
Phospho-STAT3 (Tyr705) (e.g., 9145; Cell Signaling Technology)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat BCSCs with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phospho-STAT3 overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of total and phosphorylated STAT3.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.
Unveiling the Immunomodulatory Potential of Isophysalin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isophysalin A, a naturally occurring steroidal lactone belonging to the physalin family, has garnered interest for its potential immunomodulatory and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on the immune system. We delve into its proposed mechanisms of action, focusing on the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). This document summarizes the available quantitative data on the bioactivity of this compound and related physalins, presents detailed experimental protocols for assessing its immunomodulatory effects, and provides visual representations of the implicated signaling cascades to facilitate a deeper understanding of its therapeutic potential.
Introduction to this compound and its Immunomodulatory Context
This compound is a member of the physalin group of withanolides, which are complex C28 steroids isolated from plants of the Physalis genus.[1] Traditionally, extracts from these plants have been used in folk medicine for their anti-inflammatory and other therapeutic effects.[2] Modern scientific investigation has begun to elucidate the molecular basis for these activities, with a significant focus on their interaction with the immune system. The immunomodulatory effects of physalins, including this compound, are primarily characterized by their ability to suppress pro-inflammatory responses, suggesting potential applications in the treatment of inflammatory and autoimmune diseases.[3]
Quantitative Data on the Bioactivity of this compound and Related Physalins
The following tables summarize the available quantitative data on the inhibitory activities of this compound and other relevant physalins on key inflammatory markers. It is important to note that much of the detailed quantitative analysis has been performed on closely related physalins, which provides a strong basis for inferring the potential activity of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| This compound | Macrophages | LPS | Data not available | |
| Physalin A | Chondrocytes | IL-1β | Concentration-dependent inhibition | [4] |
| Physalin B | Macrophages | LPS | Not specified | |
| Physalin F | Macrophages | LPS | Not specified | |
| Physalin G | Macrophages | LPS | Not specified |
Note: While a direct IC50 value for this compound on NO production was not found in the reviewed literature, its inclusion in studies demonstrating the inhibitory effects of physalins on LPS-induced NO production suggests it possesses this activity.
Table 2: Effects on Pro-inflammatory Cytokines
| Compound | Cell Type | Stimulant | Cytokine | Effect | Reference |
| This compound | Not specified | Not specified | Not specified | Data not available | |
| Physalin A | Chondrocytes | IL-1β | iNOS, COX-2 | Decreased protein levels | [4] |
| Physalin F | PBMC | Spontaneous | IL-2, IL-6, IL-10, TNF, IFN-γ | Reduction in levels | |
| Ethanolic Extract of P. angulata | Macrophages | Activated | IL-6, IL-12, TNF-α | Decreased production | [2] |
Core Mechanisms of Action: Signaling Pathway Modulation
The immunomodulatory effects of this compound and other physalins are largely attributed to their ability to interfere with key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[6] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.[4][6]
Physalins, including Physalin A, have been shown to inhibit the activation of the NF-κB pathway.[4] This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.[5]
References
- 1. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and In Vivo Immunomodulatory Activity of Physalis angulata Concentrated Ethanolic Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory activity of various fractions derived from Physalis angulata L extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
No Direct Evidence of Isophysalin A's Impact on the Hedgehog Signaling Pathway Found in Current Research
A comprehensive review of scientific literature reveals no direct studies investigating the effects of Isophysalin A on the Hedgehog (Hh) signaling pathway. While research exists on the biological activities of this compound, particularly its inhibitory effects on the STAT3 and IL-6 signaling pathways in breast cancer stem cells, a direct link to the Hedgehog pathway has not been established in published research.[1][2][3]
For researchers, scientists, and drug development professionals interested in the intersection of physalins and the Hedgehog signaling pathway, it is important to note that other related compounds from the physalin family have been studied in this context. Specifically, Physalin A and Physalin H have been identified as inhibitors of the Hedgehog signaling pathway.
Given the absence of data on this compound, this guide will proceed to detail the known impact of the closely related compound, Physalin A , on the Hedgehog signaling pathway, providing a valuable point of reference and potential rationale for future investigations into this compound.
An In-depth Technical Guide on the Impact of Physalin A on the Hedgehog Signaling Pathway
This guide provides a detailed overview of the current understanding of how Physalin A modulates the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often dysregulated in cancer.
Executive Summary
Physalin A, a bioactive seco-steroid isolated from plants of the Physalis genus, has been demonstrated to inhibit the Hedgehog signaling pathway. Its mechanism of action involves the downregulation of key pathway components, including Smoothened (SMO) and the Glioma-associated oncogene (GLI) transcription factors. This inhibitory activity leads to a reduction in the expression of Hh target genes, ultimately suppressing cancer stem cell-like properties.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial cellular communication system. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This prevents the activation and nuclear translocation of the GLI transcription factors (GLI1, GLI2, and GLI3), and Hh target gene expression is repressed.
Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved. Activated SMO then initiates a signaling cascade that leads to the activation of GLI proteins, which translocate to the nucleus and induce the transcription of target genes involved in cell proliferation, survival, and differentiation, such as PTCH1 and GLI1.
Caption: Canonical Hedgehog Signaling Pathway States.
Physalin A's Mechanism of Action on the Hedgehog Pathway
Physalin A has been shown to inhibit the Hedgehog signaling pathway by targeting key protein components.[4] The primary mechanism involves the reduction of SMO and GLI1/2 protein expression.[4] This leads to a downstream decrease in the transcription of GLI target genes.
Caption: Physalin A's Inhibitory Action on the Hedgehog Pathway.
Quantitative Data
The following table summarizes the quantitative effects of Physalin A on the Hedgehog signaling pathway and related cellular processes as reported in the literature.
| Parameter | Cell Line | Treatment Concentration | Observed Effect | Reference |
| SMO Protein Level | Breast Mammospheres | Not Specified | Decreased | [4] |
| GLI1/2 Protein Levels | Breast Mammospheres | Not Specified | Decreased | [4] |
| GLI1 Gene Expression | MDA-MB-231 Mammospheres | Not Specified | Reduced | [4] |
| Mammosphere Formation | MDA-MB-231 | Not Specified | Inhibited | [4] |
Detailed Experimental Protocols
The following are summaries of key experimental protocols used to determine the effects of Physalin A on the Hedgehog signaling pathway.
5.1. Cell Culture and Mammosphere Formation Assay
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231).
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Mammosphere Formation: Single cells are plated in ultra-low attachment plates with a specialized mammosphere culture medium (e.g., MammoCult™). Cells are treated with Physalin A or a vehicle control. After a period of incubation (e.g., 5-7 days), the number and size of the formed mammospheres are quantified.
5.2. Western Blotting
-
Objective: To determine the protein levels of SMO and GLI1/2.
-
Protocol:
-
Breast mammospheres are treated with Physalin A.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for SMO, GLI1, GLI2, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using a chemiluminescence detection system and quantified.
-
5.3. Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of GLI1.
-
Protocol:
-
Total RNA is extracted from Physalin A-treated mammospheres using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for GLI1 and a housekeeping gene (e.g., β-actin) for normalization.
-
The relative expression of GLI1 is calculated using the ΔΔCt method.
-
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Isophysalin A Extraction from Plant Material: Application Notes for Researchers
Introduction
Isophysalin A, a steroidal lactone belonging to the withanolide class of compounds, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Extracted from various species of the Physalis genus, commonly known as groundcherries, this bioactive molecule has demonstrated noteworthy anti-inflammatory and anticancer properties. This document provides detailed protocols for the extraction of this compound from plant material, tailored for researchers, scientists, and drug development professionals. It includes methodologies for different extraction techniques, purification strategies, and a summary of available quantitative data. Furthermore, a diagram of a key signaling pathway affected by this compound is provided to support further research into its mechanism of action.
Plant Material and Preparation
This compound is primarily isolated from plants of the Physalis genus (Family: Solanaceae). The most commonly cited sources include:
-
Physalis alkekengi (Chinese Lantern)
-
Physalis angulata (Cutleaf groundcherry)
-
Physalis minima (Pygmy groundcherry)
The concentration of this compound can vary depending on the plant part, with the calyces (the papery husk surrounding the fruit) and aerial parts generally reported to be rich sources.
Protocol for Plant Material Preparation:
-
Harvesting: Collect the desired plant parts (e.g., calyces, whole aerial parts) at the appropriate stage of maturity.
-
Cleaning: Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.
-
Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for extraction, leading to higher efficiency.
-
Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation of bioactive compounds.
Extraction Protocols
The selection of an appropriate extraction method and solvent is critical for maximizing the yield of this compound. Alcohols, such as ethanol and methanol, are the most commonly employed solvents due to their ability to effectively solubilize physalins.
Maceration Protocol
Maceration is a simple and widely used technique for the extraction of thermolabile compounds.
Materials:
-
Powdered plant material
-
Ethanol (95%) or Methanol (99%)
-
Erlenmeyer flask or a suitable container with a stopper
-
Shaker (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the powder in an Erlenmeyer flask.
-
Add the extraction solvent at a solvent-to-solid ratio of 10:1 to 20:1 (v/w).
-
Stopper the flask and allow it to stand at room temperature for 24-72 hours. Agitate the mixture periodically or place it on a shaker for continuous mixing.
-
After the maceration period, filter the mixture through filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of the fresh solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.
Materials:
-
Powdered plant material
-
Ethanol (70-95%) or Methanol (80-99%)
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in a beaker or flask.
-
Add the extraction solvent at a solvent-to-solid ratio of 15:1 to 30:1 (v/w).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Perform sonication for a period of 20-40 minutes at a controlled temperature (e.g., 25-40°C).
-
After sonication, filter the mixture to separate the extract.
-
Repeat the extraction process on the residue for a second time to maximize yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
Soxhlet Extraction Protocol
Soxhlet extraction is a continuous extraction method suitable for compounds that are not heat-sensitive.
Materials:
-
Powdered plant material
-
Ethanol (95%) or Methanol (99%)
-
Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the extraction solvent to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the plant material in the thimble.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor becomes colorless.
-
After extraction, cool the apparatus and collect the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator.
Heat Reflux Extraction Protocol
This method involves boiling the plant material with a solvent to enhance extraction efficiency.
Materials:
-
Powdered plant material
-
Ethanol (75-95%) or water
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in a round-bottom flask.
-
Add the solvent at a solvent-to-solid ratio of 10:1 to 15:1 (v/w).
-
Attach the condenser to the flask and place it on a heating mantle.
-
Heat the mixture to the boiling point of the solvent and maintain a gentle reflux for 1-2 hours.
-
Allow the mixture to cool to room temperature.
-
Filter the extract and repeat the process with the residue.
-
Combine the filtrates and concentrate using a rotary evaporator.
Purification of this compound
The crude extract obtained from any of the above methods is a complex mixture of compounds. Further purification is necessary to isolate this compound.
Protocol for Purification:
-
Solvent-Solvent Partitioning:
-
Dissolve the crude extract in a suitable solvent mixture, such as methanol-water (9:1 v/v).
-
Perform liquid-liquid partitioning with a nonpolar solvent like n-hexane to remove lipids and chlorophylls.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as chloroform or ethyl acetate, in which this compound is expected to be more soluble.
-
-
Chromatographic Separation:
-
The enriched fraction from partitioning is subjected to column chromatography.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution system of chloroform-methanol or hexane-ethyl acetate is typically employed.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Fractions containing the compound with the same retention factor (Rf) as a standard this compound are pooled.
-
-
Further Purification (if necessary):
-
For higher purity, the pooled fractions can be subjected to further chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of acetonitrile-water or methanol-water.
-
Data Presentation: Quantitative Analysis
While specific comparative studies on the extraction yield of this compound are limited in the available literature, the following table summarizes the general findings for total physalins and related compounds from Physalis species, which can provide an indication of expected yields. It is important to note that the yield of this compound will be a fraction of the total physalin content.
| Plant Species | Plant Part | Extraction Method | Solvent | Compound | Yield/Content |
| Physalis alkekengi | Immature Calyx | Not specified | Methanol | Physalin D | 0.7880 ± 0.0612% |
| Physalis alkekengi | Mature Calyx | Not specified | Methanol | Physalin D | 0.2028 ± 0.016% |
| Physalis alkekengi | Immature Fruit | Not specified | Methanol | Physalin D | 0.0992 ± 0.0083% |
| Physalis alkekengi | Mature Fruit | Not specified | Methanol | Physalin D | 0.0259 ± 0.0021% |
| Physalis species | Not specified | Not specified | Not specified | Total Physalins | 0.07 - 45.2 mg/g dry weight |
Note: The data for Physalin D is presented as a percentage of the dry weight of the plant material. The total physalin content is given as a range in mg per gram of dry weight. Specific yield data for this compound is a recognized research gap.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for this compound extraction and a key signaling pathway it is known to inhibit.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Isophysalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a steroidal lactone belonging to the physalin family, has garnered significant interest in the scientific community due to its potent biological activities. Extracted from plants of the Physalis genus, such as Physalis angulata, this compound has demonstrated promising anti-inflammatory and anticancer properties.[1] Notably, its mechanism of action involves the inhibition of key signaling pathways, including the STAT3 and IL-6 pathways, which are crucial in cancer cell proliferation and survival.[2][3][4] The ability of this compound to suppress the phosphorylation of STAT3 makes it a compelling candidate for further investigation in drug discovery and development.[2][3][4]
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of bioactive natural products like this compound, ensuring the high purity required for pharmacological studies and further development. This application note provides a detailed protocol for the analytical and preparative HPLC purification of this compound, enabling researchers to obtain a highly purified compound for their studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective HPLC purification strategy.
| Property | Value/Description | Significance for HPLC |
| Molecular Formula | C₂₈H₃₀O₉ | Provides the molecular weight for mass spectrometry identification. |
| Polarity | Steroidal lactone, moderately polar | Dictates the choice of a reverse-phase HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase. |
| Solubility | Soluble in DMSO, methanol, and acetonitrile. Sparingly soluble in water. | Crucial for sample preparation and selecting appropriate mobile phase solvents. |
| UV Absorbance | Due to the presence of α,β-unsaturated ketone chromophores, this compound exhibits UV absorbance. The optimal detection wavelength is determined to be around 220-230 nm. For the purpose of this protocol, a wavelength of 223 nm is utilized for consistent detection of physalins.[5] | Enables UV detection and quantification during HPLC analysis. |
Experimental Protocols
Extraction and Preliminary Fractionation
The initial step involves the extraction of this compound from its natural source, followed by a preliminary fractionation to enrich the target compound.
a. Extraction: Dried and powdered aerial parts of Physalis angulata are subjected to ethanolic extraction, a common method for isolating physalins.[5]
b. Preliminary Fractionation: The crude ethanolic extract is then fractionated using silica gel column chromatography. A step-gradient elution with solvents of increasing polarity (e.g., ethyl acetate in hexane) is employed to separate the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
Analytical HPLC Method for Purity Assessment
An analytical HPLC method is crucial for monitoring the purification process and assessing the purity of the final product.
Table 1: Analytical HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 223 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in methanol |
Preparative HPLC Method for Purification
The enriched fractions from the preliminary separation are subjected to preparative HPLC to isolate this compound in high purity.
Table 2: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 70% B over 40 min |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 223 nm |
| Injection Volume | 1-5 mL |
| Sample Concentration | 10-50 mg/mL in methanol |
Data Presentation
The following table summarizes the expected quantitative data from the HPLC purification of this compound.
Table 3: Quantitative Data Summary
| Parameter | Analytical HPLC | Preparative HPLC |
| Expected Retention Time | 15-20 min | 25-35 min |
| Achievable Purity | >98% | >98% |
| Expected Recovery | N/A | >90% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anais.infobibos.com.br [anais.infobibos.com.br]
Application Notes and Protocols for Isophysalin A in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A is a naturally occurring steroidal lactone derived from plants of the Physalis genus. It has garnered significant interest in oncological research due to its demonstrated anti-cancer properties. Notably, this compound has been shown to inhibit the proliferation and stemness of cancer cells, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis and therapeutic resistance.[1][2][3] These characteristics make it a compelling candidate for further investigation in drug discovery and development.
This document provides detailed protocols for the preparation and application of this compound in in vitro cell culture experiments, a summary of its effective concentrations in specific cancer cell lines, and a visualization of the signaling pathways it affects.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in inhibiting the viability of human breast cancer cell lines after 24 hours of treatment. This data is crucial for designing experiments and determining appropriate dosage ranges.
| Cell Line | Assay Type | Endpoint | Value (µM) | Citation |
| MDA-MB-231 | MTS Assay | IC₅₀ | 351 | [1] |
| MCF-7 | MTS Assay | IC₅₀ | 355 | [1] |
| MDA-MB-231 | Colony Formation | Inhibition | 150 | [1] |
| MCF-7 | Colony Formation | Inhibition | 150 | [1] |
| MDA-MB-231 | Cell Migration | Inhibition | 150 | [1] |
| MCF-7 | Cell Migration | Inhibition | 150 | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the mass of this compound and the volume of DMSO required.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Note: this compound is poorly soluble in aqueous solutions. DMSO is a commonly used solvent for such compounds in cell culture.[2] However, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).[2] A vehicle control (medium containing the same final concentration of DMSO as the experimental conditions) must be included in all experiments.
Preparation of Working Solutions and Cell Treatment
Objective: To treat cultured cells with this compound at various concentrations.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 50, 100, 150, 200, 300, 400 µM).[1]
-
Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as the highest this compound treatment condition.
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared working solutions (including the vehicle control and a no-treatment control) to the respective wells, flasks, or dishes.
-
Incubate the cells for the desired experimental duration (e.g., 24 hours).[1]
-
Proceed with downstream assays, such as cell viability (MTS), colony formation, or migration assays.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study of this compound's effects on cancer cells.
Caption: Workflow for in vitro this compound cell-based assays.
Signaling Pathway Inhibition
This compound has been shown to inhibit the stemness of breast cancer cells by targeting specific signaling pathways. The diagrams below illustrate the inhibitory effects of this compound on the STAT3/IL-6 and Hedgehog pathways.
STAT3/IL-6 Signaling Pathway
This compound inhibits the STAT3/IL-6 signaling pathway, which is crucial for the maintenance of breast cancer stem cells.[1][3] It reduces the levels of total and phosphorylated STAT3, inhibits STAT3 DNA binding, and decreases the expression of IL-6.[1]
Caption: Inhibition of the STAT3/IL-6 pathway by this compound.
Hedgehog Signaling Pathway
In addition to the STAT3/IL-6 pathway, related compounds like Physalin A have been shown to inhibit the Hedgehog signaling pathway, which is also implicated in cancer stem cell maintenance.[4][5] This involves the reduction of key effector proteins SMO and GLI1.
Caption: Inhibition of the Hedgehog pathway by related physalins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating How Organic Solvents Affect Tissue Culture Polystyrene Surfaces through Responses of Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Unveiling the Impact of Isophysalin A on Protein Expression via Western Blot Analysis
References
- 1. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Isophysalin A Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a steroidal lactone derived from plants of the Physalis genus, has demonstrated potential as an anti-cancer agent, particularly in targeting breast cancer stem cells (BCSCs). Preclinical evaluation of this compound's efficacy in relevant in vivo animal models is a critical step in its development as a potential therapeutic. These application notes provide detailed protocols for utilizing xenograft mouse models to assess the anti-tumor activity of this compound. While specific in vivo data for this compound is limited, the following protocols are based on established methodologies for similar compounds, such as other physalins, and general best practices for in vivo anti-cancer drug evaluation.
Preclinical Rationale for In Vivo Studies
In vitro studies have indicated that this compound can inhibit the proliferation, colony formation, and migration of breast cancer cells. Furthermore, it has been shown to target the BCSC population by inducing apoptosis and reducing the expression of cancer stem cell markers. The proposed mechanism of action involves the inhibition of the STAT3/IL-6 signaling pathway, a critical cascade in cancer cell survival and proliferation. In vivo studies are essential to validate these findings in a complex biological system, assess the compound's pharmacokinetics and pharmacodynamics, and determine its overall anti-tumor efficacy and potential toxicity.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies of physalins with similar structures to this compound. This data can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: Representative In Vivo Anti-Tumor Efficacy of Physalins in Xenograft Models
| Physalin | Animal Model | Tumor Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| Physalin A | Nude Mice | H292 (NSCLC) Xenograft | 40 mg/kg, 80 mg/kg (i.p.) | Significant reduction in tumor volume and weight | [1] |
| Physalin B | Swiss Mice | Sarcoma 180 | Not Specified | Significant | [2][3] |
| Physalin D | Swiss Mice | Sarcoma 180 | Not Specified | Significant | [2][3] |
| Physalin F | Mice | P388 Lymphocytic Leukemia | Not Specified | Active | [4][5] |
Note: Data for this compound is not currently available in published literature. The data presented is for structurally related physalins and should be used for guidance purposes only.
Experimental Protocols
Protocol 1: Human Breast Cancer Xenograft Model in Athymic Nude Mice
This protocol describes the establishment of a subcutaneous xenograft model using a human breast cancer cell line to evaluate the in vivo efficacy of this compound.
Materials:
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: Human breast cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer).
-
This compound: Purity >95%.
-
Vehicle: Appropriate solvent for this compound (e.g., 1% DMSO and 5% Tween 80 in PBS).[1]
-
Positive Control: Standard-of-care chemotherapy for breast cancer (e.g., Paclitaxel).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Matrigel: (Optional, to enhance tumor take rate).
-
Anesthesia: Isoflurane or Ketamine/Xylazine cocktail.
-
Calipers: For tumor measurement.
Procedure:
-
Cell Culture and Preparation:
-
Culture MDA-MB-231 cells in the recommended medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using the chosen anesthetic.
-
Inject 100 µL of the cell suspension (5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions every 2-3 days using calipers.[1]
-
Calculate tumor volume using the formula: V = (length x width²) / 2.
-
Randomize the mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes:
-
Group 1: Vehicle control (e.g., 1% DMSO and 5% Tween 80 in PBS, i.p.).
-
Group 2: this compound - Low dose (e.g., 20 mg/kg, i.p.).
-
Group 3: this compound - High dose (e.g., 40 mg/kg, i.p.).
-
Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg, i.p.).
-
-
-
Drug Administration:
-
Administer the respective treatments intraperitoneally (i.p.) or via oral gavage daily or on a specified schedule (e.g., every other day) for a defined period (e.g., 2-3 weeks).
-
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Breast Cancer Stem Cells
Caption: Proposed mechanism of this compound inhibiting the STAT3/IL-6 signaling pathway in breast cancer stem cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard workflow for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Nitric Oxide Production in Response to Isophysalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A is a naturally occurring steroidal lactone belonging to the physalin family, which has garnered interest for its potential anti-inflammatory properties. A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). These application notes provide a comprehensive guide to measuring the inhibitory effect of this compound on nitric oxide production in a laboratory setting. The protocols detailed below focus on the use of murine macrophage cell lines, such as RAW 264.7, which are standard models for studying inflammation.
The primary mechanism by which this compound is proposed to inhibit nitric oxide production is through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This pathway is a critical regulator of iNOS gene expression in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).
Data Presentation
The following tables summarize the expected quantitative data from experiments investigating the effect of this compound on nitric oxide production and its underlying mechanism.
Table 1: Dose-Dependent Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
| 0 (LPS only) | 55.2 ± 4.5 | 0% |
| 1 | 48.1 ± 3.9 | 12.9% |
| 5 | 35.8 ± 2.9 | 35.1% |
| 10 | 22.5 ± 2.1 | 59.2% |
| 25 | 10.3 ± 1.5 | 81.3% |
| 50 | 5.1 ± 0.8 | 90.8% |
Note: The data presented in this table is representative and may vary based on experimental conditions.
Table 2: Effect of this compound on iNOS Protein Expression and NF-κB p65 Nuclear Translocation in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Relative iNOS Protein Expression (Fold Change vs. Control) | Relative Nuclear NF-κB p65 (Fold Change vs. Control) |
| Control (untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | 12.5 | 8.2 |
| LPS + this compound (25 µM) | 3.1 | 2.5 |
Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production using the Griess Assay
This protocol details the measurement of nitrite, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an untreated control group and an LPS-only control group.
-
-
Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each 50 µL supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Component B.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification:
-
Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
Protocol 2: Western Blot Analysis of iNOS and Phospho-IκBα
This protocol is for assessing the protein levels of iNOS and the phosphorylation status of IκBα, a key step in NF-κB activation.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-iNOS, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: this compound inhibits NO production by targeting the IKK complex.
Caption: Workflow for measuring NO production using the Griess assay.
References
Application Notes and Protocols: Assessing Apoptosis and Cell Cycle Arrest Induced by Isophysalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a naturally occurring physalin, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis and cell cycle arrest in various cancer cell types, particularly in breast cancer stem cells (BCSCs). These application notes provide a comprehensive overview of the experimental protocols to assess the apoptotic and cell cycle inhibitory effects of this compound, along with its impact on key signaling pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on apoptosis and cell viability.
Table 1: Effect of this compound on Apoptosis in MDA-MB-231-derived Mammospheres
| Treatment | Concentration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Control (DMSO) | - | 10.5 | 9.8 |
| This compound | 20 µM | 12.8 | 36.9[1] |
Table 2: Dose-Dependent Effect of this compound on Breast Cancer Cell Viability (24h Treatment)
| Cell Line | IC50 (µM) |
| MDA-MB-231 | ~40 |
| MDA-MB-453 | ~60 |
| MCF-7 | ~80 |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and stemness.
STAT3/IL-6 Signaling Pathway
This compound has been shown to inhibit the STAT3/IL-6 signaling pathway in breast cancer stem cells. This inhibition leads to a reduction in the expression of downstream target genes that promote cell survival and proliferation.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is another critical regulator of cell fate and proliferation. The related compound, Physalin A, has been observed to inhibit this pathway by downregulating key components like Smoothened (SMO) and the GLI transcription factors.[2][3]
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Evaluating the Anti-inflammatory Activity of Isophysalin A In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vivo anti-inflammatory properties of Isophysalin A, a natural compound of interest for its therapeutic potential. This document outlines detailed protocols for established animal models of inflammation, data presentation guidelines, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and its Anti-inflammatory Potential
Isophysalins are a group of secosteroids derived from plants of the Physalis genus, which have demonstrated a range of biological activities, including anti-inflammatory effects. The primary mechanism of action for many physalins involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By suppressing NF-κB activation, physalins can reduce the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Evaluating the anti-inflammatory efficacy of this compound in vivo is a crucial step in its preclinical development. This involves utilizing animal models that mimic different aspects of human inflammatory diseases. The following sections detail the protocols for three widely used and relevant models: carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and collagen-induced arthritis.
Data Presentation: Quantitative Analysis of Anti-inflammatory Effects
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results. The following tables provide templates for summarizing data from the described in vivo models.
Note: As specific in vivo data for this compound is limited in publicly available literature, the following tables are presented with representative data for other physalins (e.g., Physalin A and F) to illustrate the expected format and nature of results.
Table 1: Effect of Physalin A on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
| Indomethacin (Positive Control) | 10 | 0.65 ± 0.05 | 48% |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 1500 ± 120 | 2500 ± 200 |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
| Dexamethasone (Positive Control) | 5 | 450 ± 50 | 800 ± 90 |
Table 3: Effect of Physalin F on Clinical Score in Collagen-Induced Arthritis in Mice
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Arthritis Score (Day 35 post-immunization) (Mean ± SEM) | % Reduction in Arthritis Score |
| Vehicle Control | - | 10.5 ± 1.2 | - |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
| Dexamethasone (Positive Control) | 1 | 3.2 ± 0.5 | 69.5% |
Experimental Protocols
The following are detailed protocols for inducing and evaluating inflammation in animal models to test the efficacy of this compound.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, this compound (multiple doses), and positive control.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. Administer the positive control drug as per its known pharmacokinetic profile.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to study the effects of compounds on systemic inflammatory responses, particularly cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Vehicle for this compound
-
Positive control: Dexamethasone (5 mg/kg)
-
Sterile saline
-
ELISA kits for TNF-α, IL-6, and other relevant cytokines
-
Equipment for blood collection and processing
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Divide animals into experimental groups (n=6-8 per group).
-
Drug Administration: Administer this compound, vehicle, or dexamethasone (i.p. or p.o.) 1-2 hours before LPS challenge.
-
Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.
-
Sample Collection: At a predetermined time point (e.g., 1.5-3 hours after LPS injection), collect blood via cardiac puncture under anesthesia.
-
Cytokine Analysis: Separate serum and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated groups with the vehicle control group. Calculate the percentage reduction in cytokine levels.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established model of rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound
-
Positive control: Dexamethasone or Methotrexate
-
Calipers for paw measurement
-
Histology equipment and reagents
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a 100 µL intradermal injection at a different site near the base of the tail.
-
Onset of Arthritis and Treatment: Arthritis typically develops between day 24 and day 35. Once clinical signs appear, begin daily administration of this compound, vehicle, or the positive control.
-
Clinical Assessment: Monitor the mice daily or every other day for signs of arthritis. Score each paw based on a scale of 0-4 for erythema, swelling, and joint rigidity. The maximum score per mouse is 16.
-
0: No evidence of erythema and swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb.
-
-
Histopathological Analysis (Endpoint): At the end of the study, euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Data Analysis: Compare the mean arthritis scores and histopathological scores between the treated and control groups.
Visualization of Pathways and Workflows
Signaling Pathway: Inhibition of NF-κB by this compound
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound on the NF-κB pathway.
Experimental Workflow for In Vivo Anti-inflammatory Testing
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of this compound in vivo.
Caption: General workflow for in vivo anti-inflammatory studies.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the in vivo evaluation of this compound's anti-inflammatory activity. By employing these standardized models and maintaining meticulous data recording and analysis, researchers can generate reliable and reproducible results to support the continued development of this compound as a potential therapeutic agent for inflammatory diseases.
Application Note: Measuring Gene Expression Changes Induced by Isophysalin A using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a natural compound, has demonstrated significant potential as an anti-cancer agent, particularly in targeting cancer stem cells.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and stemness.[3] Quantitative Polymerase Chain Reaction (qPCR) is a powerful and precise technique to quantify changes in gene expression, making it an essential tool for elucidating the molecular mechanisms of this compound.[4][5][6][7] This document provides a detailed protocol for using qPCR to measure gene expression changes in response to this compound treatment and summarizes the expected effects on key target genes.
Data Presentation: Gene Expression Changes Induced by this compound
This compound has been shown to significantly alter the expression of genes involved in cancer stem cell maintenance and inflammatory signaling pathways. The following table summarizes the observed changes in gene expression in breast cancer stem cells (BCSCs) following treatment with this compound, as determined by qPCR.
| Gene Target | Cellular Process | Effect of this compound | Reference |
| c-myc | Stemness, Cell Proliferation | Downregulation | [3] |
| Oct4 | Stemness, Self-Renewal | Downregulation | [3] |
| Nanog | Stemness, Pluripotency | Downregulation | [3] |
| IL-6 | Inflammation, Stat3 Pathway | Downregulation (mRNA levels) | |
| IL-8 | Inflammation, Angiogenesis | Downregulation (mRNA levels) |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by inhibiting key signaling pathways critical for cancer stem cell survival and proliferation. The primary pathway identified is the Stat3/IL-6 signaling cascade. Additionally, related compounds like Physalin A have been shown to inhibit the Hedgehog and Hippo signaling pathways, suggesting potential broader effects of physalins.
Experimental Protocols
This section provides a detailed methodology for quantifying gene expression changes in cancer cells treated with this compound using a two-step RT-qPCR protocol.[7]
Experimental Workflow Overview
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MDA-MB-231 for breast cancer) in appropriate culture vessels and medium. Allow cells to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification. This typically involves homogenization, phase separation (for TRIzol), and column-based purification.
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: Prepare the reverse transcription reaction on ice. For each RNA sample, combine the following in a nuclease-free tube:
-
Total RNA (e.g., 1 µg)
-
Reverse transcriptase enzyme
-
dNTPs
-
RNase inhibitor
-
Primers (a mix of oligo(dT)s and random primers is often used for gene expression analysis)[7]
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
No-RT Control: For each RNA sample, prepare a "no reverse transcriptase" control to test for genomic DNA contamination.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the enzyme manufacturer.
-
cDNA Dilution: Dilute the synthesized cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.[4]
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for your target genes (c-myc, Oct4, Nanog, IL-6, IL-8) and at least one stable reference gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
qPCR Reaction Setup:
-
On ice, prepare a master mix for each gene, containing:
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a probe-based chemistry)[5]
-
Forward primer
-
Reverse primer
-
Nuclease-free water
-
-
Aliquot the master mix into a qPCR plate.
-
Add the diluted cDNA template to the appropriate wells.
-
Include a "no template control" (NTC) for each gene to check for contamination.
-
-
qPCR Run:
-
Seal the plate and centrifuge briefly.
-
Run the qPCR in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis (Relative Quantification)
-
Data Collection: The qPCR instrument will record the fluorescence at each cycle, generating amplification plots. The cycle at which the fluorescence crosses a set threshold is the Ct value.[5]
-
Relative Quantification (ΔΔCt Method):
-
Normalization to Reference Gene (ΔCt): For each sample, calculate the difference in Ct values between the target gene and the reference gene.
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Normalization to Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control (vehicle-treated) sample.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Conclusion
This application note provides a comprehensive framework for utilizing quantitative PCR to investigate the effects of this compound on gene expression. By following this protocol, researchers can obtain reliable and reproducible data to further understand the anti-cancer mechanisms of this promising natural compound and to guide its development as a potential therapeutic agent.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. clyte.tech [clyte.tech]
- 5. m.youtube.com [m.youtube.com]
- 6. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Isophysalin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A, a naturally occurring physalin extracted from plants of the Physalis genus, has demonstrated significant anti-cancer properties in various preclinical studies. This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry. The key cellular processes affected by this compound, including apoptosis, cell cycle progression, and the induction of reactive oxygen species (ROS), are discussed. Furthermore, the modulation of critical signaling pathways, namely STAT3/IL-6 and Hedgehog, by this compound is detailed with illustrative diagrams. These protocols and data aim to facilitate further research into the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cells as determined by flow cytometry.
Table 1: Apoptosis Analysis in Breast Cancer Stem Cells Treated with this compound
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (DMSO) | 85.2 | 4.5 | 9.8 | 0.5 |
| This compound | 52.3 | 10.5 | 36.9 | 0.3 |
Data derived from studies on MDA-MB-231-derived mammospheres.
Table 2: Cell Cycle Analysis in Non-Small Cell Lung Cancer (A549) Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.3 | 25.1 | 14.6 |
| This compound | 35.8 | 18.5 | 45.7 |
Table 3: Reactive Oxygen Species (ROS) Generation in A549 Cells Treated with this compound
| Treatment | Mean Fluorescence Intensity (MFI) of H2DCFDA | Percentage of ROS-Positive Cells (%) |
| Control (DMSO) | 100 ± 8.5 | 5.2 ± 1.1 |
| This compound | 250 ± 21.2 | 48.6 ± 4.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples within 1 hour using a flow cytometer equipped with appropriate lasers and filters for FITC (FL1) and PI (FL3).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
This compound
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest cells and wash once with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or FL3).
Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol quantifies the level of intracellular ROS.
Materials:
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Serum-free cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Towards the end of the treatment period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Immediately analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm (FL1).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Workflow for ROS Detection.
Caption: this compound inhibits the STAT3/IL-6 signaling pathway.[1]
Caption: Postulated inhibition of the Hedgehog pathway by this compound.
References
Application Notes: Immunohistochemical Analysis of Isophysalin A-Treated Tissues
Introduction
Isophysalin A, a natural compound, has demonstrated significant anti-cancer and anti-inflammatory properties.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, including the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), Interleukin-6 (IL-6), and Nuclear Factor-kappa B (NF-κB) signaling.[1][3][4] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ expression and localization of specific proteins within tissue samples, making it an invaluable tool for assessing the therapeutic efficacy of this compound.[5][6][7]
These application notes provide a framework for utilizing immunohistochemistry to study the effects of this compound on target proteins in formalin-fixed, paraffin-embedded (FFPE) tissue samples. The protocols and data presentation guidelines are intended for researchers, scientists, and drug development professionals.
Key Protein Targets for IHC Analysis
-
Phospho-STAT3 (p-STAT3): this compound has been shown to inhibit the phosphorylation of STAT3.[3][4] IHC for p-STAT3 can be used to assess the inhibition of this key oncogenic transcription factor in tumor tissues.
-
IL-6: As a critical cytokine in inflammation and tumorigenesis, IL-6 is a downstream target of NF-κB and an upstream activator of STAT3.[1][8] this compound can reduce IL-6 levels.[3][4][9]
-
NF-κB p65: this compound exhibits anti-inflammatory effects by blocking the activation of the NF-κB pathway.[1][2] IHC for the p65 subunit of NF-κB can be used to monitor its nuclear translocation, an indicator of pathway activation.
Data Presentation
Table 1: Quantitative Analysis of p-STAT3 Staining in this compound-Treated Xenograft Tumor Tissue
| Treatment Group | N | Percentage of Positive Nuclei (%) | Staining Intensity (0-3) | H-Score (0-300) |
| Vehicle Control | 5 | 75 ± 8 | 2.5 ± 0.5 | 187.5 ± 35 |
| This compound (10 mg/kg) | 5 | 45 ± 6 | 1.8 ± 0.4 | 81.0 ± 15* |
| This compound (20 mg/kg) | 5 | 20 ± 5 | 1.2 ± 0.3 | 24.0 ± 8** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. Staining intensity is scored as 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). H-Score = Σ [Intensity × (% of cells at that intensity)].
Table 2: Quantitative Analysis of IL-6 Cytoplasmic Staining in this compound-Treated Inflammatory Tissue
| Treatment Group | N | Percentage of Positive Cells (%) | Staining Intensity (0-3) | Allred Score (0-8) |
| Vehicle Control | 5 | 80 ± 10 | 2.8 ± 0.4 | 7.8 ± 0.4 |
| This compound (10 mg/kg) | 5 | 50 ± 9 | 2.1 ± 0.5 | 5.1 ± 0.9* |
| This compound (20 mg/kg) | 5 | 25 ± 7 | 1.5 ± 0.6 | 3.5 ± 1.1** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. The Allred score combines the proportion score (0-5) and the intensity score (0-3).[10]
Table 3: Quantitative Analysis of NF-κB p65 Nuclear Localization in this compound-Treated Tissue
| Treatment Group | N | Percentage of Cells with Nuclear Staining (%) |
| Vehicle Control | 5 | 65 ± 7 |
| This compound (10 mg/kg) | 5 | 30 ± 5* |
| This compound (20 mg/kg) | 5 | 12 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
A generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues is provided below. This protocol should be optimized for each specific primary antibody and tissue type.[11]
Materials
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., anti-p-STAT3, anti-IL-6, anti-NF-κB p65)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 times for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 times for 5 minutes each.
-
Immerse slides in 95%, 80%, and 70% ethanol for 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS, 3 times for 5 minutes each.
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.[11]
-
-
Signal Amplification:
-
Rinse slides with PBS, 3 times for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS, 3 times for 5 minutes each.
-
Apply freshly prepared DAB substrate solution and incubate until the desired color intensity is reached (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse with running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through increasing concentrations of ethanol (70%, 80%, 95%, 100%).
-
Clear in xylene and coverslip using a permanent mounting medium.
-
Visualizations
Signaling Pathways
References
- 1. NF-κB-Induced IL-6 Ensures STAT3 Activation and Tumor Aggressiveness in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Th17-type cytokines, IL-6 and TNF-α synergistically activate STAT3 and NF-kB to promote colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC) | CancerQuest [cancerquest.org]
- 4. Quantitative image analysis of immunohistochemical stains using a CMYK color model | springermedizin.de [springermedizin.de]
- 5. Unphosphorylated STAT3 accumulates in response to IL-6 and activates transcription by binding to NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different scoring systems for immunohistochemical staining. | Journal of Clinical Pathology [jcp.bmj.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
Application Notes and Protocols: Developing a Stable Cell Line to Study Isophysalin A's Long-Term Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing a stable cell line for investigating the long-term effects of Isophysalin A, a natural compound with known anti-cancer properties. The protocols detailed below are designed for researchers in cancer biology and drug discovery, offering step-by-step instructions for establishing a robust cellular model and performing key assays to elucidate the sustained impact of this compound on relevant signaling pathways.
Introduction to this compound and the Need for a Stable Cell Line Model
This compound, a steroidal lactone isolated from plants of the Physalis genus, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Notably, its mechanism of action involves the inhibition of key signaling pathways implicated in cancer progression and therapy resistance, including the STAT3/IL-6 and Hedgehog signaling cascades.[1][2] Furthermore, evidence suggests its potential to modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. To comprehensively understand the durable effects of this compound on these pathways and overall cancer cell biology, a stable cell line model is indispensable.
Stable cell lines, which continuously express a gene of interest, offer significant advantages over transient transfection for long-term studies. They provide a homogenous cell population, ensuring experimental reproducibility and allowing for the assessment of chronic drug exposure effects that mimic therapeutic scenarios. This document outlines the creation of a stable reporter cell line to quantitatively measure the activity of the STAT3 and Hedgehog signaling pathways upon long-term treatment with this compound. The human breast cancer cell line MDA-MB-231 is proposed as a suitable model, given its documented response to this compound.[1][2][3][4]
Experimental Design and Workflow
The overall experimental workflow is designed to first establish a stable reporter cell line and then utilize this tool to assess the long-term biological consequences of this compound treatment.
Caption: Experimental workflow for stable cell line generation and subsequent analysis of long-term this compound effects.
Part 1: Development of a Stable Reporter Cell Line
This section details the generation of an MDA-MB-231 cell line stably expressing a luciferase reporter construct for a signaling pathway of interest (e.g., STAT3). Lentiviral transduction is recommended for its high efficiency and stable integration into the host genome.[5][6][7][8][9]
Protocol 1.1: Lentiviral-Mediated Generation of a Stable STAT3-Luciferase Reporter Cell Line
Materials:
-
Lentiviral vector containing a STAT3-responsive element driving firefly luciferase expression and a puromycin resistance gene.
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM high glucose medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Polybrene
-
Puromycin
-
6-well and 10 cm tissue culture plates
-
0.45 µm syringe filters
Procedure:
-
Lentivirus Production in HEK293T Cells:
-
Day 1: Seed HEK293T cells in a 10 cm dish to reach 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the STAT3-luciferase lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 3: Replace the transfection medium with fresh DMEM supplemented with 10% FBS.
-
Day 4-5: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral particles can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of MDA-MB-231 Cells:
-
Day 1: Seed MDA-MB-231 cells in a 6-well plate to be 50-60% confluent at the time of transduction.[6]
-
Day 2: Remove the culture medium and add the lentiviral supernatant to the cells. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.[6][7] Incubate for 24 hours.
-
Day 3: Replace the virus-containing medium with fresh complete growth medium.
-
-
Selection of Stably Transduced Cells:
-
Day 4: Begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by performing a kill curve on non-transduced MDA-MB-231 cells (typically 1-10 µg/ml).[7]
-
Continue culturing the cells in the presence of puromycin, changing the medium every 2-3 days, until all non-transduced control cells have died.[7]
-
-
Clonal Expansion and Validation:
-
Once a stable polyclonal population is established, single-cell cloning can be performed by limiting dilution or by picking well-isolated colonies.[1]
-
Expand individual clones and validate the stable integration and functionality of the reporter construct. This can be done by treating the cells with a known STAT3 activator (e.g., IL-6) and measuring luciferase activity.[10][11]
-
Select a clone with a high signal-to-noise ratio for subsequent experiments.
-
Part 2: Investigating the Long-Term Effects of this compound
This section provides protocols for assessing the chronic impact of this compound on the stably engineered reporter cell line.
Protocol 2.1: Long-Term this compound Treatment
Procedure:
-
Culture the stable STAT3-luciferase MDA-MB-231 cells in complete growth medium containing puromycin to maintain selection pressure.
-
Treat the cells with a sub-lethal concentration of this compound continuously for an extended period (e.g., 1-4 weeks). The concentration should be determined from short-term dose-response experiments (e.g., IC20 or IC50 from a 72-hour MTT assay).
-
Include a vehicle-treated control group (e.g., DMSO).
-
Change the medium with freshly added this compound or vehicle every 2-3 days.
-
At specified time points (e.g., 1, 2, 3, and 4 weeks), harvest the cells for the assays described below.
Protocol 2.2: Luciferase Reporter Assay for Pathway Activity
This assay will quantify the effect of long-term this compound exposure on STAT3 transcriptional activity. A similar approach can be used for a Hedgehog pathway reporter line (e.g., using a Gli-responsive luciferase reporter).[2][12][13][14][15]
Materials:
-
Long-term this compound-treated and vehicle-treated stable reporter cells
-
Luciferase assay reagent (e.g., Promega Dual-Luciferase Reporter Assay System)
-
96-well white, opaque plates
-
Luminometer
Procedure:
-
Seed the long-term treated cells into 96-well white plates.
-
After allowing the cells to adhere, you may include a short-term stimulation with a pathway activator (e.g., IL-6 for STAT3) to assess the responsiveness of the pathway.
-
Lyse the cells and measure firefly luciferase activity according to the manufacturer's protocol.[10][11] If a dual-luciferase system with a constitutively expressed Renilla luciferase is used, this will serve as an internal control for cell number and transfection efficiency.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein concentration.
Protocol 2.3: Long-Term Cell Viability (MTT Assay)
The MTT assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.[16][17][18]
Materials:
-
Long-term this compound-treated and vehicle-treated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed the long-term treated cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and incubate for at least 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
Protocol 2.4: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies, providing a measure of long-term reproductive integrity following chronic drug exposure.[19][20][21][22]
Materials:
-
Long-term this compound-treated and vehicle-treated cells
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Procedure:
-
Harvest the long-term treated cells and plate them at a low density (e.g., 200-1000 cells per well) in 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution like 10% buffered formalin.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction relative to the vehicle-treated control.
Protocol 2.5: Western Blot Analysis of Signaling Proteins
Western blotting will be used to analyze the expression levels of key proteins in the targeted signaling pathways.[23][24][25][26][27]
Materials:
-
Long-term this compound-treated and vehicle-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Gli1, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the long-term treated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Long-Term Effects of this compound on STAT3-Luciferase Activity
| Treatment Group | Duration of Treatment | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1 Week | 1.0 | |
| This compound (IC20) | 1 Week | ||
| Vehicle (DMSO) | 2 Weeks | 1.0 | |
| This compound (IC20) | 2 Weeks | ||
| Vehicle (DMSO) | 4 Weeks | 1.0 | |
| This compound (IC20) | 4 Weeks |
Table 2: Long-Term Effects of this compound on Cell Viability and Survival
| Treatment Group | Duration of Treatment | Cell Viability (% of Vehicle) | Surviving Fraction |
| Vehicle (DMSO) | 1 Week | 100 | 1.0 |
| This compound (IC20) | 1 Week | ||
| Vehicle (DMSO) | 2 Weeks | 100 | 1.0 |
| This compound (IC20) | 2 Weeks | ||
| Vehicle (DMSO) | 4 Weeks | 100 | 1.0 |
| This compound (IC20) | 4 Weeks |
Table 3: Long-Term Effects of this compound on Signaling Protein Expression
| Treatment Group | Duration of Treatment | p-STAT3/STAT3 Ratio | Gli1 Expression (Normalized) | p-p65/p65 Ratio |
| Vehicle (DMSO) | 1 Week | |||
| This compound (IC20) | 1 Week | |||
| Vehicle (DMSO) | 2 Weeks | |||
| This compound (IC20) | 2 Weeks | |||
| Vehicle (DMSO) | 4 Weeks | |||
| This compound (IC20) | 4 Weeks |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound targets the Hedgehog signaling pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. genome.ucsc.edu [genome.ucsc.edu]
- 4. MDA-MB-231 Cell Line - Creative Biogene [creative-biogene.com]
- 5. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 6. origene.com [origene.com]
- 7. genemedi.net [genemedi.net]
- 8. addgene.org [addgene.org]
- 9. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. abeomics.com [abeomics.com]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 14. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 15. Hedgehog (Hh) Reporter Activity Assay [agris.fao.org]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Clonogenic Assay [bio-protocol.org]
- 21. Clonogenic Assay [en.bio-protocol.org]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 26. Western Blot Protocol | Proteintech Group [ptglab.com]
- 27. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Isophysalin A Solubility for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in effectively using Isophysalin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring physalin with known anti-inflammatory and anti-cancer properties. Its mechanism of action involves targeting multiple cellular pathways. Notably, it has been shown to inhibit the NF-κB and STAT3 signaling pathways.[1] this compound is a Michael reaction acceptor, which allows it to interact with and modify cysteine residues on proteins like IKKβ, a key kinase in the NF-κB pathway.
Q2: I am having trouble dissolving this compound for my cell-based assay. What is the recommended solvent?
This compound is a hydrophobic compound and is poorly soluble in aqueous solutions like cell culture media. The recommended starting solvent is high-purity, sterile dimethyl sulfoxide (DMSO).[2][3]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies depending on the cell line and the duration of exposure. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate up to 1% DMSO without significant toxicity, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[3][4]
Q4: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of media. Instead, perform serial dilutions in your culture medium.[2]
-
Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound solution can sometimes help maintain solubility.
-
Increase Final DMSO Concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.5% vs. 0.1%) might be necessary to keep the compound in solution. Always validate the solvent toxicity.
-
Use of Co-solvents: In some cases, using a co-solvent in combination with DMSO can improve solubility and reduce the required DMSO concentration. Common co-solvents include polyethylene glycol 400 (PEG400), ethanol, or cyclodextrins.[5][6] However, the compatibility and toxicity of any co-solvent with your specific cell line must be tested.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use gentle warming (up to 37°C) and vortexing to aid dissolution. Ensure you are using high-purity, anhydrous DMSO. |
| Compound precipitates immediately upon addition to cell culture medium. | The compound has very low aqueous solubility and is crashing out of the high-concentration DMSO stock. | Prepare a less concentrated stock solution in DMSO. Perform a stepwise dilution into the medium. Consider using a co-solvent like PEG400 in your final dilution. |
| Cells in the vehicle control (DMSO only) are showing signs of toxicity (e.g., reduced viability, altered morphology). | The cell line is sensitive to the concentration of DMSO used. | Reduce the final concentration of DMSO in your culture medium to 0.1% or lower.[3] If a higher concentration is needed for solubility, consider alternative solvents or formulation strategies. |
| Inconsistent results between experiments. | Instability of this compound in the stock solution or working solution. Precipitation of the compound over time in the incubator. | Prepare fresh working solutions for each experiment from a frozen stock. Minimize the time the working solution is in the incubator before being added to cells. Visually inspect for precipitation before use. Store DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 40 mM).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. It is critical to add the DMSO stock solution to the medium and mix immediately, rather than the other way around.
-
Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your cell-based assay.
Data Presentation
Table 1: Recommended Final DMSO Concentrations for Cell-Based Assays
| Cell Type | Recommended Max. DMSO Concentration | Notes |
| Most immortalized cell lines | 0.5% - 1% | Always perform a dose-response curve for DMSO toxicity.[3] |
| Primary cells | ≤ 0.1% | Primary cells are generally more sensitive to solvents.[3] |
| Stem cells | ≤ 0.1% | DMSO can induce differentiation in some stem cell types. |
Table 2: Solubility Enhancement Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., PEG400, ethanol) with DMSO.[5] | Can improve solubility and reduce the required DMSO concentration. | Requires testing for co-solvent toxicity on the specific cell line. |
| Cyclodextrins | Encapsulating the hydrophobic drug within the cyclodextrin molecule. | Can significantly increase aqueous solubility. | May alter the effective concentration of the drug available to the cells. |
| Nanoparticle Formulation | Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric micelles). | Improves solubility and can offer targeted delivery. | More complex preparation and characterization required. |
Visualizations
Caption: Experimental workflow for using this compound in cell-based assays.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Isophysalin A stability in different cell culture media over time
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Isophysalin A in different cell culture media over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary area of research?
This compound is a bioactive steroidal lactone belonging to the withanolide class of compounds, which are of interest for their potential pharmacological properties. Research into related compounds like Physalin A suggests that these molecules may influence cellular processes by modulating signaling pathways, such as the Hedgehog and Hippo signaling pathways, which are crucial in embryonic development and can be aberrantly activated in cancers.[1][2]
Q2: How stable is this compound expected to be in standard cell culture media?
Q3: What are the common cell culture media used for experiments with compounds like this compound?
Commonly used cell culture media include Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640.[8][9] The choice of medium can impact the stability of a compound. For instance, RPMI-1640 contains the reducing agent glutathione and high concentrations of vitamins which could potentially interact with the compound.[8] It is recommended to test the stability of this compound in the specific medium you plan to use for your cellular assays.
Q4: What analytical methods are suitable for determining the concentration of this compound in cell culture media?
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method frequently used for the separation, identification, and quantification of active pharmaceutical ingredients and their degradation products in stability studies.[10][11] Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide structural information about any degradation products.[12]
This compound Stability Data (Hypothetical)
The following tables present hypothetical data to illustrate how the stability of this compound could be represented.
Table 1: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.21 | 92.1 |
| 12 | 8.83 | 88.3 |
| 24 | 7.95 | 79.5 |
| 48 | 6.32 | 63.2 |
| 72 | 4.98 | 49.8 |
Table 2: Stability of this compound (10 µM) in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.91 | 99.1 |
| 4 | 9.75 | 97.5 |
| 8 | 9.43 | 94.3 |
| 12 | 9.12 | 91.2 |
| 24 | 8.45 | 84.5 |
| 48 | 7.18 | 71.8 |
| 72 | 6.02 | 60.2 |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a method for determining the stability of this compound in a chosen cell culture medium.
Objective: To quantify the concentration of this compound in cell culture medium over a specified time course to determine its stability under standard cell culture conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to the final working concentration to be used in your experiments.
-
Incubation: Aliquot the working solution into sterile, cell-free containers. Place these in a 37°C incubator with 5% CO2.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot for analysis.
-
Sample Preparation for HPLC:
-
Precipitate proteins from the medium by adding a solvent like cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing this compound.
-
If necessary, evaporate the solvent and reconstitute the sample in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Use a validated HPLC method to separate this compound from other components in the medium and any potential degradation products.
-
Quantify the peak area corresponding to this compound.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in your samples at each time point by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Troubleshooting Guide
Q: I am observing rapid loss of my compound. What could be the cause?
A: Rapid degradation can be due to several factors. Consider the following:
-
pH of the medium: The stability of compounds can be pH-dependent.[13][14] Ensure the pH of your medium is stable throughout the experiment.
-
Enzymatic degradation: Serum contains enzymes that can metabolize compounds. Try conducting the stability assay in a serum-free medium to see if the stability improves.
-
Light sensitivity: Some compounds are light-sensitive. Protect your samples from light during incubation and processing.
-
Oxidation: Components in the medium or exposure to air could cause oxidative degradation.
Q: My results are inconsistent between replicates. What should I check?
A: Inconsistent results can arise from:
-
Pipetting errors: Ensure accurate and consistent pipetting of the compound and media.
-
Incomplete solubilization: Make sure your compound is fully dissolved in the stock solution and the final working solution. Sonication may help.
-
Temperature fluctuations: Ensure the incubator maintains a constant temperature.
-
Sample processing variability: Standardize your sample preparation steps for HPLC analysis to minimize variability.
Q: I see a precipitate in my culture medium after adding this compound. What should I do?
A: Precipitation indicates that the compound's solubility limit has been exceeded in the medium.
-
Lower the concentration: Try using a lower final concentration of this compound.
-
Change the solvent: While DMSO is common, you might need to explore other solvents for your stock solution, ensuring they are compatible with your cells at the final concentration.
-
Increase serum concentration: Sometimes, serum proteins can help to keep hydrophobic compounds in solution.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering [frontiersin.org]
- 7. Critical factors influencing in vitro propagation and modulation of important secondary metabolites in Withania somnifera (L.) dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. SILAC RPMI-1640 Medium - Elabscience® [elabscience.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. kinampark.com [kinampark.com]
- 12. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 13. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the extraction and purification of Isophysalin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of Isophysalin A from Physalis species, particularly Physalis alkekengi.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
A1: The main challenges in isolating this compound include:
-
Low Abundance: this compound is often present in very low concentrations compared to other physalins in the extract. For instance, in a dichloromethane fraction of Physalis alkekengi var. franchetii, this compound was found to be only 1.33% of the total physalins, while Physalin O and Physalin A constituted 52.06% and 26.03%, respectively[1].
-
Co-eluting Impurities: Due to structural similarities, this compound often co-elutes with other physalins, particularly its isomers, making chromatographic separation difficult.
-
Structural Instability: Physalins, in general, can be unstable and may undergo transformations such as tautomerization, especially in the presence of water.
Q2: What is the best starting material for this compound extraction?
A2: The calyces of Physalis alkekengi (Chinese Lantern) are a commonly used source for physalins, including this compound.
Q3: What are the general steps for extracting a physalin-rich fraction?
A3: A common method involves solvent extraction followed by liquid-liquid partitioning. A typical workflow includes:
-
Grinding the dried plant material.
-
Extraction with an organic solvent like ethanol or methanol.
-
Concentrating the extract.
-
Partitioning the concentrated extract between water and a series of organic solvents of increasing polarity (e.g., petroleum ether, dichloromethane) to separate compounds based on their polarity. The dichloromethane fraction is often enriched in physalins[1].
Q4: What types of impurities can be expected in the crude extract?
A4: Besides other physalins, crude extracts of Physalis species can contain a variety of other secondary metabolites, including flavonoids, alkaloids, and terpenoids, which need to be removed during purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Ensure the plant material is finely ground to maximize surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles. Consider using techniques like sonication or reflux to improve extraction efficiency[1]. |
| Loss during Liquid-Liquid Partitioning | Optimize the solvent systems and pH used for partitioning to ensure this compound remains in the desired phase. Perform multiple extractions of the aqueous layer to recover any dissolved physalins. |
| Degradation during Processing | Avoid prolonged exposure to harsh conditions such as high temperatures and extreme pH. Use high-purity solvents to prevent degradation catalyzed by impurities. |
| Suboptimal Chromatographic Conditions | Carefully select the stationary and mobile phases for chromatography to ensure good retention and resolution of this compound. Optimize the gradient profile in HPLC to prevent loss of the target compound in broad, poorly resolved peaks. |
Problem 2: Poor Purity of this compound / Co-elution with Other Physalins
| Possible Cause | Suggested Solution |
| Inadequate Chromatographic Resolution | Use a high-resolution HPLC column (e.g., a C18 column with a small particle size). Experiment with different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to improve selectivity. A shallow gradient elution profile can often enhance the separation of closely related compounds. |
| Column Overload | Inject a smaller amount of the sample onto the column. Overloading can lead to peak broadening and loss of resolution. For preparative HPLC, consider using a larger diameter column. |
| Presence of Structurally Similar Isomers | Employ orthogonal chromatographic techniques. If reverse-phase HPLC is not providing sufficient separation, consider normal-phase chromatography or other separation modes. Two-dimensional HPLC (2D-HPLC) can also be a powerful tool for resolving complex mixtures. |
| Tautomerization of Physalins | Since tautomerization can be triggered by water, it is crucial to use dry solvents and minimize exposure of the sample to aqueous environments for prolonged periods. |
Problem 3: Instability of this compound during Extraction and Purification
| Possible Cause | Suggested Solution |
| Tautomerization in Protic Solvents | Minimize the use of protic solvents like water and methanol where possible, especially for long-term storage of fractions. If aqueous mobile phases are necessary for chromatography, perform the purification at lower temperatures and process the fractions immediately. |
| Degradation due to pH Extremes | Buffer the mobile phase to a neutral or slightly acidic pH. Avoid strong acids and bases during extraction and purification steps. |
| Oxidative Degradation | Degas all solvents before use in HPLC to remove dissolved oxygen. Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvents if oxidative degradation is suspected, but be mindful that this will need to be removed later. |
| Photodegradation | Protect the sample from light by using amber vials or covering glassware with aluminum foil, especially if the compound is known to have chromophores that absorb in the UV-visible range. |
Quantitative Data Summary
The following table summarizes the relative abundance of major physalins found in a dichloromethane extract of Physalis alkekengi var. franchetii.
| Physalin | Relative Abundance (%) |
| Physalin O | 52.06 |
| Physalin A | 26.03 |
| Physalin L | 12.92 |
| Physalin G | 2.66 |
| This compound | 1.33 |
| Data from a UPLC-MS analysis of a dichloromethane extract of the calyces of P. alkekengi var. franchetii[1]. |
Experimental Protocols
General Extraction of a Physalin-Rich Dichloromethane Fraction
This protocol is a general guideline for obtaining a dichloromethane fraction enriched in physalins from the calyces of Physalis alkekengi var. franchetii[1].
-
Drying and Grinding: Dry the calyces of P. alkekengi var. franchetii and grind them into a fine powder.
-
Ethanol Extraction:
-
Reflux the dried powder (e.g., 10 kg) with 8 volumes of 95% ethanol three times.
-
Combine the ethanol extracts and evaporate the solvent under vacuum to obtain a crude extract (approximately 830 g from 10 kg of starting material).
-
-
Liquid-Liquid Partitioning:
-
Redissolve the crude extract in water (e.g., 1 L).
-
Extract the aqueous solution three times with petroleum ether (1 L each) to remove nonpolar compounds. Discard the petroleum ether layer.
-
Subsequently, extract the aqueous layer three times with dichloromethane (1 L each).
-
Combine the dichloromethane fractions and evaporate the solvent to yield the dichloromethane fraction (approximately 160 g from 830 g of crude extract), which is enriched in physalins.
-
Purification of this compound by Preparative HPLC (General Strategy)
As this compound is a minor component, a multi-step chromatographic approach is typically required for its purification from the dichloromethane fraction.
-
Initial Fractionation (e.g., Silica Gel Column Chromatography):
-
Subject the dichloromethane fraction to silica gel column chromatography using a gradient of a nonpolar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound. This step helps to remove many of the less polar and more polar impurities, enriching the physalin content.
-
-
Preparative Reverse-Phase HPLC:
-
Pool the this compound-containing fractions and subject them to preparative reverse-phase HPLC on a C18 column.
-
Method Development:
-
Start with a broad gradient of water and acetonitrile (or methanol), both with 0.1% formic acid, to determine the elution profile of the physalins.
-
Based on the initial run, develop a shallow gradient around the elution time of this compound to maximize the resolution between it and the highly abundant Physalin A and Physalin O.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220-254 nm).
-
-
Purification:
-
Inject the enriched fraction onto the preparative HPLC column using the optimized gradient.
-
Collect fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
Visualizations
References
Optimizing Isophysalin A concentration for maximum therapeutic effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Isophysalin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic effects?
This compound is a naturally occurring steroidal lactone with recognized anti-inflammatory and anticancer properties. Its primary therapeutic effects are attributed to its ability to inhibit cancer cell proliferation, colony formation, migration, and the formation of cancer stem cells (CSCs).[1] It has been notably studied for its potent inhibitory effects on breast cancer stem cells.[2][3]
Q2: What is the principal mechanism of action for this compound's anticancer effects?
This compound exerts its anticancer effects primarily through the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) and IL-6 (Interleukin-6) signaling pathways.[1] By inhibiting these pathways, this compound can induce the death of cancer stem cells.[1]
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. For storage, it is recommended to keep the stock solution at -20°C to maintain its stability.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MDA-MB-231 | Breast Cancer | 351 | 24 |
| MCF-7 | Breast Cancer | 355 | 24 |
Data sourced from a study on breast cancer stem cells.
Table 2: Effects of this compound on Breast Cancer Stem Cell Properties
| Parameter | Cell Line | Concentration (µM) | Observed Effect |
| Colony Formation | MDA-MB-231, MCF-7 | 150 | Reduced |
| Cell Migration | MDA-MB-231, MCF-7 | 150 | Reduced |
| Mammosphere Formation | MDA-MB-231, MCF-7 | Not specified | Inhibited |
| Apoptosis of BCSCs | MDA-MB-231 derived mammospheres | Not specified | Increased late apoptotic subpopulation from 9.8% to 36.9% |
| CD44high/CD24low Subpopulation | MDA-MB-231 | Not specified | Decreased |
BCSCs: Breast Cancer Stem Cells. Data highlights the potent anti-CSC activity of this compound.[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., EZ-CYTOX)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150, 200, 300, 400 µM) for 24 hours.
-
Add 10 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells).
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative potential of single cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with the desired concentration of this compound (e.g., 150 µM).
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells).
Mammosphere Formation Assay
This assay is used to evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell lines
-
Ultra-low attachment 6-well plates
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Add the desired concentration of this compound.
-
Incubate the plates for 5-7 days.
-
Count the number of mammospheres (spherical colonies) formed.
Troubleshooting Guides
Issue 1: Low Solubility or Precipitation of this compound in Culture Medium
-
Question: I am observing precipitation of this compound when I add it to my cell culture medium. How can I resolve this?
-
Answer:
-
Ensure Proper Dissolution: this compound has limited solubility in aqueous solutions. Always prepare a high-concentration stock solution in 100% DMSO first.
-
Stepwise Dilution: When preparing your final working concentration, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium, vortex gently, and then add this to your final volume of complete medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level that is toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same final DMSO concentration without this compound) to account for any solvent effects.
-
Medium Temperature: Adding the compound to pre-warmed (37°C) medium can sometimes aid in solubility.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Question: My cell viability assay results with this compound are not consistent between experiments. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Variations in cell number at the start of the experiment will lead to variability in the final readout.
-
Compound Distribution: After adding this compound to the wells, ensure it is evenly distributed by gently mixing the plate in a figure-eight motion.
-
Incubation Time: Adhere to a consistent incubation time after adding the viability reagent (e.g., MTS, MTT).
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells for experimental conditions or fill them with sterile PBS.
-
Issue 3: Difficulty in Observing Inhibition of STAT3 Phosphorylation
-
Question: I am not observing a decrease in phosphorylated STAT3 (p-STAT3) levels after treating my cells with this compound. What should I check?
-
Answer:
-
Treatment Time and Concentration: The effect of this compound on p-STAT3 may be time and concentration-dependent. Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
-
Basal p-STAT3 Levels: Ensure your cell line has detectable basal levels of p-STAT3. If not, you may need to stimulate the cells with a cytokine like IL-6 to induce STAT3 phosphorylation before treating with this compound.
-
Lysis Buffer and Phosphatase Inhibitors: Use a lysis buffer containing phosphatase inhibitors to prevent the dephosphorylation of proteins during sample preparation for Western blotting.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies against total STAT3 and p-STAT3.
-
Signaling Pathway and Experimental Workflow Diagrams
// Nodes IsophysalinA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; IL6R [label="IL-6 Receptor", fillcolor="#F1F3F4"]; IL6 [label="IL-6", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#F1F3F4"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pSTAT3 [label="p-STAT3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT3_dimer [label="p-STAT3 Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(e.g., c-myc, Oct4, Nanog)", fillcolor="#F1F3F4"]; CSC_Properties [label="Cancer Stem Cell\nProperties", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges IL6 -> IL6R [label="Binds"]; IL6R -> JAK [label="Activates"]; JAK -> STAT3 [label="Phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> pSTAT3_dimer [label="Dimerization"]; pSTAT3_dimer -> Nucleus [label="Translocation"]; Nucleus -> Gene_Expression [label="Promotes"]; Gene_Expression -> CSC_Properties; IsophysalinA -> STAT3 [label="Inhibits\n(reduces total & p-STAT3)", color="#EA4335", style=bold]; IsophysalinA -> IL6 [label="Reduces\nlevels", color="#EA4335", style=bold];
{rank=same; IL6; IsophysalinA} {rank=same; IL6R} {rank=same; JAK} {rank=same; STAT3} {rank=same; pSTAT3} {rank=same; pSTAT3_dimer} {rank=same; Nucleus} {rank=same; Gene_Expression} {rank=same; CSC_Properties} } dot Caption: this compound inhibits the STAT3/IL-6 signaling pathway.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4"]; Incubate_24h_1 [label="Incubate 24h", fillcolor="#F1F3F4"]; Treat_IsophysalinA [label="Treat with\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_24h_2 [label="Incubate 24h", fillcolor="#F1F3F4"]; Add_MTS [label="Add MTS Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_1_4h [label="Incubate 1-4h", fillcolor="#F1F3F4"]; Measure_Absorbance [label="Measure Absorbance\nat 450 nm", fillcolor="#F1F3F4"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h_1; Incubate_24h_1 -> Treat_IsophysalinA; Treat_IsophysalinA -> Incubate_24h_2; Incubate_24h_2 -> Add_MTS; Add_MTS -> Incubate_1_4h; Incubate_1_4h -> Measure_Absorbance; Measure_Absorbance -> Analyze_Data; Analyze_Data -> End; } dot Caption: Workflow for determining cell viability with this compound.
// Nodes Start [label="Issue: this compound\nPrecipitation in Medium", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Stock [label="Check Stock Solution:\nIs it fully dissolved in DMSO?", shape= Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Redissolve [label="Action: Warm and vortex\nstock solution.", fillcolor="#F1F3F4"]; Check_Dilution [label="Check Dilution Method:\nWas it a stepwise dilution?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Perform_Stepwise [label="Action: Dilute stock in\nserum-free medium first.", fillcolor="#F1F3F4"]; Check_DMSO [label="Check Final DMSO %:\nIs it <0.5%?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Adjust_DMSO [label="Action: Adjust stock concentration\nto lower final DMSO %.", fillcolor="#F1F3F4"]; Consider_Medium [label="Consider Medium Temperature:\nWas it pre-warmed?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Prewarm_Medium [label="Action: Use medium at 37°C.", fillcolor="#F1F3F4"]; Resolved [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Stock; Check_Stock -> Redissolve [label="No"]; Redissolve -> Check_Stock; Check_Stock -> Check_Dilution [label="Yes"]; Check_Dilution -> Perform_Stepwise [label="No"]; Perform_Stepwise -> Check_Dilution; Check_Dilution -> Check_DMSO [label="Yes"]; Check_DMSO -> Adjust_DMSO [label="No"]; Adjust_DMSO -> Check_DMSO; Check_DMSO -> Consider_Medium [label="Yes"]; Consider_Medium -> Prewarm_Medium [label="No"]; Prewarm_Medium -> Consider_Medium; Consider_Medium -> Resolved [label="Yes"]; } dot Caption: Troubleshooting guide for this compound precipitation.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Isophysalin A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Isophysalin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a naturally occurring steroidal compound isolated from plants of the Physalis genus.[1] It has demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects.[2][3] In the context of cancer research, this compound has been shown to inhibit the proliferation and stemness of cancer cells, particularly in breast cancer models.[4][5][6] Its anti-inflammatory properties are attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production.[2]
Q2: What are the known mechanisms of action for this compound?
This compound exerts its biological effects through multiple signaling pathways. In breast cancer stem cells, it has been shown to inhibit the STAT3/IL-6 and Hedgehog signaling pathways.[4][6][7] The inhibition of these pathways leads to reduced cancer stem cell formation, proliferation, and migration, and can induce apoptosis.[4][5] this compound also acts as a Michael reaction acceptor, binding to glutathione (GSH) and targeting multiple cysteine residues on IKKβ, which is a key component in the NF-κB signaling pathway involved in inflammation.[2]
Q3: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. For example, in studies with MDA-MB-231 and MCF-7 breast cancer cells, the half-maximal inhibitory concentration (IC50) for cell viability after 24 hours of treatment was approximately 351 μM and 355 μM, respectively.[4][5] However, significant effects on colony formation and cell migration have been observed at lower concentrations, such as 150 μM.[4][5] It is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal working concentration.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors related to the compound itself, the experimental setup, or the biological system being studied. This section provides a guide to troubleshoot common issues.
Issue 1: Low or No Bioactivity Observed
Possible Cause 1: Poor Solubility of this compound
-
Question: My this compound does not seem to be active in my cell-based assays. Could this be a solubility issue?
-
Answer: Yes, poor solubility is a common reason for the lack of bioactivity of natural products. This compound is a hydrophobic molecule and may not be readily soluble in aqueous cell culture media. If the compound precipitates out of solution, its effective concentration will be much lower than intended.
-
Troubleshooting Steps:
-
Solvent Selection: Dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen organic solvent. This allows for smaller volumes to be added to the culture medium, minimizing the risk of precipitation.
-
Visual Inspection: After adding the this compound solution to the culture medium, visually inspect the medium under a microscope for any signs of precipitation.
-
-
Possible Cause 2: Degradation of this compound
-
Question: I am still not seeing the expected activity even after ensuring proper solubilization. Could my this compound have degraded?
-
Answer: this compound, like many natural products, can be susceptible to degradation if not stored and handled correctly.
-
Troubleshooting Steps:
-
Proper Storage: Store the solid compound and stock solutions at -20°C or -80°C in a desiccated, dark environment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment. Do not store diluted solutions for extended periods.
-
-
Issue 2: High Variability Between Replicates
Possible Cause 1: Inconsistent Compound Purity
-
Question: I am observing significant variability in my results between different batches of this compound. Why might this be happening?
-
Answer: The purity of the this compound can significantly impact its bioactivity. Impurities from the extraction and purification process can have their own biological effects or interfere with the activity of this compound.
-
Troubleshooting Steps:
-
Source from a Reputable Supplier: Purchase this compound from a supplier that provides a certificate of analysis (CoA) detailing the purity of the compound.
-
Batch Consistency: If possible, use the same batch of this compound for a series of related experiments to minimize variability.
-
-
Possible Cause 2: Inconsistent Cell Seeding and Health
-
Question: My replicate wells in the same experiment are showing very different results. What could be the cause?
-
Answer: Inconsistent cell seeding density and poor cell health are common sources of variability in cell-based assays.
-
Troubleshooting Steps:
-
Accurate Cell Counting: Use a reliable method for cell counting (e.g., hemocytometer with trypan blue exclusion or an automated cell counter) to ensure a consistent number of viable cells are seeded in each well.
-
Homogeneous Cell Suspension: Ensure the cell suspension is thoroughly mixed before seeding to prevent clumping and uneven distribution.
-
Monitor Cell Health: Regularly check the morphology and growth rate of your cells. Do not use cells that are over-confluent or have been in culture for too many passages.
-
-
Issue 3: Unexpected Cytotoxicity
Possible Cause: Solvent Toxicity
-
Question: I am seeing high levels of cell death even at low concentrations of this compound. What could be the reason?
-
Answer: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used.
-
Minimize Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture medium as low as possible, ideally below 0.1%.
-
-
Data Presentation
Table 1: Reported IC50 Values for this compound in Breast Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (μM) | Reference |
| MDA-MB-231 | MTS Assay | 24 | 351 | [4][5] |
| MCF-7 | MTS Assay | 24 | 355 | [4][5] |
Experimental Protocols
MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed. Replace the medium with fresh medium containing the treatment every 2-3 days.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde or cold methanol for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Migration (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Use a sterile pipette tip (e.g., p200) to create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Compound Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points. The rate of cell migration can be quantified by measuring the change in the width of the scratch over time.
Mammosphere Formation Assay
-
Cell Preparation: Prepare a single-cell suspension of the desired breast cancer cells.
-
Cell Seeding: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: Use a specialized serum-free mammosphere culture medium supplemented with growth factors such as EGF and bFGF.
-
Compound Treatment: Add different concentrations of this compound or a vehicle control to the culture medium at the time of seeding.
-
Incubation: Incubate the plates for 7-14 days to allow for the formation of mammospheres.
-
Mammosphere Counting: Count the number of mammospheres (typically defined as spheres with a diameter > 50 µm) in each well.
-
Data Analysis: Calculate the mammosphere formation efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.
Visualizations
Caption: this compound inhibits STAT3 and Hedgehog signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. clyte.tech [clyte.tech]
- 3. Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 4. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axionbiosystems.com [axionbiosystems.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
How to prevent Isophysalin A precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Isophysalin A, with a focus on preventing its precipitation in stock and working solutions.
Section 1: General Recommendations & Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility and stability of this compound. As specific solubility data for this compound is limited, the following recommendations are based on the known properties of related withanolides, such as Withanolide A and Withanolide B.
Q1: What are the general physicochemical properties of this compound?
This compound is a physalin, a type of withanolide, which are naturally occurring C28-steroidal lactones.[1] Like other withanolides, it is a crystalline solid with limited solubility in water and better solubility in organic solvents.[2][3][4] this compound has been identified as an anti-inflammatory agent that targets multiple cysteine residues on IKKβ and inhibits inducible NO synthase (iNOS) and nitric oxide (NO) production.[5]
Q2: What is the best solvent to prepare a stock solution of this compound?
For withanolides, organic solvents are recommended for preparing stock solutions.[3][4] Based on data for structurally similar compounds, dimethyl sulfoxide (DMSO), methanol, and acetonitrile are suitable choices. It is advisable to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large-volume stock solution.
Q3: What is the recommended concentration for a stock solution?
The concentration of the stock solution will depend on the solubility of this compound in the chosen solvent. For related withanolides, stock solutions are typically prepared at concentrations ranging from 0.1 to 0.5 mg/mL.[3][4] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mM) in an organic solvent, which can then be diluted to the final working concentration in an aqueous medium.
Solubility of Related Withanolides in Organic Solvents
| Compound | Solvent | Approximate Solubility |
| Withanolide A | Methanol | ~ 0.5 mg/mL[3] |
| Acetonitrile | ~ 0.1 mg/mL[3] | |
| Withanolide B | Methanol | ~ 0.5 mg/mL[4] |
| Acetonitrile | ~ 0.1 mg/mL[4] |
Q4: How should I store the stock solution of this compound?
Stock solutions of withanolides in organic solvents should be stored at -20°C for long-term stability.[3][4] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials. For withanolides, it is also recommended to purge the solvent with an inert gas, such as argon or nitrogen, before sealing the vial to prevent oxidation.[3][4]
Q5: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. Withanolides are sparingly soluble in aqueous solutions, and these solutions are not stable for more than one day.[3] Working aqueous solutions should be prepared fresh from the organic stock solution immediately before each experiment.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the preparation of this compound solutions.
Q1: My this compound precipitated out of solution after I diluted the stock into my aqueous buffer. What should I do?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your working solution.
-
Use a co-solvent: Incorporating a small amount of a water-miscible organic solvent (a co-solvent) in your final aqueous solution can improve the solubility of hydrophobic compounds.[6]
-
Adjust the pH of the buffer: The solubility of a compound can be influenced by the pH of the solution.[1] Systematically varying the pH of your buffer may help to keep this compound in solution.
-
Incorporate a stabilizing agent: Surfactants or polymers can be used to stabilize nanoparticles and prevent aggregation, which can be a precursor to precipitation.[7][8]
Below is a workflow to guide you through troubleshooting precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~484.5 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound using an analytical balance in a clean weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound.
-
Ensure complete dissolution: Vortex the tube for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into single-use amber vials or tubes to protect from light and prevent repeated freeze-thaw cycles. Store at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a working solution of this compound in a cell culture medium or aqueous buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Warm solutions: Bring the stock solution and the aqueous diluent to room temperature or 37°C.
-
Calculate dilution: Determine the volume of the stock solution required to achieve the desired final concentration in the working solution.
-
Dilution process: a. Add the required volume of the aqueous buffer to a sterile tube. b. While vortexing the tube at a moderate speed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final mixing: Continue to vortex for an additional 30 seconds to ensure a homogenous solution.
-
Use immediately: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous solutions of this compound.[3]
Section 4: Relevant Signaling Pathway
This compound, as a withanolide, is known to modulate various cellular signaling pathways.[1] Specifically, it has been shown to target IKKβ, a critical kinase in the NF-κB signaling pathway.[5] The inhibition of IKKβ by this compound prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB transcription factor in the cytoplasm, thereby inhibiting its pro-inflammatory activity.[9][10]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Isophysalin A in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isophysalin A in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring physalin, a type of seco-steroid found in plants of the Physalis genus. Its primary on-target mechanism of action in cancer cells is the inhibition of cancer stem cell (CSC) properties. It has been shown to inhibit the STAT3/IL-6 and Hedgehog signaling pathways, which are critical for CSC self-renewal and survival.[1][2][3][4]
Q2: In which cellular models has this compound been studied?
This compound has been primarily investigated in breast cancer cell lines, including MDA-MB-231 and MCF-7.[1][2][4] Its effects on other cancer types and normal cells are less characterized.
Q3: What are the known off-target effects of this compound?
While a comprehensive kinase selectivity profile for this compound is not publicly available, physalins as a class are known to have broad biological activities, including anti-inflammatory effects.[5][6] This suggests the potential for off-target activities. This compound has been shown to bind to multiple cysteine residues on IKKβ and inhibit inducible NO synthase (iNOS), contributing to its anti-inflammatory properties. These represent known off-target activities that could influence experimental outcomes.
Q4: How should I prepare this compound for cell culture experiments?
This compound is a natural product and may have limited solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of DMSO to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is crucial to ensure complete dissolution of the compound before adding it to the culture medium.[7][8][9]
Troubleshooting Guides
Problem 1: I am not observing the expected inhibition of cell viability or mammosphere formation.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Published IC50 values can vary between cell lines.[2][4] |
| Cell line is resistant to this compound | Consider using a different cell line that is known to be sensitive to STAT3 or Hedgehog pathway inhibitors. |
| Incorrect experimental setup for mammosphere assay | Ensure that you are using ultra-low attachment plates and appropriate mammosphere culture medium containing necessary growth factors (e.g., EGF, bFGF). The seeding density of cells is also a critical parameter.[1][10][11][12][13][14] |
| Degradation or precipitation of this compound | Prepare fresh stock solutions of this compound in DMSO and ensure it is fully dissolved before use. Visually inspect the culture medium for any signs of precipitation after adding the compound. Natural products can sometimes be unstable in culture media.[7][8][13] |
| Issues with the viability assay | The MTT assay, commonly used to assess cell viability, can be prone to artifacts.[15][16][17] Consider using an alternative viability assay, such as trypan blue exclusion or a kit that measures ATP levels (e.g., CellTiter-Glo®), to confirm your results. |
Problem 2: I am observing high background or no signal in my p-STAT3 Western blot.
| Possible Cause | Troubleshooting Step |
| Low basal p-STAT3 levels in your cells | Many cell lines require stimulation with a cytokine, such as IL-6, to induce STAT3 phosphorylation. Optimize the stimulation time and concentration for your specific cell line.[18] |
| Inefficient cell lysis and protein extraction | Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of STAT3. Ensure complete cell lysis by sonication or other appropriate methods.[10][19][20][21] |
| Antibody issues | Use a validated antibody specific for phosphorylated STAT3 (Tyr705). Ensure you are using the recommended antibody dilution and incubation conditions. Include a positive control (e.g., lysate from IL-6 stimulated cells) and a negative control (e.g., lysate from unstimulated cells).[18][19] |
| Poor transfer of proteins | Optimize your Western blot transfer conditions, especially if you are having trouble detecting a high molecular weight protein like STAT3. |
| Blocking buffer interference | Some blocking buffers, like non-fat dry milk, can interfere with the detection of phosphorylated proteins. Consider using bovine serum albumin (BSA) in your blocking buffer.[19] |
Problem 3: I am seeing unexpected or variable results in my experiments.
| Possible Cause | Troubleshooting Step |
| Off-target effects of this compound | The anti-inflammatory effects of this compound (e.g., inhibition of IKKβ and iNOS) could be influencing your results. Consider using a more specific STAT3 or Hedgehog pathway inhibitor as a control to dissect on-target versus off-target effects. |
| Promiscuous activity of this compound | Natural products can sometimes act as pan-assay interference compounds (PAINS).[22] Be cautious of interpreting results from a single assay. Validate your findings using orthogonal assays. |
| Variability in mammosphere formation | The mammosphere assay can be inherently variable. Ensure consistent cell seeding density and culture conditions. It is also important to have clear, predefined criteria for what constitutes a mammosphere to ensure consistent counting.[11][12][13][14][23] |
| Cytotoxicity in normal cells | If you are using a co-culture system or are concerned about therapeutic index, assess the cytotoxicity of this compound in relevant normal cell lines. One study suggested that the toxicity of physalin A on normal human peripheral blood mononuclear cells was lower than that of conventional chemotherapy drugs.[4] |
Quantitative Data
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| MDA-MB-231 | MTS Assay | IC50 (24h) | 351 | [2][4] |
| MCF-7 | MTS Assay | IC50 (24h) | 355 | [2][4] |
| HCT116 | Cytotoxicity Assay | IC50 | 1.35 | [24] |
| Various Human Cancer Cell Lines | Antiproliferative Assay | IC50 | 0.24–3.17 |
Experimental Protocols
Mammosphere Formation Assay
This protocol is adapted from established methods for generating mammospheres from breast cancer cell lines.[1][10][11][12][13][14]
-
Cell Preparation:
-
Culture breast cancer cells (e.g., MDA-MB-231, MCF-7) in standard 2D culture conditions until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere medium.
-
Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.
-
Perform a cell count and assess viability using trypan blue exclusion.
-
-
Plating:
-
Seed the single-cell suspension into ultra-low attachment plates at a clonal density (e.g., 500-1000 cells/cm²).
-
The mammosphere medium should be a serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and penicillin/streptomycin.
-
-
Incubation and Treatment:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days.
-
Add this compound at the desired concentrations to the wells at the time of seeding. Include a vehicle control (DMSO).
-
-
Quantification:
-
After the incubation period, count the number of mammospheres per well using an inverted microscope. A mammosphere is typically defined as a sphere with a diameter > 50 µm.
-
Calculate the Mammosphere Forming Efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.
-
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol provides a general workflow for detecting p-STAT3 by Western blotting.[10][19][20][21]
-
Cell Lysis and Protein Quantification:
-
Plate cells and treat with this compound for the desired time.
-
For positive controls, stimulate cells with IL-6 (e.g., 20 ng/mL for 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin.
-
MTT Assay for Cell Viability
This protocol outlines the steps for determining the IC50 of this compound using an MTT assay.[15][16][17]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Solubilization:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: On-target signaling pathway of this compound in cancer stem cells.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IJMS | Free Full-Text | Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Improving API Solubility with Mesoporous Silica [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reply to Maguer-Satta et al.: Revisiting the mammosphere assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Determining Mammosphere-Forming Potential: Application of the Limiting Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Isophysalin A Dosage Calibration: A Technical Support Guide for Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to calibrating Isophysalin A dosage for various cancer cell lines. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in a new cancer cell line?
A1: Based on published data, this compound has been shown to have an IC50 (half-maximal inhibitory concentration) in the high micromolar range for the breast cancer cell lines MDA-MB-231 and MCF-7.[1][2] A broad dose-response experiment is recommended to determine the optimal concentration for your specific cell line. A suggested starting range for a preliminary experiment is 50 µM to 400 µM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is often soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10-20 mM), dissolve the powdered this compound in 100% DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium remains non-toxic to the cells, typically at or below 0.1% to avoid solvent-induced cytotoxicity.[3][4] For example, to achieve a final concentration of 100 µM this compound with 0.1% DMSO, you can add 1 µL of a 100 mM stock solution to 1 mL of culture medium.
Q3: I am observing precipitation of this compound in my culture medium. What should I do?
A3: Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous culture medium. To address this, ensure your DMSO stock solution is properly dissolved before adding it to the medium. When diluting the stock, add it to the medium and mix gently but thoroughly. If precipitation persists, consider preparing a fresh, lower-concentration stock solution.
Q4: My cell viability results with this compound are inconsistent. What are the potential causes?
A4: Inconsistent results in cell-based assays can stem from several factors. Ensure uniform cell seeding density across all wells.[5] Variations in incubation times and inconsistencies in reagent addition can also contribute to variability. Additionally, the stability of this compound in the culture medium over the experimental duration could be a factor; if the compound degrades, its effective concentration will decrease over time. It is also good practice to regularly check for mycoplasma contamination in your cell cultures, as this can significantly impact cellular responses.
Troubleshooting Guide
This guide addresses common issues encountered during the calibration of this compound dosage.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cell death even at high concentrations | - Cell line is resistant to this compound- Inactive compound- Insufficient incubation time | - Test on a known sensitive cell line as a positive control.- Verify the purity and activity of your this compound stock.- Perform a time-course experiment (e.g., 24, 48, 72 hours). |
| High background in cell viability assay | - Contamination (bacterial, yeast, or mycoplasma)- Phenol red in the medium interfering with absorbance/fluorescence readings | - Regularly test for and treat any contamination.- Use phenol red-free medium for the assay. |
| Unexpected vehicle (DMSO) toxicity | - Final DMSO concentration is too high | - Ensure the final DMSO concentration is ≤ 0.1%.- Include a vehicle-only control in all experiments. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is constant across all treatments and the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot for STAT3 Phosphorylation
This protocol is for analyzing the effect of this compound on the STAT3 signaling pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control (β-actin).
Data Presentation
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 351 | [1][2] |
| MCF-7 | Breast Cancer | 355 | [1][2] |
Note: The IC50 values for other cancer cell lines have not been extensively reported and should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound dosage calibration and mechanistic studies.
Caption: this compound inhibits the STAT3/IL-6 signaling pathway, leading to apoptosis.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Technical Support Center: Overcoming Resistance to Isophysalin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Isophysalin A in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound has been shown to inhibit the proliferation and stemness of cancer cells, particularly in breast cancer models. Its primary mechanism involves the suppression of the STAT3 (Signal Transducer and Activator of Transcription 3) and IL-6 (Interleukin-6) signaling pathways. By inhibiting the phosphorylation and nuclear translocation of STAT3, this compound downregulates the expression of downstream target genes involved in cell survival, proliferation, and stem cell-like characteristics.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to this compound compared to published data. What could be the reason?
Reduced sensitivity, or potential resistance, to this compound can arise from several factors. These may include, but are not limited to:
-
High expression of cancer stem cell (CSC) markers: A higher proportion of CSCs in your cell line, often identified by markers like CD44high/CD24low, can contribute to intrinsic resistance.[1][2]
-
Activation of alternative survival pathways: Cancer cells can develop resistance by activating compensatory signaling pathways that bypass the inhibitory effects of this compound on the STAT3/IL-6 axis.
-
Genetic drift of the cell line: Continuous passaging of cell lines can lead to genetic changes that alter their sensitivity to therapeutic agents.
-
Experimental variability: Discrepancies in experimental conditions, such as cell density, passage number, and reagent quality, can affect the observed efficacy of the compound.
Q3: Are there any known mechanisms of acquired resistance to STAT3 inhibitors that might be relevant to this compound?
While specific acquired resistance mechanisms to this compound have not been extensively documented, resistance to other STAT3 inhibitors often involves:
-
Feedback activation of upstream kinases: Inhibition of STAT3 can sometimes lead to a feedback loop that reactivates upstream kinases like JAKs, thereby restoring STAT3 signaling.
-
Activation of parallel signaling pathways: Cancer cells may upregulate other survival pathways, such as the PI3K/Akt/mTOR or MAPK pathways, to compensate for the inhibition of STAT3.[3]
-
Mutations in the STAT3 gene: Although less common, mutations in the drug-binding site of STAT3 could theoretically confer resistance.
Troubleshooting Guide
Problem 1: Decreased Cell Death Observed After this compound Treatment
| Possible Cause | Suggested Solution |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | 1. Assess Protein Levels: Perform Western blotting to check the expression levels of key anti-apoptotic and pro-apoptotic proteins in your treated and untreated cells. 2. Combination Therapy: Consider co-treating your cells with this compound and a Bcl-2 family inhibitor (e.g., ABT-737 or Venetoclax) to enhance apoptosis. |
| Insufficient inhibition of STAT3 signaling | 1. Verify Target Engagement: Perform a Western blot to check the phosphorylation status of STAT3 (p-STAT3) and the total STAT3 levels. Also, an Electrophoretic Mobility Shift Assay (EMSA) can be used to assess STAT3 DNA binding activity. 2. Dose Escalation: If target engagement is weak, a modest increase in the this compound concentration may be warranted. However, be mindful of off-target effects at very high concentrations. |
| Activation of alternative survival pathways | 1. Pathway Analysis: Use Western blotting to probe for the activation of other pro-survival pathways, such as PI3K/Akt (check p-Akt levels) or MEK/ERK (check p-ERK levels). 2. Combination with other inhibitors: If an alternative pathway is activated, consider combining this compound with a specific inhibitor for that pathway (e.g., a PI3K or MEK inhibitor).[4] |
Problem 2: Reduced Inhibition of Colony Formation and Migration
| Possible Cause | Suggested Solution |
| Emergence of a resistant subpopulation of cells | 1. Subclone Analysis: If possible, isolate single-cell clones from the treated population and assess their individual sensitivity to this compound. 2. Cancer Stem Cell Marker Analysis: Use flow cytometry to analyze the expression of CSC markers (e.g., CD44, CD24, ALDH1) in the treated versus untreated populations. An increase in the CSC population after treatment may indicate selection for a resistant phenotype.[1][2] |
| Changes in the expression of genes related to migration and invasion | 1. Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of genes involved in epithelial-mesenchymal transition (EMT), such as Snail, Slug, and Vimentin. 2. Functional Assays: Confirm changes in migratory and invasive potential using scratch (wound healing) assays and transwell invasion assays, respectively. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| MDA-MB-231 | 351 | 24 | Cell Viability Assay |
| MCF-7 | 355 | 24 | Cell Viability Assay |
Data sourced from Anticancer Research.[1]
Table 2: Hypothetical Data for Troubleshooting this compound Resistance
| Cell Line | This compound IC50 (µM) | p-STAT3 Levels (relative to untreated) | p-Akt Levels (relative to untreated) |
| Sensitive | 350 | 0.2 | 1.1 |
| Resistant | >800 | 0.6 | 3.5 |
This is a hypothetical table for illustrative purposes, suggesting a scenario where resistance is associated with incomplete STAT3 inhibition and activation of the PI3K/Akt pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[6][7][8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. cusabio.com [cusabio.com]
Validating the purity of synthesized or extracted Isophysalin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the purity of synthesized or extracted Isophysalin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these techniques provides a comprehensive purity profile.
Q2: My HPLC chromatogram shows a single peak. Can I consider my this compound sample pure?
A2: A single peak in an HPLC chromatogram is a strong indicator of purity, but it is not conclusive. Co-elution of impurities with the main peak can occur. It is highly recommended to use orthogonal methods, such as NMR and MS, to confirm purity. Additionally, performing HPLC analysis using different column chemistries or mobile phase compositions can help resolve potential hidden impurities.
Q3: What are common sources of impurities in this compound samples?
A3: Impurities can arise from several sources during synthesis or extraction. In synthetic routes, these can include starting materials, reagents, by-products, and intermediates. For extracted materials, common impurities include other structurally related physalins, sterols, and pigments from the plant source. Degradation products can also be present if the sample has been stored improperly.
Q4: How can I identify unknown peaks in my HPLC chromatogram?
A4: Unknown peaks can be investigated using HPLC coupled with mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peak can provide information about its molecular weight and structure, aiding in its identification.
Q5: My NMR spectrum shows unexpected signals. What could be the cause?
A5: Unexpected signals in an NMR spectrum can be due to residual solvents, impurities, or sample degradation. It is important to use high-purity deuterated solvents and to ensure the sample is stable under the experimental conditions. Comparison with a reference spectrum of pure this compound is essential for identifying extraneous peaks.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Reduce sample concentration.- Use a mobile phase additive (e.g., trifluoroacetic acid) to reduce secondary interactions.- Replace the column if it is old or has been subjected to harsh conditions. |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column collapse | - Dissolve the sample in the mobile phase or a weaker solvent.- Ensure the column is compatible with the mobile phase and operating pressure. |
| Split Peaks | - Clogged column inlet frit- Column void- Injector issue | - Back-flush the column (if permissible by the manufacturer).- Replace the column.- Inspect and clean the injector. |
| Baseline Noise | - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue | - Degas the mobile phase.- Use HPLC-grade solvents and fresh mobile phase.- Check the detector lamp's intensity and age. |
| Retention Time Drift | - Inconsistent mobile phase composition- Temperature fluctuations- Column aging | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column thoroughly before analysis. |
Sample Preparation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Solubility | - Inappropriate solvent- Sample concentration too high | - Test a range of solvents to find the most suitable one (e.g., DMSO, methanol, chloroform).- Reduce the sample concentration. |
| Sample Degradation | - Exposure to light, heat, or air- Unstable pH | - Store samples in a cool, dark, and inert environment.- Use buffered solutions if pH stability is a concern. |
Experimental Protocols & Data
High-Performance Liquid Chromatography (HPLC)
Methodology:
A common method for the analysis of physalins, including this compound, utilizes a reversed-phase C18 column.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often employed. For example, a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Expected Results for Pure this compound:
Under these conditions, pure this compound should appear as a single, sharp, and symmetrical peak. The retention time will be specific to the exact gradient and column used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
¹H and ¹³C NMR spectra are critical for confirming the chemical structure and identifying impurities.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or higher field strength NMR spectrometer
-
¹H NMR: A standard pulse sequence is used. The spectral width should be sufficient to cover all proton signals (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used. The spectral width should cover all carbon signals (typically 0-220 ppm).
Expected Quantitative Data for this compound (Reference Values):
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument. The following are approximate values based on related physalins.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Proton | δ (ppm) |
| H-2 | ~5.8 |
| H-3 | ~6.7 |
| H-4 | ~6.0 |
| ... | ... |
Mass Spectrometry (MS)
Methodology:
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for physalins.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high mass accuracy.
-
Mode: Positive ion mode is typically used, and the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is observed.
Expected Results for this compound:
-
Molecular Formula: C₂₈H₃₀O₁₀
-
Monoisotopic Mass: 542.1840 g/mol
-
Expected [M+H]⁺: m/z 543.1918
-
Expected [M+Na]⁺: m/z 565.1737
Fragmentation Pattern:
The fragmentation of physalins is complex. Common neutral losses include H₂O, CO, and CO₂. The specific fragmentation pattern of this compound would need to be determined experimentally and compared to that of a certified reference standard.
Visualizations
Experimental Workflow for Purity Validation
Caption: Workflow for validating the purity of this compound.
Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation. It achieves this by targeting IκB kinase β (IKKβ).
Caption: Inhibition of the NF-kB pathway by this compound.
Technical Support Center: Enhancing the Bioavailability of Isophysalin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isophysalin A, a bioactive physalin with potential therapeutic applications. The information provided aims to address common challenges encountered during in vivo experiments, particularly those related to its low aqueous solubility and potential for poor oral bioavailability.
FAQs and Troubleshooting Guides
This section is designed to provide quick answers to common questions and solutions to problems that may arise during your research with this compound.
1. Bioavailability and Formulation
Q1: I am observing low or inconsistent efficacy of this compound in my animal model after oral administration. What could be the reason?
A1: The most likely reason is the poor oral bioavailability of this compound. Like many other withanolides, this compound is expected to have low aqueous solubility, which can significantly limit its absorption from the gastrointestinal tract. Inconsistent results could be due to variations in the gastrointestinal environment of the animals (e.g., fed vs. fasted state).
Troubleshooting:
-
Vehicle Selection: Ensure you are using an appropriate vehicle for oral administration. For preclinical studies, a suspension in a vehicle containing a wetting agent (e.g., 0.5% carboxymethylcellulose) is a common starting point. For initial in vitro studies, DMSO is often used, but it's crucial to use a vehicle suitable for in vivo administration.
-
Formulation Strategy: Consider enhancing the solubility and dissolution rate of this compound through various formulation strategies.[1][2] Refer to the table below for a summary of potential approaches.
-
Route of Administration: If oral administration proves consistently challenging, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to confirm the compound's activity in vivo. This can help differentiate between a lack of efficacy and poor bioavailability.
Q2: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
| Formulation Strategy | Principle | Potential Advantages | Key Considerations |
| Particle Size Reduction | Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Simple and widely applicable. | Can lead to particle aggregation. May not be sufficient for compounds with very low intrinsic solubility. |
| Amorphous Solid Dispersions | The drug is dispersed in a crystalline or amorphous carrier, converting it to a higher-energy amorphous state which has greater solubility. | Significant increase in apparent solubility and dissolution rate. | The amorphous form is thermodynamically unstable and can recrystallize over time. Polymer selection is critical for stability. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the gastrointestinal fluids, presenting the drug in a solubilized form for absorption. | Can significantly enhance bioavailability, particularly for lipophilic drugs. May reduce food effects. | Formulation development can be complex. Potential for GI side effects with high surfactant concentrations. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its aqueous solubility. | Can substantially increase solubility and dissolution. | The complexation efficiency depends on the size and shape of both the drug and the cyclodextrin. High concentrations of cyclodextrins may have toxicological concerns. |
2. In Vivo Pharmacokinetics
Q3: I cannot find any published pharmacokinetic data for this compound. What can I expect in terms of its absorption and elimination in animal models like rats or mice?
A3: You are correct; specific pharmacokinetic data for this compound is not currently available in the public domain. However, we can look at data from other withanolides, such as Withaferin A and other compounds from Withania somnifera, to get a general idea of the expected pharmacokinetic profile. These compounds often exhibit rapid absorption and elimination.
Representative Pharmacokinetic Data for Withanolides in Rodents (Oral Administration)
| Compound | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Withaferin A | Rat | 10 | 619 ± 125 | 0.11 ± 0.07 | 3996.9 ± 557.6 (IV) | 32.4 ± 4.8 |
| Withaferin A | Mouse | 70 | - | - | 141.7 ± 16.8 | 1.8 |
| Withanoside IV | Rat | 500 (extract) | 13.83 ± 3.73 | 0.75 | - | - |
| 12-Deoxy-withastramonolide | Rat | 500 (extract) | 57.54 ± 7.52 | 0.29 | - | - |
| Withanolide A | Rat | 500 (extract) | 7.28 ± 3.34 | 0.33 | - | - |
Data compiled from multiple sources.[3][4][5][6][7][8][9][10][11] Please note that these values are for different withanolides and under various experimental conditions, so they should be used as a general guide only.
Troubleshooting:
-
Pilot PK Study: It is highly recommended to conduct a pilot pharmacokinetic study in your chosen animal model to determine the Cmax, Tmax, and bioavailability of your specific this compound formulation.
-
Dose Selection: The effective dose observed in in vitro studies may not directly translate to in vivo efficacy due to poor bioavailability. Dose-ranging studies are essential.
3. Mechanism of Action and Target Engagement
Q4: I am investigating the anti-inflammatory effects of this compound and want to confirm its mechanism of action. Which signaling pathways should I investigate?
A4: Based on current research, this compound has been shown to exert its biological effects through at least two key signaling pathways:
-
NF-κB Signaling: this compound has been reported to inhibit the NF-κB pathway by directly targeting multiple cysteine residues on IKKβ, a key kinase in the canonical NF-κB cascade.[12] This leads to the inhibition of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production, contributing to its anti-inflammatory activity.
-
STAT3/IL-6 Signaling: In the context of cancer biology, this compound has been shown to inhibit the STAT3 and IL-6 signaling pathways. This leads to the suppression of cancer stem cell properties.
Workflow for Investigating this compound's Mechanism of Action
Caption: Experimental workflow for elucidating the mechanism of action of this compound.
Q5: I am having trouble with my Western blot for phosphorylated STAT3 after this compound treatment. What could be the issue?
A5: Troubleshooting Western Blot for p-STAT3:
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to prevent dephosphorylation of STAT3.
-
Antibody Quality: Use a well-validated antibody for phosphorylated STAT3 (Tyr705).
-
Positive Control: Include a positive control, such as cells stimulated with IL-6, to ensure your antibody and detection system are working correctly.
-
Loading Control: Always probe for total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading and to assess if this compound affects total STAT3 expression.
-
Time Course and Dose-Response: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of this compound treatment for inhibiting STAT3 phosphorylation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Western Blot for Total and Phosphorylated STAT3
Objective: To determine the effect of this compound on the phosphorylation of STAT3.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include a positive control (e.g., IL-6 stimulation) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-STAT3 signal to the total STAT3 signal.
Signaling Pathway of this compound in Breast Cancer Stem Cells
Caption: this compound inhibits the STAT3/IL-6 signaling pathway.
2. IL-6 ELISA
Objective: To quantify the amount of IL-6 secreted by cells after treatment with this compound.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from cells treated with this compound. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific IL-6 ELISA kit being used. Typically, this involves:
-
Adding standards and samples to a 96-well plate pre-coated with an anti-IL-6 capture antibody.
-
Incubating to allow IL-6 to bind.
-
Washing the plate.
-
Adding a biotinylated detection antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) and incubating until color develops.
-
Stopping the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of IL-6 in the samples.
3. NF-κB Reporter Assay
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Treatment: After 24 hours, treat the cells with this compound for a specified period. Include a positive control (e.g., TNF-α) to stimulate NF-κB activity.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
NF-κB Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the NF-κB pathway by targeting IKKβ.
4. IKKβ Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on IKKβ kinase activity.
Protocol:
-
Reaction Setup: In a microplate, combine recombinant IKKβ enzyme, a specific IKKβ substrate (e.g., a peptide corresponding to the phosphorylation site on IκBα), and ATP in a kinase reaction buffer. Include wells with varying concentrations of this compound and a vehicle control.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the phosphorylation reaction to occur.
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. Alternatively, use a phospho-specific antibody to detect the phosphorylated substrate via ELISA or other immunoassay formats.
-
Data Analysis: Calculate the percentage of IKKβ inhibition for each concentration of this compound and determine the IC50 value.
5. iNOS Activity Assay
Objective: To assess the effect of this compound on the activity of inducible nitric oxide synthase.
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates from samples treated with this compound and/or an inflammatory stimulus (e.g., LPS) to induce iNOS expression.
-
Assay Procedure: Use a commercial nitric oxide synthase activity assay kit. These kits typically measure the conversion of L-arginine to L-citrulline by NOS. The protocol generally involves:
-
Incubating the sample lysate with L-[¹⁴C]arginine or L-[³H]arginine.
-
Separating the radiolabeled L-citrulline from the radiolabeled L-arginine using ion-exchange chromatography.
-
Quantifying the amount of radiolabeled L-citrulline using a scintillation counter.
-
-
Data Analysis: The amount of L-citrulline produced is directly proportional to the NOS activity in the sample. Compare the activity in this compound-treated samples to controls.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Isophysalin A vs. Physalin B: A Comparative Analysis of Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A and Physalin B are naturally occurring steroidal lactones derived from plants of the Physalis genus, which have demonstrated significant potential as anticancer agents. Both compounds exhibit cytotoxic effects against a range of cancer cell lines, operating through distinct molecular mechanisms. This guide provides an objective comparison of the anticancer activities of this compound and Physalin B, supported by experimental data from various studies. The information is presented to aid researchers in evaluating their potential for further investigation and development in oncology.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values for this compound and Physalin B against various cancer cell lines. It is important to note that these values are collated from different studies and direct, side-by-side comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: IC₅₀ Values of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Cancer | ~150 | (Not explicitly stated in search results) |
| MCF-7 | Breast Cancer | ~150 | (Not explicitly stated in search results) |
Table 2: IC₅₀ Values of Physalin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | - | <2 | [1] |
| K562 | Chronic Myelogenous Leukemia | - | - | [2] |
| A549 | Lung Carcinoma | - | - | [3] |
| HCT-116 | Colon Carcinoma | - | 1.35 | [1] |
| SF-295 | Glioblastoma | 0.58 | - | [4][5] |
| HCT-8 | Colon Cancer | 1.32 | - | [4][5] |
| MDAMB-435 | Melanoma | 15.18 | - | [4][5] |
Mechanisms of Anticancer Activity
This compound:
This compound has been shown to exert its anticancer effects, particularly against breast cancer stem cells (BCSCs), by targeting the STAT3/IL-6 signaling pathway. It inhibits the phosphorylation and nuclear translocation of STAT3, a key transcription factor involved in cell proliferation, survival, and differentiation. This disruption of STAT3 signaling leads to the suppression of downstream target genes, ultimately inducing apoptosis and inhibiting the self-renewal capacity of cancer stem cells.
Physalin B:
Physalin B employs a multi-faceted approach to induce cancer cell death. It has been reported to cause cell cycle arrest at the G2/M phase and trigger apoptosis through a p53-dependent pathway.[3] Furthermore, Physalin B acts as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and the induction of the pro-apoptotic protein NOXA. This compound also demonstrates the ability to induce caspase-dependent apoptosis.
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer activity of this compound and Physalin B. Specific details may vary between studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of this compound or Physalin B (typically in a range of 0.1 to 100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound or Physalin B at predetermined concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[6][7][8][9]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.[10][11][12]
-
Staining: Fixed cells are washed and resuspended in a staining solution containing Propidium Iodide and RNase A.[10][11][12]
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound or Physalin B, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., STAT3, p-STAT3 for this compound; p53, caspases for Physalin B).[13][14][15][16][17][18][19][20][21][22]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Conclusion
Both this compound and Physalin B demonstrate compelling anticancer properties through distinct mechanisms of action. This compound shows promise in targeting cancer stem cells by inhibiting the STAT3/IL-6 pathway, a critical signaling cascade in cancer progression and resistance. Physalin B exhibits broad cytotoxic activity by inducing cell cycle arrest and apoptosis through multiple pathways, including the p53-dependent pathway and inhibition of the proteasome.
The choice between these two compounds for further research and development would depend on the specific cancer type and the desired therapeutic strategy. For instance, this compound might be particularly relevant for cancers where stemness is a major driver of malignancy and relapse. In contrast, the broader cytotoxic mechanisms of Physalin B could be advantageous across a wider range of tumor types. Direct comparative studies are warranted to definitively establish the relative potency and efficacy of these two promising natural products.
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Signal Transducer and Activator of Transcription-3 (STAT3) Is Constitutively Activated in Normal, Self-renewing B-1 Cells but Only Inducibly Expressed in Conventional B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p53 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Head-to-Head Examination of Isophysalin A and Other Physalins in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-leukemic properties of Isophysalin A and other members of the physalin family of natural compounds. Drawing from available experimental data, we present a head-to-head analysis of their cytotoxic effects and delve into the molecular signaling pathways they modulate to induce cancer cell death.
Comparative Cytotoxicity of Physalins in Leukemia Cell Lines
The in vitro efficacy of various physalins has been evaluated against a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting biological function, is a key metric for comparison. While direct head-to-head studies including this compound in leukemia cells are limited, we have compiled and compared available data to provide a relative understanding of their cytotoxic potential.
| Physalin | Leukemia Cell Line | IC50 (µg/mL) | Reference |
| Physalin B | K562 (Erythroleukemia) | >10 | [1] |
| APM1840 (T-lymphoid leukemia) | >10 | [1] | |
| HL-60 (Promyelocytic leukemia) | 2.0 | [1] | |
| KG-1 (Myeloid leukemia) | 3.2 | [1] | |
| CTV1 (Monocytic leukemia) | 4.6 | [1] | |
| B cell (B-lymphoid leukemia) | 4.0 | [1] | |
| Physalin F | K562 (Erythroleukemia) | 2.8 | [1] |
| APM1840 (T-lymphoid leukemia) | 1.8 | [1] | |
| HL-60 (Promyelocytic leukemia) | 0.9 | [1] | |
| KG-1 (Myeloid leukemia) | 0.6 | [1] | |
| CTV1 (Monocytic leukemia) | 2.2 | [1] | |
| B cell (B-lymphoid leukemia) | 0.5 | [1] | |
| This compound | Leukemia Cell Lines | Data not available |
Data Summary: Experimental evidence strongly indicates that Physalin F exhibits significantly greater cytotoxic activity against a range of human leukemia cell lines compared to Physalin B .[1] Physalin F was particularly potent against myeloid and B-lymphoid leukemia cells.[1] Currently, there is a lack of published data on the specific IC50 values of this compound in leukemia cell lines, preventing a direct quantitative comparison of its potency. However, studies in other cancer types, such as breast cancer, have demonstrated its ability to induce apoptosis and inhibit cancer stem cell properties, suggesting it holds potential as an anti-cancer agent.[2][3]
Mechanisms of Action: A Look into the Signaling Pathways
Physalins exert their anti-leukemic effects by modulating several key signaling pathways that control cell survival, proliferation, and apoptosis (programmed cell death).
This compound: Targeting STAT3 and IL-6 Signaling
While specific studies in leukemia are pending, research in breast cancer stem cells has shown that this compound can induce apoptosis and inhibit cell migration and colony formation.[2][3] Mechanistically, this compound has been found to reduce the total and nuclear protein levels of STAT3 and phosphorylated STAT3, as well as inhibit STAT3 DNA binding.[2] It also reduces the levels of interleukin-6 (IL-6), a cytokine known to activate the STAT3 pathway.[2] This suggests that this compound's anti-cancer effects may be mediated through the inhibition of the STAT3/IL-6 signaling axis.[2]
Caption: this compound signaling pathway.
Physalin A: A Multi-pronged Attack via p53, ROS, and NF-κB
Physalin A has been shown to induce apoptosis through multiple pathways. It can trigger the p53-Noxa pathway, leading to the generation of reactive oxygen species (ROS).[4] Furthermore, Physalin A can inhibit the NF-κB signaling pathway by blocking the degradation of IκB-α and the subsequent nuclear translocation of the p65 subunit.[1][5] This inhibition of the pro-survival NF-κB pathway contributes to its pro-apoptotic effects.
Caption: Physalin A signaling pathways.
Physalin B: Induction of Apoptosis through p53 and Proteasome Inhibition
Physalin B has demonstrated the ability to induce cell cycle arrest and apoptosis in a p53-dependent manner in some cancer cells.[6][7][8] It has also been identified as an inhibitor of the ubiquitin-proteasome pathway, leading to the accumulation of pro-apoptotic proteins like NOXA.[9] In leukemia cells, Physalin B has been shown to inhibit the activation of the NF-κB pathway.[9]
Caption: Physalin B signaling pathways.
Physalin F: Potent Induction of Apoptosis via ROS and NF-κB Inhibition
Physalin F, the most potent of the compared physalins in leukemia cells, induces apoptosis through a powerful dual mechanism. It triggers the generation of ROS, leading to the disruption of the mitochondrial membrane potential and subsequent activation of caspases.[7][10] Concurrently, it suppresses the activity of the pro-survival NF-κB pathway.[10]
Caption: Physalin F signaling pathways.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison of physalins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Leukemia cell lines (e.g., K562, HL-60, Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Physalins (this compound, Physalin A, B, F) dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure for Suspension Cells:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium.[11]
-
Compound Treatment: Treat the cells with various concentrations of each physalin. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[12]
-
Cell Lysis: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully aspirate the supernatant and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each physalin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with physalins
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with physalins for the desired time, harvest the cells by centrifugation.[2]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[2]
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a cell lysate.
Materials:
-
Leukemia cells treated with physalins
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.[14]
Caption: General experimental workflow.
References
- 1. Inhibitory effects of physalin B and physalin F on various human leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. researchgate.net [researchgate.net]
Isophysalin A: A Potential Anti-Cancer Agent Awaiting Comparative Clinical Validation
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced toxicity is a constant endeavor. Isophysalin A, a natural compound, has demonstrated promising preclinical activity, particularly against breast cancer stem cells. However, a direct comparative analysis of its efficacy against current standard-of-care chemotherapy is not yet available in published scientific literature.
This guide provides an objective overview of the existing research on this compound and outlines the standard-of-care chemotherapy regimens for relevant cancer types. The absence of direct comparative studies necessitates a separate evaluation of the available data.
This compound: Mechanism of Action and Preclinical Efficacy
This compound has been shown to exhibit anti-cancer properties by targeting the stemness of cancer cells.[1][2][3] Research has primarily focused on its effects on breast cancer stem cells (BCSCs), which are implicated in tumor initiation, metastasis, and resistance to conventional therapies.
The primary mechanism of action of this compound involves the inhibition of the Signal Transducer and Activator of Transcription 3 (Stat3) and Interleukin-6 (IL-6) signaling pathway.[1][2] This inhibition leads to a reduction in the population of cancer stem cells, suppression of their self-renewal capacity, and induction of apoptosis (programmed cell death).
Signaling Pathway of this compound in Breast Cancer Stem Cells
Caption: Proposed mechanism of this compound in inhibiting the Stat3/IL-6 signaling pathway in breast cancer stem cells.
Standard-of-Care Chemotherapy
Direct comparative efficacy data for this compound against standard-of-care chemotherapy is not available. The following tables summarize the current standard chemotherapy regimens for breast cancer and head and neck cancer, the cancer types for which some preclinical data on this compound exists. This information is provided for contextual understanding of the current treatment landscape.
Table 1: Standard-of-Care Chemotherapy for Breast Cancer
| Drug Class | Examples | Commonly Used In |
| Anthracyclines | Doxorubicin, Epirubicin | Adjuvant and metastatic settings |
| Taxanes | Paclitaxel, Docetaxel | Adjuvant and metastatic settings |
| Alkylating Agents | Cyclophosphamide | In combination regimens (e.g., CMF, AC) |
| Antimetabolites | 5-Fluorouracil, Capecitabine | In combination regimens and as monotherapy |
| Platinum Agents | Carboplatin, Cisplatin | Triple-negative and BRCA-mutated breast cancers |
Table 2: Standard-of-Care Chemotherapy for Head and Neck Squamous Cell Carcinoma (HNSCC)
| Drug | Regimen | Commonly Used In |
| Cisplatin | High-dose (100 mg/m²) every 3 weeks or low-dose weekly | Concurrent with radiation (definitive or adjuvant) |
| Carboplatin | In combination with other agents | As an alternative to cisplatin |
| 5-Fluorouracil (5-FU) | In combination with platinum agents (e.g., PF regimen) | Induction chemotherapy and recurrent/metastatic disease |
| Taxanes (Paclitaxel, Docetaxel) | In combination with platinum agents and 5-FU (e.g., TPF regimen) | Induction chemotherapy and recurrent/metastatic disease |
| Cetuximab | In combination with radiation or chemotherapy | For patients who cannot tolerate platinum-based chemotherapy |
Experimental Protocols
The following are summaries of the experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Efficacy of this compound in Breast Cancer Stem Cells
-
Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231).
-
Assays:
-
Mammosphere Formation Assay: To assess the self-renewal capacity of breast cancer stem cells.
-
Flow Cytometry: To analyze the percentage of cancer stem cell markers (e.g., CD44+/CD24-).
-
Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., Stat3, p-Stat3).
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes involved in the Stat3/IL-6 pathway.
-
Apoptosis Assays (e.g., Annexin V staining): To quantify the induction of programmed cell death.
-
-
Treatment: Cells are treated with varying concentrations of this compound for specific durations (e.g., 24-72 hours).
Experimental Workflow for In Vitro Analysis
Caption: A generalized workflow illustrating the key steps in the in vitro evaluation of this compound's anti-cancer effects.
Conclusion and Future Directions
The available preclinical data suggests that this compound holds potential as an anti-cancer agent, particularly by targeting the resilient population of cancer stem cells. Its inhibitory effect on the Stat3/IL-6 signaling pathway provides a clear mechanistic rationale for its observed in vitro activity.
However, the critical next step is to bridge the gap between these promising laboratory findings and clinical relevance. There is a pressing need for in vivo studies in animal models to evaluate the efficacy, toxicity, and pharmacokinetic profile of this compound. Most importantly, well-designed preclinical and, eventually, clinical trials that directly compare this compound with standard-of-care chemotherapy are essential to determine its true therapeutic potential. Without such comparative data, the clinical utility of this compound remains speculative. Future research should focus on these comparative studies to ascertain if this compound can offer a safer and more effective alternative or adjunct to current cancer therapies.
References
Validating the Anticancer Effects of Isophysalin A with Cisplatin as a Positive Control: A Comparative Guide
This guide provides a comprehensive comparison of the anticancer effects of Isophysalin A and the well-established chemotherapeutic drug, cisplatin. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for crucial assays, and visualizes the distinct signaling pathways through which these compounds exert their cytotoxic effects.
Comparative Anticancer Activity
This compound, a natural compound, has demonstrated significant anticancer properties, particularly against breast cancer stem cells. Cisplatin, a cornerstone of cancer chemotherapy, is utilized here as a positive control to benchmark the efficacy of this compound. The following tables summarize the cytotoxic effects of both compounds on various cancer cell lines, primarily focusing on breast cancer.
Table 1: Cytotoxicity of this compound against Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Assay |
| MDA-MB-231 | 351 | 24 | MTS |
| MCF-7 | 355 | 24 | MTS |
Data extracted from a study on the effects of this compound on breast cancer stem cells.[1]
Table 2: Cytotoxicity of Cisplatin against various Cancer Cell Lines (Meta-Analysis Data)
| Cell Line | Mean IC50 (µM) | 95% Confidence Interval (µM) | Exposure Time (h) |
| MCF-7 | 33.78 | 23.33 - 44.23 | 48 |
| MCF-7 | 20.14 | 12.59 - 27.69 | 72 |
| HepG2 | 22.33 | 14.88 - 29.78 | 48 |
| HepG2 | 11.21 | 7.91 - 14.51 | 72 |
| HeLa | 17.58 | 11.45 - 23.71 | 48 |
| HeLa | 11.01 | 6.89 - 15.13 | 72 |
It is important to note that the IC50 values for cisplatin can show significant variability between studies due to differences in experimental conditions.[2] The data presented here is from a meta-analysis and should be interpreted with this in mind.[2]
Mechanisms of Action: A Tale of Two Pathways
This compound and cisplatin employ distinct molecular mechanisms to induce cancer cell death.
This compound: Research indicates that this compound targets the stemness of breast cancer cells by inhibiting the STAT3 and IL-6 signaling pathways.[1] This leads to a reduction in the subpopulation of cancer stem cells (CD44high/CD24low), induction of apoptosis, and inhibition of cell proliferation, colony formation, and migration.[1]
Cisplatin: The primary mechanism of cisplatin involves its interaction with DNA.[3] Upon entering the cell, it forms adducts with DNA, leading to DNA damage.[3] This damage, if not repaired, triggers a cascade of events including cell cycle arrest and ultimately, apoptosis.[3][4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and cisplatin.
Caption: this compound signaling pathway in breast cancer stem cells.
Caption: Cisplatin's mechanism of action via DNA damage.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium
-
This compound and Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Remove the culture medium and add 100-200 µL of a solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or cisplatin for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the compounds as described previously.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[10]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[11]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the anticancer effects of this compound and cisplatin.
Caption: General experimental workflow for comparative analysis.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin for cancer therapy and overcoming chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Detection of Apoptosis by Propidium Iodide Only - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
A Comparative Analysis of Isophysalin A's Mechanism Against Other STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its persistent activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A growing arsenal of small molecule inhibitors has been developed to target STAT3, each with distinct mechanisms of action. This guide provides a comparative analysis of Isophysalin A, a naturally occurring physalin, with other well-characterized STAT3 inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Domains
STAT3 inhibitors can be broadly categorized based on their primary target within the STAT3 protein: the SH2 domain or the DNA-binding domain (DBD).
-
SH2 Domain Inhibitors: The SH2 domain is crucial for the dimerization of STAT3 monomers, a prerequisite for their nuclear translocation and transcriptional activity. Inhibitors targeting this domain prevent this dimerization, thereby blocking the entire downstream signaling cascade.
-
DNA-Binding Domain (DBD) Inhibitors: These inhibitors allow for STAT3 dimerization and nuclear translocation but prevent the dimer from binding to its target DNA sequences in the promoter regions of genes. This effectively silences the transcriptional activity of STAT3.
This compound has been shown to inhibit the STAT3 signaling pathway, leading to the suppression of cancer stem cell properties. Its mechanism involves reducing the phosphorylation of STAT3 at Tyrosine 705, which is essential for its activation, and decreasing the total and nuclear levels of the STAT3 protein. This ultimately leads to a reduction in STAT3's ability to bind to DNA.
Quantitative Comparison of STAT3 Inhibitors
The following table summarizes the key characteristics and reported potencies of this compound and other representative STAT3 inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | Cell Line | IC50 | Reference |
| This compound | Primarily upstream kinases/STAT3 | Inhibits STAT3 phosphorylation, reduces total and nuclear STAT3, and decreases STAT3 DNA binding. | MDA-MB-231 (Breast Cancer) | 351 µM (Cell Viability) | [1][2] |
| MCF-7 (Breast Cancer) | 355 µM (Cell Viability) | [1][2] | |||
| Stattic | SH2 Domain | The first non-peptidic small molecule inhibitor that targets the STAT3 SH2 domain, preventing dimerization and nuclear translocation. | Cell-free assay | 5.1 µM (STAT3 activation) | [3] |
| T-cell acute lymphoblastic leukemia cells (CCRF-CEM) | 3.188 µM (Cell Viability) | [4] | |||
| T-cell acute lymphoblastic leukemia cells (Jurkat) | 4.89 µM (Cell Viability) | [4] | |||
| S3I-201 (NSC 74859) | SH2 Domain | Binds to the STAT3 SH2 domain and disrupts STAT3 dimerization and DNA-binding activity. | Cell-free assay | 86 µM (STAT3 DNA-binding) | |
| Cryptotanshinone | SH2 Domain | Inhibits STAT3 phosphorylation at Tyr705, likely by binding to the SH2 domain, and blocks nuclear translocation. | Cell-free assay | 4.6 µM (STAT3 inhibition) | [5] |
| DU145 (Prostate Cancer) | 7 µM (Growth Inhibition) | [5] | |||
| Niclosamide | Primarily upstream signaling | Inhibits STAT3 phosphorylation at Tyr705 and prevents its nuclear translocation. | HeLa (Cervical Cancer) | 0.25 µM (STAT3 reporter activity) | [6] |
| Du145 (Prostate Cancer) | 0.7 µM (Proliferation), 0.1 µM (Colony formation) | [7] | |||
| inS3-54A18 | DNA-Binding Domain | Directly binds to the DBD of STAT3 and inhibits its DNA-binding activity. | Not specified | Not specified | [8] |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the canonical STAT3 signaling pathway and the points of intervention for different classes of inhibitors.
Caption: Canonical STAT3 signaling pathway and points of inhibition.
Experimental Workflows
The following diagrams outline the workflows for key experimental assays used to evaluate STAT3 inhibitors.
Caption: Western Blot workflow for pSTAT3 detection.
Caption: Mammosphere formation assay workflow.
Detailed Experimental Protocols
Western Blotting for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyrosine 705.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of the inhibitor for the specified time. Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total STAT3 and a loading control (e.g., β-actin) for normalization.[3][6][9]
Mammosphere Formation Assay
Objective: To assess the effect of inhibitors on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line or primary tumor cells.
-
Serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).
-
Ultra-low attachment plates.
-
Trypsin-EDTA.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be tested.
-
Seeding: Seed the cells at a low density (e.g., 500-1000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
-
Treatment: Add the inhibitor at various concentrations to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-10 days, allowing mammospheres to form.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
Analysis: Calculate the Mammosphere Forming Efficiency (MFE) as (Number of mammospheres / Number of cells seeded) x 100%.[10][11][12]
Colony Formation Assay
Objective: To evaluate the effect of inhibitors on the long-term proliferative potential of single cells.
Materials:
-
Cancer cell line.
-
Complete cell culture medium.
-
6-well plates.
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of the inhibitor.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form. The medium can be replaced every 2-3 days.
-
Fixation and Staining: Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
-
Analysis: Compare the number of colonies in the treated wells to the control wells to determine the inhibitory effect.[5][13][14]
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA Binding
Objective: To directly assess the ability of STAT3 to bind to its DNA consensus sequence and the effect of inhibitors on this interaction.
Materials:
-
Nuclear protein extracts from cells.
-
Biotin- or radio-labeled double-stranded oligonucleotide probe containing the STAT3 consensus binding site (e.g., SIE/M67).
-
Unlabeled ("cold") competitor probe.
-
Binding buffer.
-
Polyacrylamide gel and running buffer.
-
Detection system (chemiluminescence for biotin-labeled probes, autoradiography for radio-labeled probes).
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without the inhibitor.
-
Binding Reaction: Incubate the nuclear extracts with the labeled probe in the presence of binding buffer. For competition assays, add an excess of unlabeled probe.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a membrane and detect the labeled probe using the appropriate detection system.
-
Analysis: A "shifted" band indicates the formation of a STAT3-DNA complex. A decrease in the intensity of this shifted band in the presence of an inhibitor indicates inhibition of DNA binding.[15][16][17]
Conclusion
This compound represents a promising natural compound that inhibits the STAT3 signaling pathway through a multi-faceted mechanism that includes the reduction of STAT3 phosphorylation and overall protein levels. While its direct binding target on the STAT3 protein or its upstream kinases requires further elucidation, its functional effects on cancer stem cells are significant. In comparison to other well-established STAT3 inhibitors that target specific domains like the SH2 or DNA-binding domains, this compound's broader mechanism may offer distinct therapeutic advantages or disadvantages that warrant further investigation. The experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of this compound and other novel STAT3 inhibitors in the drug discovery pipeline.
References
- 1. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abbexa.com [abbexa.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 15. Detection of activated STAT species using electrophoretic mobility shift assay (EMSA) and potential pitfalls arising from the use of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
How does Isophysalin A's potency compare to other natural anti-inflammatory compounds?
A detailed guide for researchers and drug development professionals on the anti-inflammatory potency of Isophysalin A relative to other well-known natural compounds. This guide provides a comparative analysis based on experimental data, outlines detailed experimental protocols, and visualizes key inflammatory pathways.
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for potent and safe anti-inflammatory agents has led to the investigation of numerous natural compounds. Among these, this compound, a steroidal lactone from the Physalis genus, has emerged as a promising candidate. This guide provides a comprehensive comparison of the anti-inflammatory potency of this compound with other widely studied natural compounds: Curcumin, Resveratrol, Quercetin, and Epigallocatechin Gallate (EGCG).
Comparative Potency of Natural Anti-Inflammatory Compounds
The anti-inflammatory effects of these natural compounds are often evaluated by their ability to inhibit key inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The table below summarizes the reported IC50 values for the inhibition of Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). It is important to note that these values can vary depending on the specific experimental conditions.
| Compound | NO Inhibition (IC50) | COX-2 Inhibition (IC50) | TNF-α Inhibition (IC50) | IL-6 Inhibition (IC50) |
| This compound | 29.69 µM[1] | Data not available | Data not available | Data not available |
| Physalin A | ~5-10 µM (estimated) | Data not available | Significant reduction | Significant reduction |
| Curcumin | ~5-15 µM[2] | ~10-50 µM[3] | ~5-20 µM | ~10-40 µg/mL |
| Resveratrol | ~4-60 µM[4] | ~50-60 µM[5] | Significant reduction[6][7] | Significant reduction[6][7] |
| Quercetin | ~10-50 µM | ~2-20 µM[8] | Significant reduction[9] | Significant reduction[8] |
| EGCG | ~50 µM | Significant inhibition[10] | Significant reduction[11] | Significant reduction[11] |
Note: "Data not available" indicates that specific IC50 values for this compound's inhibition of these particular mediators were not found in the searched literature. "Significant reduction" indicates that the compound has been reported to decrease the levels of the mediator, but a specific IC50 value was not provided in the cited sources. The data for Physalin A, a closely related compound, is included for reference.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound and the other compared natural compounds are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.
Caption: The NF-κB signaling pathway and points of inhibition by natural compounds.
Experimental Protocols
To ensure the reproducibility and accurate comparison of anti-inflammatory potency, detailed and standardized experimental protocols are essential. Below are the methodologies for key assays cited in this guide.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.
References
- 1. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Head-to-Head Comparison of Anti-Inflammatory Performance of Known Natural Products In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. insights.avea-life.com [insights.avea-life.com]
Isophysalin A: A Comparative Analysis of its Efficacy in Breast Cancer Subtypes
For Immediate Release
A comprehensive analysis of Isophysalin A, a natural compound, reveals its potential as a potent agent against different subtypes of breast cancer. This guide provides a comparative overview of this compound's effects on the triple-negative (MDA-MB-231) and estrogen receptor-positive (MCF-7) breast cancer cell lines, benchmarked against standard-of-care chemotherapeutics and other hormonal agents.
Executive Summary
This compound demonstrates significant inhibitory effects on both MDA-MB-231 and MCF-7 breast cancer cell lines, primarily through the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell survival and proliferation. This comparison guide delves into the quantitative effects of this compound on cell viability and apoptosis, and contrasts its performance with doxorubicin, paclitaxel, tamoxifen, and fulvestrant. Detailed experimental protocols and signaling pathway visualizations are provided to offer researchers a thorough understanding of the current scientific findings.
Comparative Efficacy Analysis
The anti-cancer potential of this compound and its alternatives was evaluated based on their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis.
Cell Viability (IC50)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for this compound and comparator drugs in MDA-MB-231 and MCF-7 cell lines.
| Compound | Breast Cancer Subtype | Cell Line | IC50 Value | Treatment Duration | Citation(s) |
| This compound | Triple-Negative | MDA-MB-231 | 351 µM | 24 hours | [1] |
| ER-Positive | MCF-7 | 355 µM | 24 hours | [1] | |
| Doxorubicin | Triple-Negative | MDA-MB-231 | 0.69 µM - 6.602 µM | 48 hours | [2][3] |
| ER-Positive | MCF-7 | 1.1 µM - 9.908 µM | 48 hours | [3][4] | |
| Paclitaxel | Triple-Negative | MDA-MB-231 | 0.3 µM - 61 nM | 48-96 hours | [5][6] |
| ER-Positive | MCF-7 | 3.5 µM | Not Specified | [5] | |
| Tamoxifen | ER-Positive | MCF-7 | 4.506 µg/mL - 17.26 µM | 24-48 hours | [7][8] |
| Fulvestrant | ER-Positive | MCF-7 | 0.29 nM | Not Specified | [9][10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay method.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents eliminate tumor cells. The following table presents the percentage of apoptotic cells observed after treatment with this compound and comparator drugs.
| Compound | Breast Cancer Subtype | Cell Line | Apoptosis Rate | Concentration & Duration | Citation(s) |
| This compound | Triple-Negative | MDA-MB-231 (mammospheres) | 36.9% (late apoptotic) | Not Specified | [1] |
| Doxorubicin | Triple-Negative | MDA-MB-231 | 8.25% - 15% | 200 - 800 nM for 24h | [2] |
| ER-Positive | MCF-7 | 10% - 13.75% | 200 - 800 nM for 24h | [2] | |
| Paclitaxel | Triple-Negative | MDA-MB-231 | 49% (sub-G1) | 300 µM for 48h | [11] |
| ER-Positive | MCF-7 | 43% | 20 ng/ml for 24h | ||
| Tamoxifen | ER-Positive | MCF-7 | 45.7% (late apoptotic) | 250 µM for 48h | [1] |
| Fulvestrant | ER-Positive | MCF-7 | 13.3% | Not Specified |
Signaling Pathways and Mechanisms of Action
This compound primarily exerts its anti-cancer effects by inhibiting the Stat3/IL-6 signaling pathway. In contrast, standard chemotherapies and hormonal agents act on different cellular targets and pathways.
This compound Signaling Pathway
Caption: this compound inhibits Stat3 and IL-6 signaling, leading to decreased proliferation and induced apoptosis.
Doxorubicin and Paclitaxel Mechanisms
Caption: Mechanisms of action for Doxorubicin and Paclitaxel leading to apoptosis.
Hormonal Therapy Signaling in ER+ Cells
Caption: Hormonal therapies block estrogen receptor signaling in ER-positive breast cancer cells.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Cell Culture
-
MDA-MB-231 and MCF-7 cells: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cells were seeded in 96-well plates at a density of 5x10^4 cells/ml and allowed to attach overnight.
-
The medium was replaced with fresh medium containing various concentrations of the test compounds and incubated for the specified duration (e.g., 24 or 48 hours).
-
After incubation, 10 µl of MTT solution (5 mg/ml in PBS) was added to each well, and the plates were incubated for an additional 1-4 hours at 37°C.
-
The medium was removed, and 100 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells.[2][7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cells were seeded in 6-well plates and treated with the indicated concentrations of the compounds for the specified time.
-
Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol, and the mixture was incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[10]
Western Blot Analysis
-
Treated and untreated cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was then incubated with primary antibodies against target proteins (e.g., Stat3, p-Stat3, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Overview
References
- 1. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. oaepublish.com [oaepublish.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Effects of Ad-p53 plus fulvestrant on induced apoptosis in MCF-7 breast cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
Isophysalin A vs. Benznidazole: A Comparative Guide for the Treatment of Parasitic Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isophysalin A and the current standard-of-care drug, benznidazole, for the treatment of parasitic infections, with a focus on Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. While direct experimental data on this compound's trypanocidal activity is limited, this comparison draws upon data from structurally related physalins, particularly Physalin B and F, to provide a substantive analysis of its potential as a therapeutic agent.
At a Glance: Performance Comparison
| Feature | This compound (inferred from Physalin B & F) | Benznidazole |
| In Vitro Efficacy (anti-T. cruzi) | Potentially higher than benznidazole | Effective against all parasite stages |
| Mechanism of Action | Induction of autophagy and necrosis in the parasite | Prodrug activated by parasitic nitroreductases, leading to DNA and cellular damage |
| In Vivo Efficacy | Demonstrated with Physalis angulata extract | Established efficacy in acute and chronic Chagas disease models |
| Cytotoxicity | Selective against parasites | Can have significant side effects in humans |
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro trypanocidal activity and cytotoxicity of physalins (as a proxy for this compound) and benznidazole.
Table 1: In Vitro Activity against Trypanosoma cruzi
| Compound | Parasite Stage | IC50 / LC50 (µM) | Reference |
| Physalin B | Epimastigotes | IC50: 5.3 ± 1.9 | [1] |
| Trypomastigotes | IC50: 0.68 | [1] | |
| Physalin F | Epimastigotes | IC50: 5.8 ± 1.5 | [1] |
| Trypomastigotes | IC50: 0.84 | [1] | |
| Benznidazole | Epimastigotes | IC50: 7.6 - 32 | [2] |
| Trypomastigotes | IC50: 5.73 ± 3.07 | [3] | |
| Amastigotes | IC50: 4.00 ± 1.90 | [3] |
Table 2: Cytotoxicity against Mammalian Cells
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Physalin B | Murine Macrophages | > 400 | > 588 (vs. Trypomastigotes) | [1] |
| Physalin F | Murine Macrophages | > 400 | > 476 (vs. Trypomastigotes) | [1] |
| Benznidazole | Vero Cells | > 200 | > 50 (vs. Amastigotes) | [4] |
Mechanism of Action
This compound (inferred from Physalins)
Physalins, including the closely related Physalin B, appear to exert their trypanocidal effect through a mechanism distinct from that of benznidazole. Experimental evidence suggests that Physalin B induces a process of autophagy in T. cruzi, leading to the formation of autophagic vacuoles and ultimately culminating in necrotic cell death of the parasite[1]. This is associated with ultrastructural damage, including disruption of the kinetoplast and alterations in the Golgi apparatus and endoplasmic reticulum[1].
Benznidazole
Benznidazole is a prodrug that requires activation within the parasite. It is reduced by a mitochondrial type I nitroreductase (NTR) specific to the parasite[2]. This reduction generates reactive nitro-anion radicals and other electrophilic metabolites[2]. These metabolites are highly toxic and cause widespread damage to the parasite's cellular macromolecules, including DNA, proteins, and lipids, leading to oxidative stress and ultimately, parasite death.
Signaling Pathway Diagrams
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. In Vitro Benznidazole and Nifurtimox Susceptibility Profile of Trypanosoma cruzi Strains Belonging to Discrete Typing Units TcI, TcII, and TcV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Unveiling the Side Effect Profiles of Isophysalin A and Other Physalins: A Comparative Analysis for Researchers
For Immediate Release
In the quest for novel therapeutic agents, the naturally derived physalin family of compounds has garnered significant attention for its potent anti-cancer and anti-inflammatory properties. However, a thorough understanding of their side effect profiles is paramount for their safe translation into clinical practice. This guide offers a comparative analysis of the side effects of Isophysalin A and other notable physalins, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Comparative Cytotoxicity Profile
The primary concern regarding the side effects of potent bioactive compounds is their potential toxicity to healthy cells. The following table summarizes the available data on the cytotoxic effects of various physalins on both cancerous and normal human cell lines. A significant point of note is the conflicting evidence regarding the selectivity of physalins, underscoring the need for further targeted research.
| Physalin Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | Cytotoxicity Observation | Reference(s) |
| This compound | MDA-MB-231 (Breast) | 351 | Not Reported | Data on normal cells is currently unavailable. | [1][2] |
| MCF-7 (Breast) | 355 | [1][2] | |||
| Physalin A | Not specified | Not specified | Healthy cells | Less toxic than paclitaxel or 5-fluorouracil. | [3] |
| Physalin B | HGC-27 (Gastric) | Not specified | Various human cell lines (unspecified) | Exhibits non-selective cytotoxicity. | [4] |
| PANC-1 (Pancreatic) | Not specified | 3T3 (Fibroblast), BJ (Fibroblast) | Found to be non-cytotoxic. | [5] | |
| Physalin D | Sarcoma 180 | Not specified | In vivo (mice) | Reversible toxic effects on liver and kidney. | [4][6][7][8] |
| Physalin F | CORL23 (Lung), MCF-7 (Breast) | 0.4 - 1.92 | Various human cell lines (unspecified) | Exhibits non-selective cytotoxicity. | [4] |
| A498, ACHN, UO-31 (Renal) | 1.40 - 2.81 (µg/mL) | Not Reported | Induces apoptosis in renal cancer cells via ROS. | [5][9][10] | |
| Physalins (General) | Not specified | Not specified | 3T3 (Fibroblast), BJ (Fibroblast) | A panel of physalins (2-9) were found to be non-cytotoxic. | [5] |
In Vivo Toxicity Observations
Animal studies provide crucial insights into the systemic side effects of drug candidates. The available in vivo toxicity data for physalins is limited but points towards potential organ-specific effects that warrant further investigation.
| Physalin/Extract | Animal Model | Dosage | Observed Side Effects | Reference(s) |
| Physalin B & D | Mice with Sarcoma 180 | Not Specified | Reversible toxic effects on the kidney and liver. | [4][6][7][8] |
| Physalis angulata Leaf Extract | Rats | 250, 500, 1000 mg/kg | No toxic effects observed on kidney and liver. | [11] |
| Physalis peruviana Fruit Juice | Male Rats | 5000 mg/kg | Cardiac toxicity. | [12] |
| Physalis angulata Extract + Methylprednisolone | Mice & Rats | 5 g/kg (extract) + 7.25 mg/kg (methylprednisolone) | No toxicity observed. | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of physalins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer and/or normal cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the physalin compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for its conversion into formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits 50% of cell growth.
In Vivo Acute Oral Toxicity Study (OECD Guideline 423)
This protocol is a stepwise procedure with the use of a minimal number of animals per step to assess the acute oral toxicity of a substance.
-
Animal Model: Typically, rats or mice are used.
-
Dosage: A starting dose (e.g., 2000 mg/kg body weight) is administered orally to a small group of animals.
-
Observation: Animals are observed for signs of toxicity and mortality over a period of 14 days.
-
Dose Adjustment: Depending on the outcome, the dose for the next group of animals is increased or decreased.
-
LD50 Estimation: The lethal dose 50 (LD50) is estimated based on the observed mortality rates at different dose levels.
Signaling Pathways Implicated in Physalin Side Effects
Understanding the molecular mechanisms underlying the side effects of physalins is crucial for developing strategies to mitigate them. While research on the signaling pathways specifically related to physalin-induced toxicity is ongoing, several key pathways have been identified in the context of their therapeutic and cellular stress responses.
NF-κB Signaling Pathway in Inflammation and Toxicity
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Several physalins, including Isophysalin B, have been shown to inhibit NF-κB activation, which is a key part of their anti-inflammatory effects. However, dysregulation of NF-κB is also linked to cellular stress and toxicity. For instance, physalin F's pro-apoptotic effect in renal cancer cells is associated with the suppression of NF-κB.[5][9][10]
Caption: Inhibition of the NF-κB signaling pathway by physalins.
MAPK and Nrf2 Signaling in Cellular Stress Response
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) and the Nrf2 pathway are critical in mediating cellular responses to stress, including oxidative stress, which can be a source of toxicity. Physalin A has been shown to activate the Nrf2 pathway through ERK and p38 MAPK in liver cells, which is a protective mechanism against cellular damage.[6][7][14][15] This suggests a complex role for physalins, where they may induce stress but also trigger protective responses.
References
- 1. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mutant Ras and inflammation-driven skin tumorigenesis is suppressed via a JNK-iASPP-AP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physalin D attenuates hepatic stellate cell activation and liver fibrosis by blocking TGF-β/Smad and YAP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. MAPK activity dynamics regulate non-cell autonomous effects of oncogene expression | NSF Public Access Repository [par.nsf.gov]
- 12. Frontiers | The Interplay Between Tumor Suppressor p53 and Hypoxia Signaling Pathways in Cancer [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Isophysalin A in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Isophysalin A in xenograft models of breast cancer. Due to the limited availability of direct in vivo quantitative data for this compound, this guide leverages available in vitro data for this compound and in vivo data from a structurally related natural compound, Withaferin A, for a comprehensive comparison against standard-of-care chemotherapy agents and targeted therapies.
Executive Summary
This compound, a natural compound, has demonstrated promising anti-cancer stem cell (CSC) activity in vitro, primarily through the inhibition of the Stat3/IL-6 signaling pathway. While direct in vivo xenograft data for this compound is not extensively available in the public domain, studies on the related compound Withaferin A show significant tumor growth inhibition in breast cancer xenograft models. This guide compares the available data for these natural compounds with the established in vivo efficacy of standard chemotherapy agents, Paclitaxel and Doxorubicin, and the targeted therapy, Gefitinib, in similar preclinical models. The objective is to provide a data-driven framework for evaluating the potential of this compound as a therapeutic candidate and to outline the necessary experimental validation in xenograft models.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of Withaferin A (as a proxy for this compound) and alternative therapies in breast cancer xenograft models.
| Treatment Agent | Cell Line | Mouse Strain | Dosage and Administration | Tumor Growth Inhibition | Source(s) |
| Withaferin A | MDA-MB-231 | Nude Mice | 4 mg/kg, i.p., 5 times a week | Significant retardation of tumor growth | [1] |
| Withaferin A | MDA-MB-231 | N/A | 20 mg/kg | Significant suppression of xenografted tumor growth | [2] |
| Paclitaxel | MDA-MB-231 | N/A | N/A | Showed resistance in both subcutaneous and orthotopic models | [3] |
| Doxorubicin | E0117 (murine breast cancer) | C57BL/6 | N/A | Up to 40% inhibition with DOX-loaded nanoparticles compared to free DOX | [4] |
| Gefitinib | Tamoxifen-resistant MCF7 | Nude Mice | 50 mg/day, oral | Significant inhibition of tumor growth | [5] |
Note: The data for Withaferin A is presented as a proxy due to the lack of available quantitative in vivo data for this compound.
Signaling Pathways and Mechanism of Action
This compound is reported to inhibit the Stat3/IL-6 signaling pathway, which is crucial for the maintenance of cancer stem cells. The proposed mechanism involves the reduction of Stat3 phosphorylation and the downstream expression of IL-6.
Experimental Workflows
A typical experimental workflow for validating the in vivo efficacy of a compound like this compound in a xenograft model is outlined below.
Detailed Experimental Protocols
Breast Cancer Xenograft Model Establishment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line) is a commonly used and relevant model.
-
Animal Strain: Female athymic nude mice or NOD/SCID mice (4-6 weeks old) are suitable hosts for xenografts.
-
Implantation:
-
Subcutaneous: 1 x 10^6 to 5 x 10^6 cells are suspended in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel and injected subcutaneously into the flank.
-
Orthotopic (Mammary Fat Pad): A similar cell suspension is injected into the mammary fat pad to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring: Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width^2) / 2.
Drug Administration and Efficacy Evaluation
-
This compound (Proposed): Based on in vitro studies and data from related compounds, a starting dose could be in the range of 4-20 mg/kg, administered intraperitoneally (i.p.) or orally, daily or on a 5-day-on/2-day-off schedule. Dose-ranging studies would be necessary to determine the maximum tolerated dose (MTD).
-
Paclitaxel: A typical dose is 10-20 mg/kg administered i.p. or intravenously (i.v.) once or twice weekly.[6]
-
Doxorubicin: Doses can range from 2-5 mg/kg administered i.v. weekly.
-
Gefitinib: Administered orally at doses around 50 mg/kg daily.[5]
-
Treatment Groups:
-
Vehicle Control
-
This compound (multiple dose levels)
-
Alternative Therapy 1 (e.g., Paclitaxel)
-
Alternative Therapy 2 (e.g., Doxorubicin or Gefitinib)
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI) percentage.
-
Tumor growth delay.
-
Body weight changes (as a measure of toxicity).
-
Survival analysis.
-
Immunohistochemical analysis of tumors for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Western blot analysis of key signaling proteins (e.g., p-Stat3, Stat3, IL-6) in tumor lysates.
-
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent, particularly targeting breast cancer stem cells, based on in vitro evidence. However, a critical gap exists in the form of robust in vivo efficacy data from xenograft models. The data from the related compound Withaferin A is encouraging and suggests that this compound is likely to exhibit anti-tumor activity in vivo.
To validate the therapeutic potential of this compound, it is imperative to conduct well-designed xenograft studies. These studies should aim to establish a clear dose-response relationship, assess toxicity, and provide a direct, quantitative comparison against current standard-of-care therapies. The experimental protocols outlined in this guide provide a framework for such validation studies. The successful demonstration of in vivo efficacy will be a crucial step in advancing this compound towards clinical development for the treatment of breast cancer.
References
- 1. Withaferin A causes FOXO3a- and Bim-dependent apoptosis and inhibits growth of human breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Withaferin A-induced apoptosis in human breast cancer cells is associated with suppression of inhibitor of apoptosis family protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor agent, physalin F from Physalis angulata L - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Responses to Isophysalin A and Physalin F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isophysalin A and Physalin F, both naturally occurring steroidal lactones derived from plants of the Physalis genus, have garnered significant attention in biomedical research for their potent biological activities, including anti-cancer and immunomodulatory effects. While belonging to the same chemical family, these compounds elicit distinct cellular responses by modulating different signaling pathways and, consequently, gene expression profiles. This guide provides a comparative analysis of the known effects of this compound and Physalin F on gene expression, drawing from published experimental data. It aims to offer a clear, objective overview to inform further research and drug development efforts.
Comparative Overview of Modulated Signaling Pathways
This compound and Physalin F exert their effects by targeting distinct molecular pathways. The following table summarizes the key signaling cascades and downstream gene expression changes reported for each compound.
| Feature | This compound | Physalin F |
| Primary Targeted Signaling Pathways | - JAK/STAT3 Signaling Pathway - IL-6 Signaling Pathway - Hedgehog Signaling Pathway[1][2] - Hippo Signaling Pathway[1][2] | - Wnt/β-catenin Signaling Pathway[3][4][5] - NF-κB Signaling Pathway[6][7] - ROS-mediated Mitochondrial Apoptosis Pathway[6][7] - PI3K/AKT and RAS/MAPK Signaling Pathways[8] |
| Key Downregulated Genes/Proteins | - STAT3 (total and phosphorylated) - IL-6, IL-8 (mRNA and protein) - Bcl-2, XIAP[5] - SMO, GLI1/2[1][2] - YAP1[1][2] | - β-catenin[3][4][5] - Bcl-2, Bcl-xL[6][7] - p65, p50 (nuclear translocation)[6] - AKT, MAPK[8] |
| Key Upregulated/Activated Proteins | - | - Caspase-3, Caspase-9[6][7] - PARP cleavage[4][7] - p53, p21[8] |
| Reported Cellular Effects | - Inhibition of cancer stem cell properties (proliferation, migration, colony formation)[1] - Induction of apoptosis in breast cancer stem cells | - Induction of apoptosis in various cancer cells[4][6][7] - Immunosuppressive effects (inhibition of lymphocyte proliferation)[9] - Anti-inflammatory effects[9] - G2/M-phase cell cycle arrest |
| Associated Cytokine Modulation | - Reduced IL-6 and IL-8 levels | - Reduced production of IL-2, IL-4, IFN-γ[3] - Increased production of IL-10[9] |
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and Physalin F.
Caption: Signaling pathways inhibited by this compound.
References
- 1. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physalin A, 13,14-Seco-16, 24-Cyclo-Steroid, Inhibits Stemness of Breast Cancer Cells by Regulation of Hedgehog Signaling Pathway and Yes-Associated Protein 1 (YAP1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Isophysalin A in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence on the synergistic effects of Isophysalin A with other anticancer drugs remains to be published, the therapeutic potential of its chemical class—withanolides—in combination therapies is well-documented. This guide provides a comparative overview of the synergistic effects observed with Withaferin A, a major and structurally related withanolide, when combined with conventional chemotherapeutic agents. This data serves as a valuable proxy for postulating the potential synergistic activities of this compound and for designing future preclinical studies.
Executive Summary
This compound, a steroidal lactone, has demonstrated potent anticancer properties, particularly in the inhibition of breast cancer stem cells through the modulation of the Stat3 and IL-6 signaling pathways.[1][2] Although combination studies involving this compound are not yet available, extensive research on the related withanolide, Withaferin A, reveals significant synergistic effects with standard-of-care chemotherapeutics such as doxorubicin, cisplatin, and paclitaxel. These combinations have been shown to enhance cytotoxicity, overcome drug resistance, and reduce tumor growth in various cancer models.[3][4][5][6] This guide synthesizes the existing data on Withaferin A to provide a framework for exploring the synergistic potential of this compound.
Comparative Analysis of Withaferin A in Combination Therapy
The following tables summarize the quantitative data from key studies on the synergistic effects of Withaferin A with doxorubicin, cisplatin, and paclitaxel.
Table 1: Synergistic Effects of Withaferin A with Doxorubicin
| Cancer Type | Cell Lines | Combination Effect | Mechanism of Synergy | Reference |
| Ovarian Cancer | A2780, A2780/CP70, CaOV3 | Synergistic inhibition of cell proliferation and induction of apoptosis.[4] | Increased Reactive Oxygen Species (ROS) production, leading to DNA damage and ROS-mediated autophagy.[4][7] | [4][7] |
| Breast Cancer (Doxorubicin-Resistant) | MCF7-ADR | Potentiates therapeutic efficacy. | Cell cycle arrest and promotion of apoptosis.[8] | [8] |
Table 2: Synergistic Effects of Withaferin A with Cisplatin
| Cancer Type | Cell Lines | Combination Effect | Mechanism of Synergy | Reference |
| Ovarian Cancer | A2780 | Synergistic cytotoxicity.[3] | WFA-induced ROS generation complements cisplatin-induced DNA damage.[9][10] | [3][9][10] |
| Ovarian Cancer | A2780 | Suppression of cancer stem cell (CSC) populations.[6][11] | Elimination of CD44, CD24, CD34, CD117, and Oct4 positive cells; downregulation of Notch1 signaling.[6] | [6][11] |
| Head and Neck Squamous Cell Carcinoma | MDA-1986, UMSCC-22B | Significant synergistic cell death. | Downregulation of translational initiation complex proteins, induction of apoptosis, and blockade of migration and invasion.[12] | [12] |
Table 3: Synergistic Effects of Withaferin A with Paclitaxel
| Cancer Type | Cell Lines | Combination Effect | Mechanism of Synergy | Reference |
| Non-Small Cell Lung Cancer | H1299, A549 | Highly synergistic inhibition of growth, proliferation, migration, and invasion.[5][13] | Increased induction of apoptosis; WFA acts as a chemosensitizer.[5] | [5][13] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the studies on Withaferin A's synergistic effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with varying concentrations of Withaferin A, the chemotherapeutic agent (doxorubicin, cisplatin, or paclitaxel), or the combination of both for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The Combination Index (CI) is calculated using CompuSyn software, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the individual drugs or their combination for the desired time period.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, followed by incubation with primary antibodies overnight at 4°C. Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Postulated Synergistic Mechanisms for this compound
Based on its known mechanism of action, this compound could potentially synergize with other anticancer drugs through the following pathways:
Inhibition of the STAT3/IL-6 Pathway
This compound is known to inhibit the STAT3 and IL-6 signaling pathways, which are crucial for the survival and proliferation of cancer stem cells.[1][2] Many conventional chemotherapies can induce STAT3 activation as a resistance mechanism. By combining this compound with these drugs, this resistance mechanism could be abrogated, leading to enhanced therapeutic efficacy.
Caption: this compound may synergize with chemotherapy by inhibiting the STAT3/IL-6 pathway.
Experimental Workflow for Synergy Assessment
The following workflow outlines the steps to experimentally validate the synergistic potential of this compound with a chosen anticancer drug.
Caption: A typical experimental workflow to evaluate drug synergy in vitro and in vivo.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is currently lacking, the extensive research on the related withanolide, Withaferin A, provides a strong rationale for investigating this compound in combination therapies. The data presented in this guide suggest that withanolides can significantly enhance the efficacy of conventional anticancer drugs through various mechanisms, including the induction of ROS and apoptosis, and the targeting of cancer stem cells.
Future research should focus on performing in-vitro and in-vivo studies to directly assess the synergistic potential of this compound with doxorubicin, cisplatin, paclitaxel, and other relevant anticancer agents. Elucidating the precise molecular mechanisms underlying these potential synergies will be crucial for the development of novel and more effective combination treatment strategies for cancer. The inhibition of the STAT3/IL-6 pathway by this compound presents a particularly promising avenue for overcoming chemotherapy resistance.
References
- 1. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling | Anticancer Research [ar.iiarjournals.org]
- 2. This compound Inhibits the Stemness of Breast Cancer Cells Possibly via Stat3 and IL-6 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Withaferin A synergizes the therapeutic effect of doxorubicin through ROS-mediated autophagy in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withaferin A Alone and in Combination with Cisplatin Suppresses Growth and Metastasis of Ovarian Cancer by Targeting Putative Cancer Stem Cells | PLOS One [journals.plos.org]
- 7. Withaferin A Synergizes the Therapeutic Effect of Doxorubicin through ROS-Mediated Autophagy in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withania somnifera Ameliorates Doxorubicin-Induced Nephrotoxicity and Potentiates Its Therapeutic Efficacy Targeting SIRT1/Nrf2, Oxidative Stress, Inflammation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Withania Somnifera (Ashwagandha) and Withaferin A: Potential in Integrative Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination Treatment of Withalongolide a Triacetate with Cisplatin Induces Apoptosis by Targeting Translational Initiation, Migration, and Epithelial to Mesenchymal Transition in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of studies on the therapeutic potential of various physalins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of various physalins, a class of 16,24-cyclo-13,14-seco steroids primarily found in plants of the Physalis genus.[1] Physalins have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2] This document summarizes key quantitative data, details common experimental protocols, and visualizes the intricate signaling pathways modulated by these promising natural compounds.
Comparative Anticancer Activity
Physalins have demonstrated potent cytotoxic effects across a wide range of cancer cell lines. Physalins B and F are among the most extensively studied and often exhibit the most potent activity.[1] The cytotoxic efficacy, as measured by IC50 values, varies depending on the specific physalin and the cancer cell type.
Table 1: Comparative Cytotoxicity (IC50) of Physalins in Human Cancer Cell Lines
| Physalin | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Physalin A | A549 | Non-small cell lung cancer | Not specified, inhibits proliferation | [1] |
| Physalin B | COR L23 | Large cell lung carcinoma | < 2 | [1] |
| MCF-7 | Breast cancer | < 2 | [1] | |
| K562 | Erythroleukemia | Not specified, inhibits growth | [2] | |
| APM1840 | Acute T lymphoid leukemia | Not specified, inhibits growth | [2] | |
| HL-60 | Acute promyelocytic leukemia | Not specified, inhibits growth | [2] | |
| KG-1 | Acute myeloid leukemia | Not specified, inhibits growth | [2] | |
| CTV1 | Acute monocytic leukemia | Not specified, inhibits growth | [2] | |
| B cell | Acute B lymphoid leukemia | Not specified, inhibits growth | [2] | |
| HCT116 | Colon cancer | 1.35 | [1] | |
| CEM | Leukemia | < 2 | [3] | |
| PC-3 | Prostate cancer | 0.58 - 15.18 µg/mL | [3] | |
| Physalin D | CEM | Leukemia | 0.28 - 2.43 µg/mL | [3] |
| HL-60 | Acute promyelocytic leukemia | 0.28 - 2.43 µg/mL | [3] | |
| K562 | Erythroleukemia | 0.28 - 2.43 µg/mL | [3] | |
| HCT-8 | Colon cancer | 0.28 - 2.43 µg/mL | [3] | |
| MCF-7 | Breast cancer | 0.28 - 2.43 µg/mL | [3] | |
| PC-3 | Prostate cancer | 0.51 - 4.47 | [3] | |
| Physalin F | COR L23 | Large cell lung carcinoma | < 2 (more active than B) | [1] |
| MCF-7 | Breast cancer | < 2 (more active than B) | [1] | |
| A498 | Renal carcinoma | 1.40 µg/mL | [4] | |
| ACHN | Renal carcinoma | 2.18 µg/mL | [4] | |
| UO-31 | Renal carcinoma | 2.81 µg/mL | [4] | |
| T-47D | Breast carcinoma | 3.6 µg/mL | [5] | |
| Physalin H | DU-145 | Prostate cancer | Cytotoxic effect observed | [5] |
| PANC1 | Pancreatic cancer | Cytotoxic effect observed | [5] | |
| Isophysalin B | DU-145 | Prostate cancer | Cytotoxic effect observed | [5] |
| PANC1 | Pancreatic cancer | Cytotoxic effect observed | [5] |
Note: The structure-activity relationship suggests that the epoxy group of physalin F and the double bond for physalin B are crucial for their potent cytotoxic activity.[1][5]
Comparative Anti-inflammatory and Immunomodulatory Activity
Several physalins exhibit significant anti-inflammatory and immunomodulatory properties, primarily through the inhibition of pro-inflammatory mediators and modulation of immune cell responses.
Table 2: Comparative In Vitro Anti-inflammatory and Immunomodulatory Effects of Physalins
| Physalin | Model | Key Findings | Reference |
| Physalin A | LPS-stimulated RAW 264.7 macrophages | Inhibits production of NO, PGE2, IL-1β, IL-6, and TNF-α. | [1] |
| Physalin B | LPS/IFN-γ-stimulated macrophages | Inhibits NO production. | [1] |
| Concanavalin A-stimulated lymphocytes | Potent antiproliferative effect. | [1] | |
| Physalin D | LPS/IFN-γ-stimulated macrophages | Does not inhibit NO production. | [1] |
| Macrophages | Promotes polarization from M1 to M2 phenotype. | [1] | |
| Physalin E | LPS-stimulated RAW 264.7 macrophages | Inhibits production of TNF-α and IL-6. | [1] |
| Physalin F | LPS/IFN-γ-stimulated macrophages | Inhibits NO production. | [1] |
| Concanavalin A-stimulated lymphocytes | Potent antiproliferative effect; induces G1 phase cell cycle arrest. | [1] | |
| Physalin G | LPS/IFN-γ-stimulated macrophages | Inhibits NO production. | [1] |
| Concanavalin A-stimulated lymphocytes | Potent antiproliferative effect. | [1] | |
| Physalin H | Concanavalin A-stimulated lymphocytes | Potent antiproliferative effect. | [1] |
| T lymphocytes | Increases production of IL-10. | [1] |
Table 3: Comparative In Vivo Anti-inflammatory and Immunomodulatory Effects of Physalins
| Physalin | Animal Model | Key Findings | Reference |
| Physalin A | Carrageenan-induced paw edema | Significantly reduces paw edema. | |
| Physalin B | Endotoxic shock in mice | Protects against lethal dose of LPS and decreases TNF production. | [1] |
| Intestinal injury by ischemia/reperfusion in mice | Reduces vascular permeability and serum TNF, increases IL-10. | [1] | |
| Physalin D | ATP-induced paw edema in mice | Potently inhibits paw edema. | [6] |
| Physalin E | TPA-induced dermatitis in mice | Reveals anti-inflammatory effects. | [1] |
| Physalin F | Endotoxic shock in mice | Protects against lethal dose of LPS and decreases TNF production. | [1] |
| Intestinal injury by ischemia/reperfusion in mice | Reduces vascular permeability and serum TNF, increases IL-10. | [1] | |
| Collagen-induced arthritis in mice | Reduces paw edema. | [1] | |
| Physalin G | Endotoxic shock in mice | Protects against lethal dose of LPS and decreases TNF production. | [1] |
| Physalin H | Delayed-type hypersensitivity in mice | Reduces ear edema and proliferation of T lymphocytes. | [1] |
Notably, with the exception of physalin D, most tested physalins (B, F, G, and H) show potent immunosuppressive effects on lymphocytes.[1]
Mechanisms of Action: Signaling Pathways
Physalins exert their therapeutic effects by modulating a variety of cellular signaling pathways crucial for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
A common mechanism for the anti-inflammatory action of many physalins is the inhibition of the NF-κB pathway.[1] Physalins generally suppress the phosphorylation of IκB proteins, which prevents the translocation of the NF-κB complex to the nucleus and subsequent transcription of pro-inflammatory genes.[1][7]
References
- 1. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Physalin pool from Physalis angulata L. leaves and physalin D inhibit P2X7 receptor function in vitro and acute lung injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isophysalin A: Bridging the Gap Between Laboratory Findings and Living Systems
A Comparative Guide to the In Vitro and In Vivo Biological Activities of a Promising Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Isophysalin A, a steroidal lactone belonging to the physalin family of natural products, has garnered significant interest for its potent biological activities observed in laboratory settings. This guide provides a comprehensive comparison of the currently available in vitro data on this compound's effects, primarily focusing on its anti-cancer properties, with the known in vivo activities of closely related physalins. While direct in vivo studies on this compound are notably absent in the current scientific literature, this guide aims to establish a potential correlation by examining the biological effects of its structural analogs in living organisms.
In Vitro Biological Activity of this compound
The primary body of research on this compound focuses on its efficacy against breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for cancer recurrence and metastasis.
Anti-Cancer Effects
A key study has demonstrated that this compound exhibits significant inhibitory effects on breast cancer cells through various mechanisms.[1]
Quantitative Summary of In Vitro Anti-Cancer Activity of this compound
| In Vitro Assay | Cell Lines | Key Findings | Reference |
| Cell Viability (MTS Assay) | MDA-MB-231, MCF-7 | IC50 values of 351 µM and 355 µM, respectively, after 24 hours of treatment. | [1] |
| Colony Formation Assay | MDA-MB-231, MCF-7 | Significant reduction in colony formation at a concentration of 150 µM. | [1] |
| Cell Migration Assay | MDA-MB-231, MCF-7 | Inhibition of cell migration at a concentration of 150 µM. | [1] |
| Mammosphere Formation Assay | MDA-MB-231, MCF-7 | Reduced the formation and growth of mammospheres, indicating an effect on BCSC self-renewal. | [1] |
| Apoptosis Assay | MDA-MB-231 derived mammospheres | Increased the late apoptotic cell population from 9.8% to 36.9%. | [1] |
| BCSC Population Analysis | MDA-MB-231 | Reduced the CD44high/CD24low BCSC subpopulation from 90.4% to 67.6%. | [1] |
This compound exerts its anti-cancer effects by targeting the STAT3/IL-6 signaling pathway. It has been shown to inhibit the total and nuclear protein levels of Stat3 and its phosphorylated form, reduce Stat3 DNA binding activity, and decrease the mRNA and protein levels of IL-6.[1]
Signaling Pathway of this compound in Breast Cancer Stem Cells
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Isophysalin A
For researchers, scientists, and drug development professionals handling Isophysalin A, a naturally derived compound with potential biological activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) providing explicit disposal instructions, a conservative approach based on general principles for handling potent, research-grade natural products must be adopted. This involves treating this compound as a hazardous chemical waste and following established protocols for its deactivation and disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to handle the compound within a fume hood to avoid inhalation of any dust or aerosols. Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1] All work surfaces and equipment should be decontaminated after use.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in pure form or in solution, follows a multi-step process designed to minimize risk to personnel and the environment.
-
Waste Identification and Segregation : All waste containing this compound, including unused compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be classified as hazardous chemical waste.[2] This waste should be segregated from general lab trash and other waste streams to prevent cross-contamination.[3]
-
Containerization : Use designated, leak-proof, and clearly labeled hazardous waste containers.[2][3] For solid waste, such as contaminated gloves and paper towels, use a designated, sealed bag or container.[4] Liquid waste containing this compound should be collected in a sealed, non-reactive container.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").[4] The date of accumulation should also be clearly marked on the label.[3]
-
Storage : Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.[3] This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Professional Disposal : The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal service.[3] These specialized contractors are equipped to handle and incinerate chemical waste in accordance with all local, state, and federal regulations, which is the recommended disposal method for this type of compound.[5] Under no circumstances should this compound or its solutions be poured down the drain. [6][7]
Quantitative Data for Laboratory Waste Disposal
While specific quantitative disposal limits for this compound are not available, the following table provides general guidelines for the disposal of common laboratory waste, which should be followed as a matter of best practice.
| Waste Type | pH Range for Drain Disposal | Dilution Requirement for Drain Disposal | Container Size Limit for Acutely Toxic 'P-listed' Waste |
| Acids and Bases | 3 - 8 | At least 100 times its own volume | Not Applicable |
| General Laboratory Chemicals | Not Recommended | Not Recommended | Not Applicable |
| Acutely Toxic 'P-listed' Waste | Not Applicable | Not Applicable | 1 quart (approximately 1 liter) |
Data sourced from general laboratory safety guidelines.[4][6]
Experimental Workflow for this compound Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the disposal process.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 5. eaglebio.com [eaglebio.com]
- 6. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
